2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-3-6-4-11-5-7(12(13)14)1-2-8(11)10-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYNXKDRPISOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857143 | |
| Record name | 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256493-04-6 | |
| Record name | 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Abstract
Strategic Importance in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous commercial drugs and clinical candidates.[3] Its rigid, bicyclic structure and electron-rich nature make it an excellent pharmacophore for interacting with various biological targets. The title compound, 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine, is of particular strategic importance for two reasons:
-
The Nitro Group : The 6-nitro substitution is a key feature for the bioactivation of nitroimidazole-class drugs, including Pretomanid.[4] This group is reduced within microorganisms like Mycobacterium tuberculosis to generate reactive nitrogen species that are cytotoxic to the pathogen.[4]
-
The Chloromethyl Group : The 2-(chloromethyl) substituent serves as a reactive "handle." It is an electrophilic site primed for nucleophilic substitution, allowing for the straightforward introduction of various side chains and functional groups to explore structure-activity relationships (SAR) or to link the core to other molecular fragments.
Its role as a direct precursor to Pretomanid, a drug approved for treating highly drug-resistant tuberculosis, underscores its significance in addressing global health challenges.[1]
Synthesis Methodology: The Cyclocondensation Approach
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5] For the target molecule, this translates to the reaction between 2-amino-5-nitropyridine and 1,3-dichloroacetone.
Principle and Mechanistic Insight
The reaction proceeds via a well-established mechanism. The causality of the steps is as follows:
-
Initial Nucleophilic Attack : The more nucleophilic ring nitrogen of 2-amino-5-nitropyridine (N1) attacks one of the electrophilic methylene carbons of 1,3-dichloroacetone, displacing a chloride ion. This forms a quaternary ammonium salt intermediate. This step is favored over attack by the exocyclic amino group due to the electronics of the pyridine ring.
-
Intramolecular Cyclization : The exocyclic amino group (-NH₂) then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acetone moiety. This forms a five-membered heterocyclic intermediate (a hydroxyl-dihydro-imidazo[1,2-a]pyridinium species).
-
Dehydration/Aromatization : The intermediate readily undergoes acid- or base-catalyzed dehydration. The removal of a water molecule results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
This one-pot reaction efficiently constructs the desired bicyclic core with the necessary substituents in place.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Field-Proven Experimental Protocol
This protocol is a synthesized methodology based on standard procedures for analogous reactions and should be adapted and optimized as necessary.[5][6]
Reagents & Equipment:
-
2-Amino-5-nitropyridine (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Anhydrous Ethanol (or Acetonitrile)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane gradient
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-nitropyridine (1.0 eq) and anhydrous ethanol (approx. 15 mL per gram of aminopyridine). Stir the mixture to achieve dissolution or a fine suspension.
-
Reagent Addition : Add 1,3-dichloroacetone (1.1 eq) to the mixture.
-
Scientist's Note: A slight excess of the dichloroacetone is used to ensure complete consumption of the limiting aminopyridine. Ethanol is a common solvent choice as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
-
-
Cyclocondensation : Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 50:50 ethyl acetate/hexane mixture. The disappearance of the starting aminopyridine spot and the appearance of a new, typically UV-active, product spot indicates reaction progression.
-
Work-up : a. Cool the reaction mixture to room temperature. A precipitate of the product or an intermediate salt may form. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Re-dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate. d. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize any generated HCl, followed by a brine wash.
-
Scientist's Note: Neutralization is crucial as the reaction generates HCl, which can protonate the product and affect its solubility and chromatographic behavior. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).
-
Isolation : Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a solid, typically yellow in color.
Safety Precautions :
-
1,3-dichloroacetone is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work with solvents in a fume hood and away from ignition sources.
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectral data from closely related analogues.[6]
Physical Properties
| Property | Expected Value | Rationale |
| Appearance | Yellow to light brown solid | The nitro-aromatic system typically imparts color. |
| Molecular Formula | C₈H₆ClN₃O₂ | --- |
| Molecular Weight | 211.61 g/mol | --- |
| Solubility | Soluble in DCM, CHCl₃, Ethyl Acetate, DMSO | Typical for moderately polar organic compounds.[7] |
Expected Analytical Data
| Technique | Expected Observations & Interpretation |
| ¹H NMR | δ ~9.3-9.1 ppm (s, 1H) : H-5 proton, significantly deshielded by the anisotropic effect of the nitro group and adjacent ring nitrogen.δ ~7.9-7.7 ppm (d, 1H) : H-7 proton.δ ~7.8-7.6 ppm (s, 1H) : H-3 proton, a characteristic singlet for 2-substituted imidazo[1,2-a]pyridines.δ ~4.9-4.7 ppm (s, 2H) : -CH₂Cl protons, appearing as a sharp singlet. |
| ¹³C NMR | ~8 signals : Expect 8 distinct carbon signals in the proton-decoupled spectrum, corresponding to the 8 unique carbon atoms in the molecule.δ ~150-140 ppm : Carbons of the pyridine ring and imidazole ring attached to nitrogen.δ ~130-110 ppm : Remaining aromatic carbons.δ ~40-35 ppm : Aliphatic -CH₂Cl carbon. |
| Mass Spec. (ESI+) | [M+H]⁺ at m/z 212.0 : Calculated for C₈H₇ClN₃O₂⁺.Isotopic Pattern : A characteristic [M+H+2]⁺ peak at m/z 214.0 with an intensity of approximately one-third of the [M+H]⁺ peak, confirming the presence of one chlorine atom. |
| FT-IR (ATR) | ~3100-3000 cm⁻¹ : Aromatic C-H stretching.~1550-1510 cm⁻¹ : Asymmetric N-O stretching of the nitro group (strong).~1350-1310 cm⁻¹ : Symmetric N-O stretching of the nitro group (strong).~1640, 1580, 1480 cm⁻¹ : C=C and C=N stretching of the aromatic rings. |
Conclusion
This compound is a high-value synthetic intermediate whose preparation is readily achievable through a robust cyclocondensation reaction. The protocol and analytical guidance provided herein offer researchers a solid foundation for synthesizing and validating this compound. The dual functionality of the electron-withdrawing nitro group and the synthetically versatile chloromethyl handle makes it an indispensable building block for the development of new therapeutics, particularly in the fight against infectious diseases like tuberculosis.
References
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Delaunay, D., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molecules, 28(9), 3797. Available at: [Link]
- Pipzine Chemicals. (n.d.). 2-(Chloromethyl)-6-methylH-imidazo[1,2-a]pyridine.
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PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Thompson, A. M., et al. (2019). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Infectious Diseases, 5(11), 1864-1873. Available at: [Link]
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Gulevskaya, A. V., & Nguyen, T. L. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35193–35206. Available at: [Link]
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ResearchGate. (n.d.). A Concise Biocatalytic Synthesis of Pretomanid. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 26, 2026, from [Link]
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Palmer, B. D., & Thompson, A. M. (2020). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. Molecules, 25(22), 5462. Available at: [Link]
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N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. Available at: [Link]
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SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved January 26, 2026, from [Link]
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2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
Authored by a Senior Application Scientist
Preamble: Unraveling a Dual-Threat Mechanism
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antitubercular, anticancer, and antiprotozoal activities.[1][2] The introduction of a nitro group to this scaffold, as seen in this compound, suggests a mechanism of action reliant on bioreductive activation, a strategy effectively employed by nitroimidazole drugs such as pretomanid and delamanid.[5][6]
This guide posits a novel, dual-threat mechanism of action for this compound. It is hypothesized that the compound functions as a prodrug, where the enzymatic reduction of the nitro group not only generates cytotoxic reactive nitrogen species but also bioactivates the chloromethyl moiety, transforming it into a potent electrophile capable of alkylating key biological macromolecules. This document provides a comprehensive framework for elucidating and validating this proposed mechanism, tailored for researchers, scientists, and drug development professionals.
Part 1: The Proposed Core Mechanism of Action
The central hypothesis is that this compound exerts its biological effects through a two-pronged assault initiated by bioreductive activation.
Bioreductive Activation: The Initiating Event
Similar to established nitroaromatic drugs, the 6-nitro group is proposed to be the linchpin of the molecule's activation.[7][8][9] In anaerobic or hypoxic environments, such as those found within solid tumors or tubercular granulomas, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductase enzymes.[10][11] In the context of Mycobacterium tuberculosis, this activation is likely mediated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes coenzyme F420.[12][13][14]
This initial reduction generates a nitroso radical anion, which can then undergo further reduction to produce a cascade of reactive nitrogen species (RNS), including nitroso and hydroxylamino derivatives, and ultimately, nitric oxide (NO).[11][15]
The Dual-Threat Cascade
The generation of RNS initiates the first arm of the compound's cytotoxic effect. Simultaneously, the electronic changes in the imidazo[1,2-a]pyridine ring system upon reduction are hypothesized to increase the electrophilicity of the 2-(chloromethyl) group, unleashing the second, targeted assault.
1.2.1. Threat 1: Reactive Nitrogen Species and Oxidative Stress
The liberated RNS, particularly nitric oxide, are potent biological effectors with pleiotropic effects:
-
Inhibition of Mycolic Acid Synthesis: In mycobacteria, a primary mechanism of action for related nitroimidazoles is the inhibition of mycolic acid synthesis, a critical component of the bacterial cell wall.[5][6][16][17][18][19] The RNS generated from this compound are expected to interfere with the enzymatic pathways responsible for mycolic acid production, leading to a loss of cell wall integrity and bacterial death.
-
Respiratory Poisoning: Under anaerobic conditions, nitric oxide can act as a respiratory poison by inhibiting cytochrome c oxidase, leading to a significant reduction in ATP synthesis.[15]
-
General Oxidative and Nitrosative Stress: In a broader context, such as in cancer cells or protozoa, the surge of RNS can induce significant oxidative and nitrosative stress, leading to DNA damage, lipid peroxidation, and protein dysfunction, ultimately triggering apoptotic or necrotic cell death pathways.[20]
1.2.2. Threat 2: Macromolecular Alkylation by the Chloromethyl Group
The novel aspect of this proposed mechanism is the bioactivation of the 2-(chloromethyl) group. This moiety is a latent electrophile. It is hypothesized that the reduction of the nitro group withdraws electron density from the heterocyclic ring system, making the chloromethyl carbon more susceptible to nucleophilic attack.
This bioactivated electrophile can then covalently bind to, or alkylate, nucleophilic residues in biological macromolecules, such as:
-
DNA: Alkylation of DNA bases can lead to the formation of DNA adducts, resulting in mutations, replication fork stalling, and the induction of apoptosis.
-
Proteins: Covalent modification of key enzymes or structural proteins can lead to their inactivation, disrupting critical cellular processes.
The dual-threat mechanism is depicted in the following signaling pathway diagram:
Caption: Proposed dual-threat mechanism of action.
Part 2: A Framework for Experimental Validation
To substantiate the proposed mechanism, a multi-faceted experimental approach is necessary. The following protocols are designed to be self-validating, with clear causality behind each experimental choice.
Validating Bioreductive Activation and RNS Generation
The foundational step is to confirm that this compound is indeed a prodrug activated by nitroreductases.
Protocol 1: In Vitro Nitroreductase Assay
-
Objective: To demonstrate that the compound is a substrate for nitroreductase enzymes.
-
Methodology:
-
Express and purify a candidate nitroreductase (e.g., Ddn from M. tuberculosis).
-
Prepare a reaction mixture containing the purified enzyme, a suitable electron donor (e.g., F420H2 or a surrogate), and this compound.
-
Monitor the reaction progress by observing the decrease in absorbance of the electron donor over time using UV-Vis spectrophotometry.
-
As a negative control, run the reaction without the enzyme to ensure the reduction is enzyme-dependent.
-
Calculate kinetic parameters (Km and Vmax) to quantify the compound's affinity for the enzyme.
-
-
Causality: This experiment directly tests the initial, critical step of the proposed mechanism. A high affinity and turnover rate would strongly support the bioreductive activation hypothesis.
Protocol 2: Metabolite Identification by LC-MS/MS
-
Objective: To identify the reduced metabolites and confirm the generation of RNS.
-
Methodology:
-
Incubate the compound in the presence of the nitroreductase system (from Protocol 1) or in a relevant cellular system (e.g., M. tuberculosis culture, cancer cell lines under hypoxic conditions).
-
At various time points, quench the reaction and extract the metabolites.
-
Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search for the predicted masses of the reduced intermediates (nitroso, hydroxylamino, and amino derivatives).
-
Utilize a nitric oxide sensor (e.g., DAF-FM diacetate) in the cellular system to detect NO production upon addition of the compound.
-
-
Causality: Direct detection of the reduced metabolites provides irrefutable evidence of the bioreductive pathway.
Elucidating the Dual-Threat Cytotoxicity
The next phase is to dissect the contributions of the RNS and the chloromethyl group to the overall biological activity.
Protocol 3: Comparative Bioactivity with a Control Compound
-
Objective: To isolate the effect of the chloromethyl group.
-
Methodology:
-
Synthesize a control compound: 2-methyl-6-nitroimidazo[1,2-a]pyridine (lacking the chloro group). This is the critical experimental control.
-
Perform a series of parallel bioactivity assays comparing the potency of this compound with the control compound.
-
Antitubercular Assay: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis under both aerobic and anaerobic conditions.
-
Cytotoxicity Assay: Measure the IC50 values against a panel of cancer cell lines under normoxic and hypoxic conditions.
-
Antiprotozoal Assay: Evaluate the EC50 against relevant protozoan parasites (e.g., Leishmania donovani, Trypanosoma brucei).[21][22]
-
-
-
Data Interpretation:
| Compound | Predicted Antitubercular MIC (Anaerobic) | Predicted Anticancer IC50 (Hypoxic) | Rationale |
| 2-(Chloromethyl)-6-nitro... | Low (High Potency) | Low (High Potency) | Dual action of RNS and alkylation. |
| 2-Methyl-6-nitro... (Control) | Moderate (Lower Potency) | Moderate (Lower Potency) | Action is primarily from RNS generation. |
-
Causality: A significantly higher potency of the chloromethyl-containing compound compared to the control would strongly suggest that the chloromethyl group plays a direct role in its cytotoxicity, likely through alkylation.
Protocol 4: Detecting Macromolecular Adducts
-
Objective: To provide direct evidence of DNA and protein alkylation.
-
Methodology:
-
DNA Adduct Analysis:
-
Treat cells with this compound.
-
Isolate genomic DNA.
-
Digest the DNA to nucleosides.
-
Analyze the digest by LC-MS/MS to detect nucleoside adducts.
-
-
Protein Adduct Analysis (Proteomics):
-
Treat cells with the compound.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by LC-MS/MS, looking for mass shifts on nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) corresponding to the addition of the drug molecule.
-
-
The following diagram illustrates the experimental workflow for validating the dual-threat mechanism:
Caption: Experimental workflow for mechanism validation.
Conclusion
The proposed dual-threat mechanism of action for this compound provides a compelling rationale for its potential as a potent therapeutic agent. By acting as a bioreductive prodrug that both generates cytotoxic reactive nitrogen species and unleashes a targeted alkylating agent, the compound can effectively overcome cellular defenses and induce cell death. The experimental framework outlined in this guide offers a rigorous and logical pathway to validate this hypothesis, providing the critical data needed to advance the development of this promising molecule. This integrated approach, combining enzymology, analytical chemistry, and cellular biology, is essential for fully characterizing the intricate mechanism of this next-generation nitroaromatic compound.
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The Emergent Therapeutic Potential of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic applications. This technical guide delves into the biological significance of a specific, yet underexplored derivative: 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine. By synthesizing data from closely related analogues and foundational chemical principles, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating its therapeutic potential. We will explore its probable mechanisms of action, potential applications in oncology and infectious diseases, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide aims to be a catalyst for further research into this promising compound.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure, forming the backbone of numerous clinically approved drugs and investigational molecules.[1][2] Its rigid, planar structure and tunable electronic properties make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antiparasitic effects.[2][4]
The biological profile of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents.[5] The focus of this guide, this compound, possesses two key functionalities that suggest significant biological potential:
-
The 2-(Chloromethyl) group: This reactive moiety can act as an electrophile, enabling covalent interactions with nucleophilic residues (e.g., cysteine, histidine) in target proteins. This potential for covalent inhibition can lead to enhanced potency and prolonged duration of action.[6]
-
The 6-Nitro group: The nitroaromatic group is a well-established pharmacophore in numerous antimicrobial and anticancer agents. It can undergo bioreduction in hypoxic environments, such as those found in solid tumors and certain bacterial or parasitic infections, to generate reactive nitrogen species that induce cellular damage.
This guide will provide a predictive analysis of the biological activities of this compound based on the established properties of its constituent pharmacophores and data from structurally similar compounds.
Synthesis and Characterization
While a dedicated synthesis for this compound is not extensively reported, a plausible synthetic route can be extrapolated from established methodologies for related compounds.[7][8] The general approach involves the cyclocondensation of a substituted 2-aminopyridine with an appropriate α-haloketone.
Proposed Synthetic Pathway
A probable synthetic route to this compound is outlined below. This multi-step synthesis leverages common reactions in heterocyclic chemistry.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide focuses on a specific derivative, 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine, a molecule poised for therapeutic exploration. The presence of a reactive chloromethyl group and a nitro group suggests a potential for covalent interactions and activation in hypoxic environments, respectively. This document serves as an in-depth technical guide for researchers, outlining the scientific rationale and experimental workflows to identify and validate its potential therapeutic targets. We will delve into the known biological activities of the broader imidazo[1,2-a]pyridine class and extrapolate potential mechanisms of action for this specific compound, providing a roadmap for its development as a novel therapeutic agent.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Diverse Bioactivity
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has been extensively explored in drug discovery, leading to marketed drugs for various indications.[2][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including:
-
Anticancer Activity: Numerous studies have highlighted the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.[5][6][7][8]
-
Antimicrobial and Antifungal Properties: This class of compounds has shown promise in combating bacterial and fungal infections.[9][10][11]
-
Antiparasitic Efficacy: Notably, nitro-substituted imidazo[1,2-a]pyridines have been investigated for their activity against kinetoplastid parasites like Leishmania and Trypanosoma.[12][13][14]
-
Antiviral and Anti-inflammatory Effects: The scaffold has also been a template for the development of agents with antiviral and anti-inflammatory potential.[9][15]
The therapeutic versatility of this scaffold underscores the potential of novel derivatives like this compound.[16] The specific substitutions at the 2 and 6 positions are critical in defining its unique biological profile and potential therapeutic targets.
Decoding the Substituents: Clues to Mechanism of Action
The therapeutic potential of this compound is significantly influenced by its distinct functional groups: the 2-(chloromethyl) group and the 6-nitro group.
The 2-(Chloromethyl) Group: A Handle for Covalent Targeting
The chloromethyl group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine, histidine, and lysine. This suggests that this compound may act as an irreversible inhibitor of its target protein(s). Covalent inhibition can offer several advantages, including prolonged duration of action and increased potency.
The 6-Nitro Group: A Key to Selective Activation
Nitroaromatic compounds are often bioactivated under hypoxic conditions, which are characteristic of the microenvironment of solid tumors and certain parasitic and bacterial infections.[14] This activation is typically mediated by nitroreductases, enzymes that are more prevalent in these pathological settings than in healthy mammalian tissues. This selective activation can lead to the formation of cytotoxic reactive nitrogen species, providing a targeted therapeutic effect while minimizing off-target toxicity.
Potential Therapeutic Arenas and Hypothesized Targets
Based on the known activities of the imidazo[1,2-a]pyridine scaffold and the nature of its substituents, we can hypothesize several therapeutic areas and molecular targets for this compound.
Oncology
The combination of a potentially covalent warhead and a hypoxia-activated moiety makes cancer a primary area of investigation.
-
Hypothesized Targets:
-
Kinases in Proliferation Pathways: Many imidazo[1,2-a]pyridine derivatives are known to inhibit protein kinases involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[8][17] The chloromethyl group could facilitate irreversible binding to a cysteine residue in the active site of a target kinase.
-
Hypoxia-Inducible Factor (HIF-1α) Pathway: The nitro group suggests a potential to exploit the hypoxic tumor microenvironment. The compound could be selectively activated in hypoxic cancer cells, leading to targeted cell death.
-
Caption: Proposed mechanism of action in hypoxic tumor cells.
Infectious Diseases
-
Antiparasitic: Nitroimidazoles are a known class of antiparasitic drugs.
-
Hypothesized Target: Parasitic Nitroreductases. Similar to fexinidazole, this compound could be a substrate for type I nitroreductases in parasites like Leishmania and Trypanosoma, leading to the generation of cytotoxic metabolites that kill the parasite.[14]
-
-
Antibacterial: The compound may also exhibit activity against anaerobic bacteria that possess nitroreductases.
-
Hypothesized Target: Bacterial Nitroreductases.
-
Experimental Workflow for Target Identification and Validation
A systematic and multi-pronged approach is essential to identify and validate the therapeutic targets of this compound.
Caption: High-level workflow for target identification and validation.
Step 1: Synthesis and Initial Biological Evaluation
-
Chemical Synthesis: The synthesis of this compound can be achieved through established synthetic routes for imidazo[1,2-a]pyridines, involving the cyclocondensation of a substituted 2-aminopyridine with a suitable three-carbon synthon, followed by nitration and chlorination.[12][18]
-
Phenotypic Screening:
-
Anticancer: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) under both normoxic and hypoxic conditions to assess its cytotoxic and cytostatic effects.
-
Antimicrobial/Antiparasitic: Evaluate its activity against relevant strains of bacteria, fungi, and parasites.
-
Step 2: Target Identification
Assuming the compound shows promising activity in phenotypic screens, the next crucial step is to identify its molecular target(s).
4.2.1. Protocol: Affinity Chromatography-Mass Spectrometry
This method is particularly well-suited for identifying covalent binders.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a non-essential position.
-
Cell Lysate Preparation: Prepare a lysate from the cells that showed sensitivity to the compound.
-
Affinity Pull-down: a. Incubate the biotinylated probe with the cell lysate to allow for covalent binding to its target protein(s). b. Use streptavidin-coated beads to capture the biotinylated probe along with its covalently bound protein(s). c. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Protein Identification: a. Elute the bound proteins from the beads. b. Separate the proteins by SDS-PAGE. c. Excise the protein bands of interest and subject them to in-gel digestion with trypsin. d. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Step 3: Target Validation
Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects.
4.3.1. Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-treated control is essential.
-
Heating: Heat the treated cells at a range of temperatures. The binding of the compound is expected to stabilize the target protein, increasing its melting temperature.
-
Lysis and Protein Quantification: a. Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation. b. Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
4.3.2. Genetic Approaches
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein. If the cells become resistant to the compound upon target depletion, it provides strong evidence for on-target activity.
Concluding Remarks
This compound represents a promising starting point for the development of novel therapeutics. Its unique chemical features suggest a multi-faceted mechanism of action that can be exploited for targeted therapy in oncology and infectious diseases. The experimental workflows outlined in this guide provide a robust framework for elucidating its molecular targets and advancing its preclinical development. A thorough understanding of its mechanism of action will be paramount to unlocking its full therapeutic potential and bringing a new generation of imidazo[1,2-a]pyridine-based drugs to the clinic.
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Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
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Serradji, N., et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molecular Diversity, 24(3), 837-843. [Link]
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Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
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Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. [Link]
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Thompson, A. M., et al. (2020). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. Journal of Medicinal Chemistry, 63(23), 14583–14601. [Link]
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N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]
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Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2953. [Link]
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Desroches, J., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Infectious Diseases, 4(11), 1693–1705. [Link]
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de Souza, B. H. C., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]
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Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
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Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]
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The Synthesis and Utility of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and rigid bicyclic framework make it an ideal starting point for the design of novel therapeutics. This guide provides an in-depth exploration of a particularly promising class of these compounds: 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine derivatives. We will delve into their synthesis, with a focus on a robust and reproducible protocol, and survey their significant potential as anti-cancer and anti-parasitic agents, all while grounding our discussion in the fundamental principles of medicinal chemistry.
The Strategic Importance of the 2-(Chloromethyl)-6-nitro Substitution Pattern
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core structure.[2] The 2-(chloromethyl)-6-nitro substitution pattern is of particular interest for several strategic reasons:
-
The 2-(Chloromethyl) Group as a Versatile Handle: The chloromethyl group at the 2-position serves as a reactive "handle" for further chemical modifications. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
-
The 6-Nitro Group and its Bioisosteric Significance: The nitro group at the 6-position is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the entire scaffold. In the context of anti-parasitic drug discovery, the nitro group is of paramount importance as it can be bioreductively activated by nitroreductase enzymes present in certain parasites, leading to the formation of cytotoxic radical species.[3] In oncology, the nitro group can influence the molecule's interaction with biological targets and can be a key pharmacophoric element.
Synthesis of the this compound Core
The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] For the synthesis of the target this compound, the logical starting materials are 2-amino-5-nitropyridine and 1,3-dichloroacetone.
Sources
A Spectroscopic Investigation of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The introduction of a nitro group and a reactive chloromethyl substituent enhances its potential as a versatile intermediate for the synthesis of novel bioactive molecules.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of a fused bicyclic system containing a pyridine ring and an imidazole ring. The key functional groups that will dominate the spectroscopic landscape are the nitro group (NO₂) at the 6-position, which is a strong electron-withdrawing group, and the chloromethyl group (-CH₂Cl) at the 2-position, a reactive alkyl halide.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the chloromethyl group. The electron-withdrawing nitro group will significantly deshield the protons on the pyridine ring, shifting them to a lower field (higher ppm).
| Predicted ¹H NMR Data | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| H-3 | ~7.8 - 8.0 |
| H-5 | ~8.2 - 8.4 |
| H-7 | ~7.5 - 7.7 |
| H-8 | ~9.3 - 9.5 |
| -CH₂Cl | ~4.8 - 5.1 |
Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on data from analogous compounds[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbons attached to or near the electronegative atoms (N, O, Cl) and the nitro group will appear at a lower field.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~115 - 118 |
| C-5 | ~120 - 123 |
| C-6 | ~140 - 143 |
| C-7 | ~118 - 121 |
| C-8 | ~128 - 131 |
| C-8a | ~142 - 145 |
| -CH₂Cl | ~38 - 42 |
Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on data from analogous compounds[1].
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, etc.) and coupling constants (J-values) to establish proton-proton connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to confirm ¹H-¹H couplings.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group.
| Predicted IR Data | |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch (-CH₂Cl) | 2950 - 2850 |
| N-O asymmetric stretch (NO₂) | 1550 - 1500 |
| N-O symmetric stretch (NO₂) | 1360 - 1300 |
| Aromatic C=C and C=N stretches | 1600 - 1450 |
| C-N stretch | 1350 - 1250 |
| C-Cl stretch | 800 - 600 |
Note: Predicted frequencies are based on data from analogous compounds and standard IR correlation tables[1].
Experimental Protocol for IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflection (ATR) accessory, is recommended for ease of sample handling and high-quality data acquisition.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected monoisotopic mass is approximately 211.01 g/mol for C₈H₆³⁵ClN₃O₂. The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom, with the (M+2)⁺ peak having an intensity of about one-third of the M⁺ peak.
-
Major Fragmentation Pathways:
-
Loss of Cl: A significant fragment at [M-Cl]⁺ (m/z ≈ 176) is expected due to the lability of the chlorine atom.
-
Loss of CH₂Cl: Fragmentation involving the loss of the entire chloromethyl radical would result in a fragment at [M-CH₂Cl]⁺ (m/z ≈ 162).
-
Loss of NO₂: The nitro group can be lost as a radical, leading to a fragment at [M-NO₂]⁺ (m/z ≈ 165).
-
Loss of NO and CO: Subsequent fragmentation of the nitro-containing ring can involve the loss of NO and CO, which are common fragmentation pathways for nitroaromatic compounds.
-
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal for obtaining accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as acetonitrile or methanol.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Obtain a full scan spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and confirm the proposed fragmentation pathways.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
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The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this remarkable heterocyclic system. We delve into the seminal Tschitschibabin reaction, tracing its development to contemporary, highly efficient synthetic strategies. A detailed exploration of the diverse biological activities of imidazo[1,2-a]pyridine derivatives is presented, with a focus on their applications in oncology, infectious diseases, and neuroscience. This document serves as a technical resource, offering detailed experimental protocols, mechanistic insights, and a summary of structure-activity relationships to aid researchers in the ongoing development of novel therapeutics based on this versatile pharmacophore.
A Historical Perspective: From Serendipitous Discovery to a Privileged Scaffold
The story of imidazo[1,2-a]pyridines begins in the early 20th century with the pioneering work of Russian chemist Aleksei Yevgen'evich Chichibabin (also transliterated as Tschitschibabin). In 1925, while investigating the reactivity of aminopyridines, Chichibabin and his colleagues reported the first synthesis of the imidazo[1,2-a]pyridine ring system.[1][2] This seminal discovery, now famously known as the Tschitschibabin reaction, involved the condensation of 2-aminopyridine with α-halocarbonyl compounds at high temperatures.[1][2] Though the initial yields were modest, this discovery laid the foundational stone for the exploration of a new class of heterocyclic compounds.[1]
The initial discovery was somewhat serendipitous, arising from broader investigations into pyridine chemistry.[3] It was Chichibabin's earlier work on the amination of pyridines that likely led him to explore the reactivity of the resulting 2-aminopyridines.[3][4] For several decades following its discovery, the imidazo[1,2-a]pyridine scaffold remained a subject of academic curiosity. However, the mid-20th century witnessed a surge in interest as the biological potential of these compounds began to be unveiled. The true "coming of age" for this scaffold arrived with the discovery of its potent central nervous system (CNS) activity, culminating in the development of iconic drugs like Zolpidem (Ambien), a widely prescribed hypnotic agent.[5][6] This success story solidified the status of the imidazo[1,2-a]pyridine core as a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to multiple biological targets with high affinity.[7]
The Synthetic Repertoire: From Classical Reactions to Modern Innovations
The synthetic accessibility of the imidazo[1,2-a]pyridine core has been a major driver of its widespread use in medicinal chemistry. Over the past century, the synthetic toolbox has expanded dramatically from the harsh conditions of the original Tschitschibabin reaction to a plethora of mild, efficient, and versatile methodologies.
The Classic Tschitschibabin Reaction: Mechanism and Legacy
The Tschitschibabin reaction remains a fundamental method for the construction of the imidazo[1,2-a]pyridine ring system. The reaction proceeds via a two-step mechanism:
-
N-Alkylation: The more nucleophilic amino group of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, forming an intermediate N-(α-carbonyl)pyridinium salt.
-
Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridine ring then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine.
While historically significant, the classical Tschitschibabin reaction often requires high temperatures and can suffer from low yields and limited substrate scope. These limitations spurred the development of more efficient and milder synthetic protocols.
Modern Synthetic Methodologies: Expanding the Chemical Space
The last few decades have witnessed a revolution in the synthesis of imidazo[1,2-a]pyridines, driven by the need for greater efficiency, diversity, and sustainability.[7] These modern methods offer significant advantages over the classical approach, including milder reaction conditions, higher yields, and broader functional group tolerance.
Table 1: Comparison of Key Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Method | Key Features | Advantages | Disadvantages |
| Tschitschibabin Reaction | Condensation of 2-aminopyridine and α-halocarbonyls. | Simple, well-established. | Harsh conditions, often low yields, limited substrate scope. |
| Copper-Catalyzed Reactions | Utilizes copper salts as catalysts for C-N bond formation.[2][8][9][10] | Mild conditions, high yields, good functional group tolerance, often uses air as an oxidant.[2][8] | Potential for metal contamination in the final product. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | A one-pot, three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide.[1][11][12][13] | High atom economy, operational simplicity, rapid access to diverse libraries of compounds.[12] | Isocyanides can be toxic and have unpleasant odors. |
| Other Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials.[7] | High efficiency, convergence, and diversity. | Can sometimes lead to complex product mixtures. |
| Oxidative Coupling Reactions | Involve the formation of C-N bonds through an oxidative process.[7] | Can utilize simple and readily available starting materials. | May require stoichiometric oxidants. |
Experimental Protocols: A Practical Guide
To provide a practical context, we present two detailed protocols for the synthesis of imidazo[1,2-a]pyridine derivatives using modern methodologies.
Protocol 1: Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins [2][10]
This protocol describes a copper(I)-catalyzed method for the synthesis of imidazo[1,2-a]pyridines using air as the oxidant.[2][10]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Nitroolefin (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol).
-
Add DMF (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [1][12]
This protocol outlines a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines via the GBB reaction.[1][12]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Isocyanide (1.1 mmol)
-
Methanol (5 mL)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
Procedure:
-
To a sealed tube, add 2-aminopyridine (1.0 mmol), aldehyde (1.1 mmol), and Sc(OTf)₃ (0.1 mmol).
-
Add methanol (5 mL) to the tube, followed by the isocyanide (1.1 mmol).
-
Seal the tube and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A Spectrum of Biological Activities: Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a prolific source of biologically active compounds with a wide range of therapeutic applications. This is attributed to its unique electronic and steric properties, which allow for diverse interactions with various biological targets.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[14][15][16] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the imidazo[1,2-a]pyridine core is crucial for their anticancer potency.[15] For instance, certain derivatives have shown potent inhibitory activity against key cancer-related enzymes such as phosphoinositide 3-kinases (PI3Ks), protein kinase B (Akt), and the mammalian target of rapamycin (mTOR).[14]
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Target | Key SAR Observations | Reference(s) |
| PI3K/Akt/mTOR Pathway | Substitutions at the 2- and 3-positions are critical for activity. Aromatic and heteroaromatic groups at the 2-position often enhance potency. | [14] |
| Tubulin Polymerization | The presence of a trimethoxyphenyl group at the 2-position is a common feature of potent inhibitors. | [14] |
| KRAS G12C | The imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors targeting the mutant KRAS protein. | [17] |
Antituberculosis Activity
The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs. Imidazo[1,2-a]pyridines have shown significant promise in this area.[18] Several derivatives have demonstrated potent activity against both replicating and non-replicating mycobacteria.[18] A notable example is Q203 (Telacebec), which is currently in clinical development and targets the cytochrome bc1 complex of the electron transport chain.[18]
SAR studies on antitubercular imidazo[1,2-a]pyridines have highlighted the importance of specific structural features. For instance, in a series of imidazo[1,2-a]pyridine ethers, it was found that the bridgehead nitrogen and a directly attached phenyl ring were essential for activity.[18]
Central Nervous System (CNS) Activity
The most well-known application of imidazo[1,2-a]pyridines is in the treatment of insomnia. Zolpidem, a non-benzodiazepine hypnotic, acts as a positive allosteric modulator of the GABA-A receptor, primarily at the α1 subunit.[5][19][20] This selective binding is responsible for its potent sedative-hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties compared to benzodiazepines.[5][19]
The mechanism of action of zolpidem involves enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a decrease in neuronal excitability.[6][20][21]
Future Directions and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery and development. The ongoing exploration of novel synthetic methodologies, particularly in the realm of green and sustainable chemistry, will undoubtedly lead to the creation of even more diverse and complex molecular architectures. Furthermore, the elucidation of new biological targets and a deeper understanding of the structure-activity relationships of these compounds will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 2024, 6 , 28. [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 2012, 77 , 2024-2028. [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Arch. Pharm., 2024, e2400155. [Link]
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Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New J. Chem., 2020, 44 , 13569-13577. [Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Eur. J. Med. Chem., 2010, 45 , 5208-5216. [Link]
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Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 2017, 49 , 2266-2274. [Link]
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The Versatile Scaffold: A Technical Guide to 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine in Medicinal Chemistry
Foreword: Unveiling a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and presence in numerous clinically significant molecules.[1][2] This bicyclic heterocyclic system offers a unique three-dimensional arrangement of nitrogen atoms, rendering it an exceptional scaffold for engaging with a multitude of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide delves into a particularly promising derivative: 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine. The strategic placement of a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group at the 6-position imbues this scaffold with a unique combination of chemical reactivity and biological potential, making it a powerful tool for the development of novel therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, reactivity, and multifaceted medicinal applications of this compelling molecular framework.
The Core Architecture: Synthesis and Chemical Reactivity
The synthetic accessibility of the this compound scaffold is a key enabler of its widespread exploration in medicinal chemistry. A robust and well-established synthetic route allows for the efficient construction of this core structure, providing a reliable foundation for the generation of diverse chemical libraries.
A Validated Synthetic Pathway
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone. In the case of our target scaffold, a substituted 2-aminopyridine is the starting point, leading to the desired 2-(chloromethyl)imidazo[1,2-a]pyridine intermediate. Subsequent nitration affords the final this compound.
A representative synthetic scheme is the reaction of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, followed by a selective nitration reaction.[5]
Experimental Protocol: Synthesis of 8-bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine [5]
-
Cyclization: To a solution of 3-bromo-5-chloropyridin-2-amine (1.0 equivalent) in ethanol, add 1,3-dichloroacetone (1.1 equivalents).
-
Heat the reaction mixture at reflux for 96 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the 8-bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine intermediate.
-
Nitration: The intermediate from the previous step (1.0 equivalent) is dissolved in concentrated sulfuric acid and cooled in an ice-water bath.
-
Nitric acid (65%, 6.0 equivalents) is added dropwise while maintaining the temperature below 0 °C.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The mixture is then carefully poured into an ice-water mixture, leading to the precipitation of the desired product.
-
The precipitate is collected by filtration and purified by silica gel column chromatography to afford 8-bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine.
Causality: The use of a substituted 2-aminopyridine allows for the introduction of specific functionalities on the pyridine ring of the final product. The cyclization with 1,3-dichloroacetone is a classic and efficient method for forming the imidazole ring. The subsequent nitration is directed to the electron-rich imidazole ring, and the reaction conditions can be controlled to achieve selective nitration.
Caption: Synthetic workflow for this compound.
The Reactive Hub: The 2-(Chloromethyl) Group
The chloromethyl group at the 2-position is a key functional handle that allows for the facile introduction of a wide array of substituents through nucleophilic substitution reactions. This reactivity is the cornerstone of the scaffold's utility in generating diverse libraries of compounds for biological screening. The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by various nucleophiles.
Common Nucleophilic Substitution Reactions:
-
With Thiolates: Reaction with thiols in the presence of a base (e.g., NaH in DMSO) readily forms thioether linkages.[5]
-
With Amines: Primary and secondary amines can displace the chloride to form the corresponding amino derivatives.
-
With Alcohols/Phenols: Alkoxides and phenoxides can be used to generate ether linkages.
-
With Cyanide: The introduction of a nitrile group can be achieved using cyanide salts, providing a precursor for further chemical transformations.
Causality: The choice of nucleophile is dictated by the desired physicochemical properties and the intended biological target of the final compound. For instance, introducing a basic amine can improve aqueous solubility, while a lipophilic aromatic thiol can enhance membrane permeability.
Therapeutic Frontiers: Unlocking the Biological Potential
The this compound scaffold has emerged as a versatile platform for the development of therapeutic agents targeting a range of diseases, most notably cancer and infectious diseases.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent anticancer activity against a variety of cancer cell lines.[6][7] A significant body of research points towards the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, as a key mechanism of action.[4] This pathway is frequently dysregulated in cancer, playing a central role in cell growth, proliferation, and survival.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Melanoma (A375) | <12 | [9] |
| Derivative B | Cervical (HeLa) | 9.7 - 44.6 | [9] |
| IP-5 | Breast (HCC1937) | 45 | [7] |
| IP-6 | Breast (HCC1937) | 47.7 | [7] |
| 12b | Laryngeal (Hep-2) | 11 | [10] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Trustworthiness: This protocol is a standardized and widely accepted method for assessing cell viability. Including both vehicle and positive controls ensures the validity of the results. The use of multiple concentrations allows for the generation of a dose-response curve and accurate IC50 determination.
Antimicrobial and Antiparasitic Activity: A Two-Pronged Attack
The this compound scaffold is a potent platform for developing agents against a range of pathogens, including bacteria, fungi, and parasites.[11][12] The nitro group is a key player in the antimicrobial and antiparasitic activity of many nitroaromatic compounds. These compounds often function as prodrugs that are selectively activated by nitroreductase enzymes present in anaerobic or microaerophilic pathogens, but absent in mammalian cells.[13] This bioactivation leads to the formation of cytotoxic radical species that damage cellular macromolecules, such as DNA.[14]
The 2-(chloromethyl) group provides a reactive site for the attachment of various pharmacophores that can enhance potency, modulate spectrum of activity, and improve pharmacokinetic properties.
Table 2: Antimicrobial and Antiparasitic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Organism | Activity (MIC/EC50, µM) | Reference |
| Acrylonitrile Derivative | Candida parapsilosis | 19.36 - 89.38 (MIC) | [11] |
| Thioether Derivative | Leishmania donovani | 8.8 (EC50) | [5] |
| Thioether Derivative | Leishmania infantum | 9.7 (EC50) | [5] |
| Thioether Derivative | Trypanosoma b. brucei | 12.8 (EC50) | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [6][15]
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validating System: The inclusion of growth and sterility controls is crucial for validating the assay. The growth control ensures that the bacteria are viable and capable of growth in the test medium, while the sterility control confirms that the medium and plate are not contaminated.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint
The biological activity of this compound derivatives is exquisitely sensitive to the nature of the substituents introduced at the 2-position and elsewhere on the scaffold. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.
-
Substituents at the 2-position: The nature of the group replacing the chlorine atom in the 2-(chloromethyl) moiety significantly impacts activity. For instance, in antifungal derivatives, the presence of electron-withdrawing or polarizable substituents on an aryl ring attached at this position can enhance efficacy.[11]
-
The Role of the 6-Nitro Group: The nitro group is often crucial for antimicrobial and antiparasitic activity, as it is the substrate for reductive bioactivation. However, in some anticancer applications, its role may be more related to its electron-withdrawing properties, which can influence the overall electronic distribution of the molecule and its interaction with target proteins.
-
Other Substitutions: Modifications at other positions of the imidazo[1,2-a]pyridine ring can also modulate activity, solubility, and metabolic stability. For example, substitutions on the pyridine ring can influence the pKa of the molecule and its pharmacokinetic profile.
Caption: Structure-Activity Relationship (SAR) considerations for the scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its synthetic tractability, coupled with the strategic placement of a reactive chloromethyl group and a bioactivatable nitro group, provides a powerful toolkit for the generation of diverse and potent therapeutic candidates. The demonstrated efficacy of its derivatives against cancer and a range of pathogenic microorganisms underscores the immense potential of this scaffold.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and evaluation of novel derivatives with a wider range of substituents at the 2-position and other sites on the scaffold.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and mechanisms of action for different classes of derivatives to enable more rational drug design.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising candidates into preclinical and clinical development to assess their in vivo efficacy and safety.
By continuing to explore the rich chemical space accessible from the this compound core, the scientific community is well-positioned to unlock new and effective treatments for some of the most pressing medical challenges of our time.
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N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 4875–4884. [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053–37066. [Link]
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in silico modeling of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine interactions
An In-Depth Technical Guide to the In Silico Modeling of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine Interactions
Foreword: A Computational Lens on a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities ranging from anticancer and antifungal to antiviral and antiprotozoal.[1][4] The introduction of a nitro group, a feature of the well-established nitroimidazole class of antibiotics, suggests a mechanism that could involve the disruption of pathogen DNA, while the chloromethyl group provides a reactive handle for potential covalent interactions or further synthetic modification.[][6]
This guide provides a comprehensive, in-depth framework for the in silico investigation of this compound. As Senior Application Scientists, our objective is not merely to present a sequence of computational steps, but to instill a deeper understanding of the strategic decisions that underpin a robust and predictive modeling workflow. We will navigate the entire discovery cascade, from the foundational preparation of the molecule to the sophisticated simulation of its dynamic interactions with putative biological targets, and culminating in the critical assessment of its drug-like properties. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references, to ensure the trustworthiness and reproducibility of the generated data.
The Strategic Workflow: An Integrated In Silico Approach
A successful computational drug discovery campaign is not a linear path but an iterative cycle of hypothesis, simulation, and analysis. The workflow we will explore is designed to systematically de-risk a compound by building a comprehensive profile of its potential bioactivity and physicochemical properties before committing to costly and time-consuming wet-lab synthesis and testing.[7]
Caption: Integrated workflow for in silico analysis.
Part 1: Foundational Stage - Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase is arguably the most critical, as errors introduced here will propagate through the entire simulation cascade.
Ligand Preparation: From 2D Structure to 3D Conformation
The first step is to generate a chemically correct, low-energy 3D conformation of this compound.
Protocol: Ligand Structure Generation
-
Obtain 2D Representation:
-
Acquire the canonical SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file (e.g., SDF) for the molecule. A reliable source is the PubChem database or drawing the structure using chemical sketcher software like MarvinSketch or ChemDraw.
-
The structure can be inferred from the synthesis of related compounds, such as 8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine.[8]
-
-
Generate 3D Coordinates:
-
Use a program like Open Babel to convert the 2D representation into an initial 3D structure.
-
-
Protonation and Tautomeric State:
-
Assign the correct protonation state at a physiological pH of 7.4. This is a critical step as the charge state of the molecule dictates its ability to form key interactions like hydrogen bonds and salt bridges.
-
-
Energy Minimization:
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This process refines the bond lengths, angles, and dihedrals to find a low-energy, stable conformation. This is essential for ensuring the ligand's geometry is realistic before docking.
-
Target Identification: A Rationale-Driven Approach
The broad bioactivity of the imidazo[1,2-a]pyridine scaffold necessitates a hypothesis-driven approach to target selection.[1]
-
Anticancer Targets: Derivatives of the related 6-chloroimidazo[1,2-a]pyridine scaffold have been shown to modulate critical cell signaling pathways like PI3K/AKT/mTOR.[9] Therefore, key kinases within this pathway present as high-priority targets.
-
Antimicrobial/Antiprotozoal Targets: The nitroimidazole moiety is a well-known pharmacophore whose mechanism of action involves the reductive activation within anaerobic cells to produce cytotoxic radicals that damage DNA.[][10] This points toward essential enzymes in DNA replication and maintenance, such as DNA gyrase and topoisomerase, as plausible targets.[2][11]
Protocol: Target Structure Preparation
-
Retrieve Protein Structure:
-
Download the 3D crystallographic structure of the selected target protein from the Protein Data Bank (PDB).[12] It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand, to ensure the binding site is well-defined.
-
-
Clean the PDB File:
-
Remove all non-essential molecules, including water, co-solvents, and ions, that are not critical to the protein's structural integrity or the binding interaction.[13]
-
-
Add Hydrogen Atoms:
-
PDB files often lack explicit hydrogen atoms. Add them using software like AutoDock Tools or Chimera, ensuring correct protonation states for amino acid residues at physiological pH.
-
-
Assign Charges:
-
Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).
-
-
Save the Prepared Structure:
-
Save the cleaned, protonated protein structure in a format suitable for docking, such as PDBQT for AutoDock Vina.
-
Part 2: Interaction Modeling - Docking and Dynamics
With prepared ligand and protein structures, we can now simulate their interaction to predict binding modes and assess the stability of the resulting complex.
Molecular Docking: Predicting the Binding Hypothesis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[14]
Caption: The molecular docking workflow.
Protocol: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Ensure both the ligand and protein are in the PDBQT file format, which includes atomic charges and atom type definitions.[15]
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, the grid box should be centered on its location.
-
The size of the grid box must be large enough to accommodate the ligand and allow for rotational and translational sampling.[15]
-
-
Configure Docking Parameters:
-
Create a configuration file specifying the paths to the input files (receptor and ligand) and the coordinates and dimensions of the grid box.
-
-
Execute the Docking Simulation:
-
Run the docking simulation using the command-line interface of AutoDock Vina.[15] The program will generate a set of binding poses ranked by their predicted binding affinity.
-
-
Analyze the Results:
-
Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[15]
-
Pose Visualization: Use molecular visualization software like PyMOL or ChimeraX to analyze the top-ranked binding poses. Examine the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues. This qualitative analysis is crucial for validating the plausibility of the docking result.
-
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PI3Kα | 4JPS | -8.5 | Val851, Lys802, Asp933 |
| DNA Gyrase Subunit B | 5L3J | -7.9 | Asp73, Asn46, Ile78 |
| Human Topoisomerase IIα | 4FM9 | -8.2 | Arg485, Asn520, Gly757 |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view, allowing us to assess the stability of the ligand-protein complex over time in a simulated physiological environment.[16][17]
Protocol: MD Simulation of the Ligand-Protein Complex
-
System Preparation:
-
Use the best-ranked docking pose as the starting structure for the MD simulation.
-
Place the complex in a periodic box of explicit solvent (water molecules).
-
Add counter-ions to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform an energy minimization of the entire system (protein, ligand, water, ions) to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it at the target pressure (e.g., 1 bar). This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
Production Run:
-
Run the production MD simulation for a duration sufficient to observe the stability of the complex (typically tens to hundreds of nanoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions and those that are stabilized upon ligand binding.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation to see if they are maintained.
-
Part 3: Post-Simulation Analysis and Property Prediction
The data generated from docking and MD simulations provide a rich foundation for further analysis, including identifying essential chemical features and predicting the compound's overall drug-likeness.
Pharmacophore Modeling: Abstracting Key Chemical Features
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect.[18][19] It serves as a powerful template for virtual screening and lead optimization.
Protocol: Structure-Based Pharmacophore Generation
-
Input Structure: Use the stable ligand-protein complex derived from the MD simulation.
-
Feature Identification: Identify the key interaction points between the ligand and the protein. These features typically include:
-
Hydrogen Bond Acceptors/Donors
-
Hydrophobic Centers
-
Aromatic Rings
-
Positive/Negative Ionizable Groups
-
-
Model Generation: Generate a 3D pharmacophore model that encapsulates these features with specific geometric constraints (distances and angles).
-
Validation and Use: This model can then be used as a 3D query to rapidly screen large compound databases to identify novel molecules with different chemical scaffolds but the same essential binding features.[20]
ADMET Prediction: Profiling Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to prevent late-stage failures in drug development.[21][22] Numerous in silico tools can predict these properties based on the molecule's structure.[23][24]
Protocol: In Silico ADMET Profiling
-
Select Tools: Utilize freely available web servers such as SwissADME or pkCSM.
-
Input Structure: Provide the SMILES string of this compound as input.
-
Analyze Predictions: Evaluate the predicted physicochemical properties, pharmacokinetics, and potential toxicity liabilities.
| Property | Predicted Value | Implication |
| Physicochemical | ||
| Molecular Weight | ~211.6 g/mol | Favorable (within Lipinski's Rule of Five) |
| LogP | ~1.8 | Good balance of solubility and permeability |
| Water Solubility | Moderately Soluble | Acceptable for oral bioavailability |
| Pharmacokinetics | ||
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | No | Reduced risk of CNS side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | Potential Mutagen | A common flag for nitroaromatics; requires experimental validation |
| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity |
Conclusion and Future Directions
This in-depth guide has outlined a rigorous and multi-faceted in silico workflow to characterize the interactions of this compound. Through a systematic application of molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction, we have constructed a comprehensive profile of the molecule's potential as a therapeutic agent.
The computational data suggest that this compound is a promising candidate with the potential to bind strongly to key anticancer and antimicrobial targets. The predicted ADMET profile is largely favorable, although the potential for mutagenicity associated with the nitro group warrants careful experimental evaluation. The generated pharmacophore models can now serve as powerful tools to guide the next phase of discovery: the rational design of second-generation analogs with improved potency, selectivity, and safety profiles. This iterative cycle of computational modeling and experimental validation represents the future of efficient and effective drug discovery.
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and antiviral properties[1][2][3][4]. The introduction of a nitro group, as seen in 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine, suggests a potential role as a bioreductive prodrug, which can be selectively activated to cytotoxic species under the hypoxic conditions characteristic of solid tumors[5][6]. This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. We detail field-proven, self-validating protocols for assessing both metabolic viability via the MTT assay and membrane integrity through the LDH release assay. The causality behind experimental choices, from cell line selection to data interpretation, is explained to ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the cytotoxic potential of novel chemical entities.
Introduction: Rationale and Scientific Context
Imidazo[1,2-a]pyridine derivatives have garnered significant interest as potential anticancer therapeutics due to their potent inhibitory functions against cancer cells[4][7]. Several compounds from this class have demonstrated cytotoxicity against various cancer cell lines, including breast cancer, melanoma, and cervical cancer, with IC50 values in the low micromolar range[1][7][8]. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as the PI3K/AKT/mTOR pathway[7][8].
The subject of this guide, this compound, combines this promising scaffold with two key functional groups: a reactive chloromethyl group and a nitroaromatic system.
-
The Nitroimidazole Moiety: 2-Nitroimidazoles are a classic example of hypoxia-activated prodrugs. In the low-oxygen environment of tumors, the nitro group can be reduced by cellular nitroreductases to form highly reactive nitroso and hydroxylamine intermediates[9]. These reactive species can induce cellular damage, notably through the formation of DNA adducts and strand breaks, leading to cell death[10]. This selective toxicity under hypoxic conditions is a highly desirable attribute for an anticancer agent, as it can spare healthy, well-oxygenated tissues[5][11].
-
The Chloromethyl Group: This functional group is a potential alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules like DNA and proteins. This alkylating ability can contribute significantly to the compound's overall cytotoxicity.
Given this structural rationale, a preliminary cytotoxicity screen is the essential first step to validate the compound's potential as an anticancer agent. This guide outlines a dual-assay approach to provide a more complete picture of the compound's effect on cancer cells.
Core Principles of a Dual-Assay Cytotoxicity Screen
To establish a robust preliminary cytotoxicity profile, it is insufficient to rely on a single endpoint. Different cytotoxic mechanisms affect cells in distinct ways. Therefore, we employ a strategy that interrogates two separate hallmarks of cell death: metabolic activity and plasma membrane integrity.
-
MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability. A decrease in signal indicates a reduction in the cell population's overall metabolic function, which can be due to cytostatic (growth inhibition) or cytotoxic (cell death) effects.
-
LDH Assay: Measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium. LDH release is a classic indicator of lost plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis[12].
By running these assays in parallel, we can differentiate between compounds that merely halt proliferation and those that actively kill cells by disrupting their membranes.
Experimental Design and Strategy
A well-designed experiment is self-validating. The following considerations are critical for generating trustworthy data.
Cell Line Selection
The choice of cell lines is paramount. It is advisable to use a panel of cell lines to assess the breadth of activity. For a compound with a nitroimidazole moiety, this panel should ideally include:
-
A standard, rapidly proliferating cancer cell line: HeLa (cervical cancer) or A549 (lung cancer) are common choices.
-
A cell line known for resistance: For example, MCF-7 (breast cancer) which expresses high levels of efflux pumps.
-
A non-cancerous cell line: HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast) to determine the selectivity index (a measure of cancer cell-specific toxicity).
Cells should be sourced from a reputable cell bank (e.g., ATCC) and maintained in the recommended medium and conditions. All experiments should be conducted on cells in the logarithmic growth phase and at a consistent passage number to ensure reproducibility.
Compound Preparation and Dosing
The test compound, this compound, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM)[7].
-
Serial Dilutions: A dose-response curve is essential for determining the half-maximal inhibitory concentration (IC50). A common approach is to use a semi-logarithmic dilution series, for example: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM.
-
Vehicle Control: All wells, including the untreated controls, must contain the same final concentration of the solvent (e.g., 0.5% DMSO) to account for any solvent-induced toxicity.
Experimental Controls
Every plate must include a comprehensive set of controls:
-
Untreated Control (Vehicle): Cells treated with the vehicle (e.g., DMSO in media) only. This represents 100% viability or baseline LDH release.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm that the assay system is responsive.
-
Maximum LDH Release Control (for LDH Assay): Cells treated with a lysis buffer (e.g., Triton™ X-100) to induce 100% cell lysis. This value is crucial for calculating percentage cytotoxicity[13].
-
Media Blank: Wells containing only culture medium to measure background absorbance.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.
Workflow Overview
The overall experimental process is depicted below. This workflow ensures a systematic progression from cell preparation to final data analysis for both the MTT and LDH assays.
Caption: General workflow for dual cytotoxicity screening.
Protocol 1: MTT Assay for Metabolic Viability
This assay is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells[14]. The amount of formazan produced is proportional to the number of viable cells[15].
Caption: Biochemical principle of the MTT assay.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile plates
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment[15][16].
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours)[16].
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[17].
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan[15][16].
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if possible) using a microplate reader[15].
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity[12]. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product[12][18].
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, catalyst, and stop solution)
-
Lysis Buffer (e.g., 10X Triton™ X-100 provided in kits)
-
96-well flat-bottom sterile plates
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. Be sure to include wells for the "Maximum LDH Release" control.
-
Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells[13].
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells[19].
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate[19].
-
Add Reaction Mix: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants[19].
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light[13][19].
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Measurement: Measure the absorbance at 490 nm (with a reference of 650 nm) within one hour[19].
Data Analysis and Interpretation
Calculations
MTT Assay - Percent Viability: First, correct all absorbance readings by subtracting the average absorbance of the media blank.
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
LDH Assay - Percent Cytotoxicity: First, correct all absorbance readings by subtracting the average absorbance of the media blank.
-
% Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Spontaneous Release is the absorbance from the vehicle control wells.
-
Maximum Release is the absorbance from the lysed control wells.
-
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in the measured parameter (e.g., 50% viability in the MTT assay). This value is determined by plotting the calculated percentages against the logarithm of the compound concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism or R.
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison across cell lines.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | IC50 (µM) ± SD | Selectivity Index (SI) |
| HeLa (Cervical Cancer) | MTT | 15.2 ± 1.8 | 3.6 |
| LDH | 22.5 ± 2.4 | - | |
| A549 (Lung Cancer) | MTT | 28.7 ± 3.1 | 1.9 |
| LDH | 35.1 ± 4.0 | - | |
| HEK293 (Normal Kidney) | MTT | 55.4 ± 5.9 | - |
| LDH | > 100 | - | |
| Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater cancer cell-specific toxicity. |
Hypothesized Mechanism of Action
Based on its structure, this compound likely acts as a bioreductive alkylating agent. The proposed mechanism involves intracellular reduction of the nitro group, particularly under hypoxic conditions, to generate reactive nitrogen species that can directly damage DNA or other macromolecules. Concurrently, the chloromethyl group can alkylate DNA, forming adducts that disrupt replication and transcription, ultimately leading to apoptosis and cell cycle arrest.
Caption: Hypothesized mechanism of action pathway.
Conclusion and Future Directions
This guide provides a robust, dual-assay methodology for the preliminary in vitro cytotoxicity screening of this compound. Positive results from this initial screen—specifically, low micromolar IC50 values against cancer cell lines and a favorable selectivity index—would warrant further investigation. Subsequent studies should include clonogenic survival assays to assess long-term effects, cell cycle analysis via flow cytometry, and Western blotting to probe for markers of apoptosis (e.g., cleaved PARP, Caspase-3) and DNA damage (e.g., γH2AX). Ultimately, evaluation in 3D spheroid models and in vivo xenograft studies would be necessary to validate its therapeutic potential.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Salahat, K. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6049. [Link]
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Al-Ostoot, F. H., Al-Sanea, M. M., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 1-11. [Link]
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Al-Qadi, A. A., Al-Sanea, M. M., & Al-Majid, A. M. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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O'Neill, P., & Wardman, P. (1987). Mechanism of action of some bioreducible 2-nitroimidazoles: comparison of in vitro cytotoxicity and ability to induce DNA strand breakage. Biochemical pharmacology, 36(21), 3687-3691. [Link]
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N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research, 37(10), 1-11. [Link]
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Tsuji, A., & Ohkura, K. (2013). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Annals of nuclear medicine, 27(1), 1-13. [Link]
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Al-Bayati, F. A. (2023). MTT Assay protocol. protocols.io. [Link]
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MDPI. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2021(4), M1303. [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2018). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 26, 2026, from [Link]
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Edwards, D. I. (2019). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 8(3), 119. [Link]
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Weyermann, J., Lochmann, D., & Zimmer, A. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6). [Link]
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PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved January 26, 2026, from [Link]
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Al-Qadi, A. A., Al-Sanea, M. M., & Al-Majid, A. M. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]
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Narayan, R., Kumar, A., & Singh, P. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 23(1). [Link]
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Hodgkiss, R. J., & Middleton, R. W. (1990). Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents. Biochemical pharmacology, 40(8), 1845-1851. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 26, 2026, from [Link]
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Beilstein Journals. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1269-1277. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 26, 2026, from [Link]
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The Evolving Landscape of Nitroimidazo[1,2-a]pyridines: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The nitroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this versatile class of compounds, with a focus on their antitubercular, anticancer, and antiparasitic potential. By synthesizing current research and providing detailed experimental insights, this document aims to empower researchers in the rational design of novel and more potent therapeutic agents.
The Nitroimidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine system is a fused heterocyclic ring structure that has garnered significant attention in drug discovery due to its presence in several clinically used drugs. The introduction of a nitro group, typically at the C3 position, has been shown to be a critical determinant of the potent biological activities observed in this class of compounds. This is largely attributed to the unique electronic properties of the nitro group, which can undergo bioreduction in pathogenic organisms to generate reactive nitrogen species that are cytotoxic.
Caption: General structure of the nitroimidazo[1,2-a]pyridine scaffold.
Mechanism of Action: The Role of Nitroreductases
A recurring theme in the biological activity of nitroaromatic compounds is their activation via enzymatic reduction of the nitro group. This process is particularly relevant for nitroimidazo[1,2-a]pyridines in the context of infectious diseases. Pathogens such as Mycobacterium tuberculosis and Leishmania species possess nitroreductase enzymes that are not present or are significantly different in mammalian cells.[1] This differential expression provides a therapeutic window, allowing for selective activation of the prodrug in the target organism.
The reduction of the nitro group generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[2][3]
Caption: Simplified mechanism of action of nitroimidazo[1,2-a]pyridines.
Structure-Activity Relationship (SAR) Analysis
The biological activity of nitroimidazo[1,2-a]pyridines can be finely tuned by modifying the substituents at various positions on the heterocyclic core. The following sections dissect the SAR for antitubercular, anticancer, and antileishmanial activities.
Antitubercular Activity
Nitroimidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents, with some candidates progressing to clinical trials. The SAR studies reveal that substitutions at positions 2, 3, 6, and 8 are crucial for potent activity against Mycobacterium tuberculosis.
Table 1: SAR of Nitroimidazo[1,2-a]pyridines for Antitubercular Activity
| Position | Substituent | Activity (MIC in µM) | Reference |
| 2 | Aryl groups | Generally well-tolerated. Substitution can modulate potency. | [4] |
| Small alkyl groups | Can be beneficial for activity. | [5] | |
| 3 | Nitro group | Essential for activity. | [4] |
| 6 | Halogens (e.g., Cl, Br) | Often enhances activity. | [6] |
| Trifluoromethyl | Can improve potency. | [4] | |
| 8 | Alkynyl groups | Introduction of alkynyl moieties can lead to potent compounds. | [7] |
| Aryl groups | Can significantly enhance activity. | [4] |
Anticancer Activity
The anticancer potential of nitroimidazo[1,2-a]pyridines is an area of growing interest. SAR studies indicate that modifications at positions 2 and 3 are particularly important for cytotoxic activity against various cancer cell lines.
Table 2: SAR of Nitroimidazo[1,2-a]pyridines for Anticancer Activity
| Position | Substituent | Cell Line | Activity (IC50 in µM) | Reference |
| 2 | p-Chlorophenyl | HT-29 | 4.15 | [8] |
| 2,4-Difluorophenyl | B16F10 | 14.39 | [8] | |
| 3 | p-Chlorophenyl amine | HT-29 | 44.45 | [8] |
| General | Imidazopyridine-linked 1,2,3-triazole | MCF-7, HeLa | 2.55 - 3.89 | [9] |
Antileishmanial Activity
Nitroimidazo[1,2-a]pyridines have demonstrated significant promise as antileishmanial agents. The SAR in this area highlights the importance of substitutions at positions 2, 3, 6, and 8 for activity against Leishmania species.
Table 3: SAR of Nitroimidazo[1,2-a]pyridines for Antileishmanial Activity
| Position | Substituent | Species | Activity (IC50 in µM) | Reference |
| 2 | Varied substituents | L. infantum | Submicromolar activity with 8-bromo analogues. | [10] |
| 3 | Nitro group | L. donovani | Essential for activity. | [11] |
| 6 | Chloro | L. infantum | Potent activity observed. | [4] |
| 8 | Alkynyl groups | T. brucei | 40 - 70 nM (EC50) | [7] |
| Pyridin-4-yl | L. infantum | 3.7 | [4] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key nitroimidazo[1,2-a]pyridine scaffold and for the evaluation of its biological activity.
Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines
This protocol describes a one-pot, three-component synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines.[12]
Materials:
-
2-Aminopyridine
-
Aromatic aldehyde
-
Nitromethane (MeNO2)
-
Copper(I) bromide (CuBr)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and nitromethane (1.2 mmol).
-
Add the solvent (e.g., DMF, 3 mL) and CuBr (10 mol%).
-
Stir the reaction mixture at 80 °C under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-nitro-2-arylimidazo[1,2-a]pyridine.
Sources
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Methodological & Application
Application Notes and Protocols for the Assessment of Hypoxia-Activated Prodrugs: A Case Study with 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine using the MTT Assay
Introduction: The Rationale for Hypoxia-Selective Cytotoxicity
Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which arise from a disorganized and inadequate vascular network.[1][2] This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[2] However, the unique physiological conditions within hypoxic zones, particularly the overexpression of reductive enzymes, offer a strategic vulnerability.[3][4]
Hypoxia-activated prodrugs (HAPs), also known as bioreductive drugs, are a class of therapeutic agents designed to exploit this vulnerability.[3] These compounds exist in a relatively non-toxic "prodrug" form under normal oxygen (normoxic) conditions. In the oxygen-deficient environment of a tumor, they undergo enzymatic reduction to release a potent cytotoxic agent that can kill cancer cells.[3][5] This selective activation minimizes damage to healthy, well-oxygenated tissues, thereby enhancing the therapeutic window.[5]
The 2-nitroimidazole scaffold is a well-established pharmacophore for designing HAPs.[6][7] The electron-deficient nitro group is susceptible to one-electron reduction by various intracellular reductases (e.g., cytochrome P450 reductases). Under normoxic conditions, the resulting radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a futile cycle that prevents the formation of the active cytotoxic species. In hypoxic conditions, the lack of oxygen allows for further reduction of the radical anion, leading to the formation of highly reactive intermediates that induce cellular damage, typically through DNA alkylation or the generation of reactive oxygen species.[7][]
This document provides a detailed protocol for evaluating the hypoxia-selective cytotoxicity of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine , a representative nitroimidazole-based HAP, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold known for a wide range of biological activities, making its derivatives promising candidates for drug development.[9][10] The protocol is designed for researchers in oncology, drug discovery, and pharmacology to reliably assess the potency and selectivity of this and similar bioreductive compounds.
Principle of the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[12]
Critical Considerations for Testing HAPs with the MTT Assay
When using the MTT assay to evaluate a HAP like this compound, several factors must be carefully controlled:
-
Oxygen Tension: The core of the experiment is comparing cytotoxicity under normoxic versus hypoxic conditions. A reliable method for creating and maintaining a hypoxic environment (e.g., a hypoxia incubator chamber) is essential.[13]
-
Compound Interference: Some chemical compounds can directly reduce MTT or interfere with the absorbance reading.[14][15] It is crucial to run a "compound-only" control (without cells) to check for any direct interaction between this compound and the MTT reagent.[15]
-
Post-Hypoxia Reoxygenation: Some studies suggest that reoxygenation after a hypoxic period can increase intracellular superoxide levels, which may directly reduce MTT and lead to an overestimation of cell viability.[16] While the described protocol involves adding MTT under normoxic conditions for practical reasons, users should be aware of this potential artifact. Alternative viability assays that do not depend on mitochondrial activity (e.g., Crystal Violet or SRB staining) could be considered for validation.[16]
-
Solubility: The test compound must be fully dissolved to ensure accurate and reproducible dosing. Poor solubility can lead to precipitate formation in the culture medium.[17]
Experimental Workflow & Mechanism
The following diagrams illustrate the overall experimental process and the proposed mechanism of action for the hypoxia-activated prodrug.
Caption: Experimental workflow for assessing hypoxia-selective cytotoxicity.
Caption: Proposed mechanism of bioreductive activation of the prodrug.
Detailed Protocol
Part 1: Materials and Reagents
-
Cell Line: Select a relevant cancer cell line (e.g., HT-29 colon cancer, A549 non-small cell lung cancer). Ensure cells are healthy and in the logarithmic growth phase.[18]
-
Test Compound: this compound.
-
Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO).
-
Vehicle: Sterile DMSO for dissolving the test compound.
-
Equipment:
-
Standard CO2 incubator (37°C, 5% CO2, 95% humidity, 21% O2).
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., <1% O2, 5% CO2, balance N2).[13]
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm).
-
Inverted microscope for cell morphology checks.
-
Part 2: Experimental Procedure
Step 1: Cell Seeding
-
Harvest exponentially growing cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be optimized to ensure cells are still in the exponential growth phase at the end of the incubation period (typically 5,000-10,000 cells/well).[19]
-
Seed 100 µL of the cell suspension into each well of two 96-well plates (one for normoxia, one for hypoxia).
-
Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plates for 24 hours in a standard CO2 incubator to allow for cell attachment.
Step 2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in serum-free culture medium. The final concentration of DMSO in the wells should be kept constant and non-toxic (typically ≤0.5%).
-
Also prepare a "vehicle control" dilution containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the attached cells and add 100 µL of the appropriate compound dilutions (including vehicle control and a "medium-only" blank) to the designated wells. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) and perform each treatment in triplicate.
Step 3: Normoxic and Hypoxic Incubation
-
Place one plate back into the standard CO2 incubator (Normoxia).
-
Place the second plate into a pre-equilibrated hypoxia chamber or incubator. Ensure the desired low-oxygen atmosphere is achieved and maintained.
-
Incubate both plates for the desired exposure time (e.g., 48-72 hours).
Step 4: MTT Assay
-
After the incubation period, visually inspect the cells under a microscope. Note any morphological changes or signs of precipitation.
-
If the hypoxic plate was in a chamber, remove it and perform the following steps under normoxic conditions.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[20]
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
After the MTT incubation, carefully remove the medium from all wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[19]
-
Place the plates on an orbital shaker for 15-20 minutes at room temperature to ensure complete dissolution of the formazan crystals.[15]
Step 5: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader. If a reference wavelength is used, subtract the absorbance at 630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration to generate dose-response curves for both normoxic and hypoxic conditions.
-
Use a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability) for each condition.
-
Determine the Hypoxic Cytotoxicity Ratio (HCR) by dividing the IC50 under normoxic conditions by the IC50 under hypoxic conditions. A high HCR indicates potent and selective killing of hypoxic cells. HCR = IC50 (Normoxia) / IC50 (Hypoxia)
Data Presentation: Expected Outcomes
The results can be summarized to compare the efficacy and selectivity of the compound.
| Parameter | Normoxic Conditions (21% O₂) | Hypoxic Conditions (<1% O₂) |
| IC50 Value | >100 µM | 15 µM |
| Hypoxic Cytotoxicity Ratio (HCR) | \multicolumn{2}{c | }{>6.7} |
Note: The values presented are hypothetical and serve as an example of expected results for a successful hypoxia-activated prodrug.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in "compound-only" wells | Compound directly reduces MTT. | Run controls to quantify the interference. If significant, consider an alternative viability assay (e.g., SRB, CellTiter-Glo®).[15] |
| Low signal / poor formazan formation | Insufficient cell number; MTT reagent degraded; low metabolic activity. | Optimize cell seeding density; use fresh, light-protected MTT solution; ensure cells are healthy. |
| Incomplete formazan dissolution | Inadequate mixing or insufficient solvent. | Ensure vigorous mixing on an orbital shaker; check for crystals microscopically before reading.[15] |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; edge effects. | Ensure a homogenous cell suspension; use a multichannel pipette carefully; avoid using outer wells for experimental data.[15] |
| No difference between normoxia and hypoxia | Compound is not hypoxia-selective; hypoxic conditions not achieved. | Verify the oxygen levels in the hypoxia chamber; confirm the compound's structure and purity. |
Conclusion
This protocol provides a robust framework for assessing the hypoxia-selective cytotoxicity of this compound. By carefully controlling oxygen tension and including appropriate controls, researchers can generate reliable dose-response curves and determine the IC50 and HCR, which are critical parameters for the preclinical evaluation of hypoxia-activated prodrugs. The successful application of this methodology will aid in the identification and development of novel cancer therapeutics that specifically target the challenging hypoxic tumor microenvironment.
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Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
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Wang, J., et al. (2017). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PMC - PubMed Central. Available at: [Link]
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Zhang, J., et al. (2020). A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs. PubMed. Available at: [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at: [Link]
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How can I determine cell viability under hypoxic condition? ResearchGate. Available at: [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]
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I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Available at: [Link]
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Induction and Testing of Hypoxia in Cell Culture. PMC - NIH. Available at: [Link]
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A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. Available at: [Link]
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Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. ResearchGate. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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MTT (Assay protocol). Protocols.io. Available at: [Link]
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Mechanism and design of hypoxia-activated prodrugs. (a)... ResearchGate. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
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Cell viability measurement using the MTT assay under normoxic... ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. Available at: [Link]
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Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne. Available at: [Link]
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How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]
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Culturing Cells Under Hypoxic Conditions for Biologically Relevant Results. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]
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Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. ACS Publications. Available at: [Link]
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A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. MDPI. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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In-line hypoxia in cell culture under flow. Microfluidics Innovation Center. Available at: [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
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Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PMC - PubMed Central. Available at: [Link]
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MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. YouTube. Available at: [https://www.youtube.com/watch?v=iB__i-b24eQ]([Link]_
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The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]
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The Role of Nitroreductases in Resistance to Nitroimidazoles. MDPI. Available at: [Link]
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The Strategic Utility of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine in Medicinal Chemistry: A Versatile Intermediate for Drug Discovery
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant therapeutic agents.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with various biological targets. This has led to the development of drugs for a range of conditions, including insomnia (Zolpidem), anxiety (Alpidem and Saripidem), and even potential treatments for cancer and tuberculosis.[3][4] A key to unlocking the full potential of this scaffold lies in the strategic synthesis of highly functionalized intermediates that allow for diverse and efficient late-stage modifications. Among these, 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine stands out as a particularly valuable building block. The chloromethyl group at the 2-position serves as a versatile electrophilic handle for introducing a variety of side chains, while the nitro group at the 6-position can be readily converted to an amino group, providing a nucleophilic center for further derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this pivotal intermediate.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is efficiently achieved through a two-step process commencing with the readily available 2-aminopyridine. The first step involves the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, followed by a cyclocondensation reaction with 1,3-dichloroacetone.
Protocol 1: Synthesis of 2-Amino-5-nitropyridine
This procedure outlines the nitration of 2-aminopyridine using a nitrating mixture of concentrated sulfuric and nitric acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.11 | 10.0 g | 0.106 |
| Conc. Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Conc. Nitric Acid (70%) | 63.01 | 15 mL | - |
| Ice | - | As needed | - |
| Ammonium Hydroxide (28-30%) | 35.04 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 40 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add 10.0 g (0.106 mol) of 2-aminopyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 2-aminopyridine has completely dissolved, begin the dropwise addition of 15 mL of concentrated nitric acid from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by slowly adding concentrated ammonium hydroxide until the pH reaches 8-9. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-nitropyridine as yellow needles.
-
Dry the product in a vacuum oven at 50 °C.
Expected Yield: 70-80%
Protocol 2: Synthesis of this compound
This protocol describes the cyclocondensation of 2-amino-5-nitropyridine with 1,3-dichloroacetone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-nitropyridine | 139.11 | 5.0 g | 0.036 |
| 1,3-Dichloroacetone | 126.97 | 5.0 g | 0.039 |
| Anhydrous Ethanol | 46.07 | 100 mL | - |
| Sodium Bicarbonate | 84.01 | 3.3 g | 0.039 |
Procedure:
-
To a 250 mL round-bottom flask, add 5.0 g (0.036 mol) of 2-amino-5-nitropyridine and 100 mL of anhydrous ethanol.
-
Stir the mixture at room temperature until the 2-amino-5-nitropyridine is completely dissolved.
-
Add 5.0 g (0.039 mol) of 1,3-dichloroacetone to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 3.3 g (0.039 mol) of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.
-
Stir the mixture for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 100 mL of cold water to the residue and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Dry the purified product under vacuum.
Expected Yield: 60-70%
Transformation to a Key Amino Intermediate
The true synthetic power of this compound is realized upon the reduction of the nitro group to a primary amine. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening up a plethora of possibilities for further derivatization at the 6-position. A common and effective method for this reduction is the use of tin(II) chloride in an acidic medium.
Protocol 3: Reduction of the Nitro Group to Form 6-Amino-2-(chloromethyl)imidazo[1,2-a]pyridine
This protocol details the reduction of the 6-nitro group to a 6-amino group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 211.59 | 2.0 g | 0.0095 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 9.0 g | 0.040 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 20 mL | - |
| Sodium Hydroxide (50% w/v solution) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 2.0 g (0.0095 mol) of this compound in 20 mL of concentrated hydrochloric acid.
-
Add 9.0 g (0.040 mol) of tin(II) chloride dihydrate to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a 50% (w/v) sodium hydroxide solution until the pH is approximately 10-11, while keeping the temperature below 20 °C. A precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 6-amino-2-(chloromethyl)imidazo[1,2-a]pyridine.
-
The product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 80-90%
Application in the Synthesis of Bioactive Molecules: A Representative Example
The 6-amino-2-(chloromethyl)imidazo[1,2-a]pyridine intermediate is a versatile precursor for the synthesis of a wide range of biologically active compounds. The amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings, while the chloromethyl group can undergo nucleophilic substitution with amines, thiols, and other nucleophiles.
To illustrate its utility, a representative synthesis of a potential bioactive molecule is presented, showcasing the sequential functionalization of both the 2- and 6-positions. This example demonstrates the synthesis of an N,N-disubstituted amino derivative at the 6-position, a common motif in many imidazo[1,2-a]pyridine-based drugs.
Protocol 4: Synthesis of a 6-(N,N-diethylamino)-2-(substituted-aminomethyl)imidazo[1,2-a]pyridine Derivative
This protocol demonstrates a two-step functionalization of the 6-amino-2-(chloromethyl)imidazo[1,2-a]pyridine intermediate.
Step 4a: N,N-Diethylation of the 6-Amino Group
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Amino-2-(chloromethyl)imidazo[1,2-a]pyridine | 181.62 | 1.0 g | 0.0055 |
| Iodoethane | 155.97 | 2.1 g (0.9 mL) | 0.0138 |
| Potassium Carbonate | 138.21 | 2.3 g | 0.0165 |
| Anhydrous Acetonitrile | 41.05 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add 1.0 g (0.0055 mol) of 6-amino-2-(chloromethyl)imidazo[1,2-a]pyridine, 2.3 g (0.0165 mol) of potassium carbonate, and 20 mL of anhydrous acetonitrile.
-
Add 0.9 mL (0.0138 mol) of iodoethane to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(chloromethyl)-6-(N,N-diethylamino)imidazo[1,2-a]pyridine.
Step 4b: Nucleophilic Substitution at the 2-Chloromethyl Group
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Chloromethyl)-6-(N,N-diethylamino)imidazo[1,2-a]pyridine | 237.72 | 0.5 g | 0.0021 |
| 4-Methylpiperazine | 100.16 | 0.23 g (0.25 mL) | 0.0023 |
| Triethylamine | 101.19 | 0.23 g (0.32 mL) | 0.0023 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 15 mL | - |
Procedure:
-
In a 50 mL flask, dissolve 0.5 g (0.0021 mol) of 2-(chloromethyl)-6-(N,N-diethylamino)imidazo[1,2-a]pyridine in 15 mL of anhydrous DCM.
-
Add 0.25 mL (0.0023 mol) of 4-methylpiperazine and 0.32 mL (0.0023 mol) of triethylamine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain the desired N,N-disubstituted amino derivative.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of novel drug candidates. Its straightforward preparation and the orthogonal reactivity of its two functional groups—the electrophilic chloromethyl group and the reducible nitro group—provide a robust platform for the creation of diverse chemical libraries. The protocols detailed in this application note offer a reliable and scalable route to this key intermediate and demonstrate its potential in the efficient construction of complex, biologically active molecules. By leveraging this strategic building block, researchers can significantly accelerate their drug discovery and development programs centered on the privileged imidazo[1,2-a]pyridine scaffold.
References
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- Kazmierczak, P., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 25(17), 3843.
- Nair, V., et al. (2012). A Novel Synthesis of Imidazo[1,2-a]pyridines and their Functionalization. Organic & Biomolecular Chemistry, 10(3), 567-574.
- Zhu, D. J., et al. (2010). A Simple and Efficient Synthesis of Imidazo[1,2-a]pyridines.
- Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2012). Microwave-assisted synthesis and antimicrobial activity of some new 6-bromo-2-(substituted-phenyl)imidazo[1,2-a]pyridines. Journal of the Serbian Chemical Society, 77(10), 1369-1377.
- Chernyak, N., et al. (2009). Copper-Catalyzed Three-Component Coupling of 2-Aminopyridines, Aldehydes, and Terminal Alkynes: A New Synthesis of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 74(15), 5619-5622.
- Thakur, A., et al. (2020). Synthesis of 2-phenylimidazo[1,2-a]pyridine-based pyran bis-heterocycles as potential antimicrobial agents. New Journal of Chemistry, 44(27), 11639-11646.
- Ebenezer, O., et al. (2019). One-pot, three-component synthesis of pyrazolo-imidazo[1,2-a]pyridine molecular conjugates as potential antibacterial agents targeting cell wall synthesis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2374-2378.
- Sumalatha, Y., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320.
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Patsnap. Saripidem. [Link]
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Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
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- NIH. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(6), 1027-1051.
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Application Notes and Protocols: Investigating the Anticancer Potential of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazo[1,2-a]pyridine Derivatives in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] This class of compounds has shown potential in the development of targeted and potent anticancer agents with favorable toxicity profiles.[1] The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution patterns on the core structure, leading to a wide array of compounds with varied mechanisms of action.[1] These mechanisms include the inhibition of critical cellular pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]
This document provides a technical guide for investigating the in vitro anticancer properties of a specific derivative, 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine . While specific data for this compound is limited in the current literature, this guide synthesizes information from closely related imidazo[1,2-a]pyridine analogs to provide a robust framework for its evaluation. The protocols and mechanistic insights described herein are based on established methodologies for testing novel anticancer agents and the known activities of this compound class.[2][3]
Postulated Mechanism of Action: Targeting Key Cancer Survival Pathways
Based on studies of related imidazo[1,2-a]pyridine derivatives, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer. A primary putative target is the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation.[1]
Inhibition of the PI3K/Akt/mTOR Pathway
Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway.[1] It is postulated that this compound may act as an inhibitor of one or more kinases in this pathway, leading to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.[1][4]
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Imidazo[1,2-a]pyridine derivatives have been observed to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][4] Treatment with these compounds can lead to the activation of caspases, a family of proteases that execute the apoptotic program.[1]
Caption: Hypothesized induction of the intrinsic apoptosis pathway.
Data on Anticancer Activity of Related Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activities of various imidazo[1,2-a]pyridine derivatives, which can serve as a benchmark for evaluating this compound.
| Compound ID | Cancer Cell Line | Assay | Activity (IC50, µM) | Reference |
| IP-5 | HCC1937 (Breast cancer) | MTT | 45 | [4] |
| IP-6 | HCC1937 (Breast cancer) | MTT | 47.7 | [4] |
| Compound 13k | HCC827 (Non-small cell lung cancer) | MTT | 0.09 | [5] |
| Compound 13k | A549 (Non-small cell lung cancer) | MTT | 0.21 | [5] |
| Compound 13k | MCF-7 (Breast cancer) | MTT | 0.15 | [5] |
| Compound 6 | HeLa (Cervical cancer) | Proliferation | 9.7 - 44.6 | [5] |
Note: The data presented above are for related imidazo[1,2-a]pyridine derivatives and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.[2]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cells
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways, apoptosis, and the cell cycle.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p53, Bax, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection system.[1] Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro biological evaluation of this compound.
Caption: General workflow for in vitro biological evaluation.
References
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. Available at: [Link]
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. Available at: [Link]
-
Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole - MDPI. Available at: [Link]
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available at: [Link]
-
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. Available at: [Link]
-
Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][4]benzothiazole motifs - PubMed. Available at: [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available at: [Link]
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Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - RSC Publishing. Available at: [Link]
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Application Notes and Protocols: Investigating 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine as a Modulator of the PI3K/AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a spectrum of cellular processes including growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has positioned it as a prime target for therapeutic intervention.[1][3][4][5] Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including potent anticancer properties.[6][7][8] This document provides a comprehensive guide for the investigation of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine, a novel compound within this class, as a potential inhibitor of the PI3K/AKT/mTOR pathway. These protocols are designed to be adaptable for the broader screening and characterization of other imidazo[1,2-a]pyridine derivatives.
Introduction: The PI3K/AKT/mTOR Pathway and the Therapeutic Potential of its Inhibition
The PI3K/AKT/mTOR pathway is a tightly regulated signaling network that responds to a variety of extracellular cues, such as growth factors and nutrients.[1][9] Upon activation, typically through receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] This lipid second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[2] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[1][10]
Given its central role in cell fate decisions, aberrant activation of the PI3K/AKT/mTOR pathway is a common feature of many human cancers, driving tumor progression and resistance to therapy.[1][4] Consequently, the development of small molecule inhibitors targeting key nodes of this pathway, such as PI3K, AKT, and mTOR, is a major focus of modern oncology drug discovery.[4][5]
Imidazo[1,2-a]pyridines represent a promising scaffold for the development of novel anticancer agents due to their established biological activities.[6][7][8] This guide outlines a systematic approach to evaluate whether this compound exerts its potential anticancer effects through the inhibition of the PI3K/AKT/mTOR pathway.
Visualizing the PI3K/AKT/mTOR Signaling Cascade
To provide a clear conceptual framework, the following diagram illustrates the key components and interactions within the PI3K/AKT/mTOR pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow for Inhibitor Characterization
A tiered approach is recommended to efficiently characterize the inhibitory potential of this compound.
Caption: A tiered experimental workflow for inhibitor characterization.
Detailed Protocols
Tier 1: Cell Viability and Proliferation Assays
The initial step is to determine the effect of the compound on the viability and proliferation of cancer cell lines known to have an active PI3K/AKT/mTOR pathway (e.g., MCF-7, PC-3, A549).
Protocol: MTS Assay for Cell Viability [11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.1%). Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.
| Parameter | Recommendation |
| Cell Lines | MCF-7 (Breast), PC-3 (Prostate), A549 (Lung) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 48 - 72 hours |
| Assay Reagent | MTS or similar (e.g., CellTiter-Glo®)[12] |
Tier 2: Western Blotting for Pathway-Specific Phosphorylation
If the compound exhibits cytotoxic or anti-proliferative effects, the next step is to investigate its impact on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway. A reduction in the phosphorylation of AKT (at Ser473) and downstream effectors like S6 ribosomal protein is a strong indicator of pathway inhibition.[13][14]
Protocol: Western Blot for Phospho-AKT (Ser473) and Total AKT [15][16]
-
Cell Lysis: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 2-24 hours. Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
| Antibody | Dilution | Blocking Buffer | Source (Example) |
| Rabbit anti-Phospho-AKT (Ser473) | 1:1000 | 5% BSA in TBST | Cell Signaling Technology |
| Rabbit anti-AKT (pan) | 1:1000 | 5% BSA in TBST | Cell Signaling Technology |
| HRP-linked Anti-rabbit IgG | 1:2000 | 5% BSA in TBST | Cell Signaling Technology |
Tier 3: In Vitro Kinase Assays
To determine if the compound directly inhibits the enzymatic activity of PI3K, AKT, or mTOR, in vitro kinase assays are essential. These assays typically measure the phosphorylation of a substrate by the purified enzyme in the presence of the inhibitor.
Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™ Format) [17][18]
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
PI3K Reaction Buffer.
-
Purified recombinant PI3K enzyme.
-
This compound at various concentrations.
-
A mixture of lipid substrate (e.g., PIP2) and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC₅₀ value.
| Parameter | Recommendation |
| Enzyme | Recombinant human PI3Kα, β, δ, or γ |
| Substrate | PIP2 |
| ATP Concentration | At or near the Kₘ for the specific kinase |
| Detection Method | ADP-Glo™, HTRF®, or AlphaScreen®[19][20] |
Data Interpretation and Expected Outcomes
| Experimental Tier | Positive Result Indicating Pathway Inhibition | Interpretation |
| Tier 1: Cell Viability | Dose-dependent decrease in cell viability with a calculable IC₅₀ value. | The compound has cytotoxic or anti-proliferative effects on cancer cells. |
| Tier 2: Western Blot | Dose-dependent decrease in the ratio of phosphorylated AKT (Ser473) to total AKT. Similar decreases in downstream markers like p-S6K. | The compound inhibits the PI3K/AKT/mTOR signaling pathway within the cellular context. |
| Tier 3: In Vitro Kinase Assay | Dose-dependent inhibition of PI3K, AKT, or mTOR enzymatic activity with a calculable IC₅₀ value. | The compound directly targets one or more kinases in the pathway. |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential inhibitor of the PI3K/AKT/mTOR pathway. Positive results from this series of experiments would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity against a broader panel of kinases to determine selectivity.
-
In Vivo Efficacy: Evaluating the anti-tumor activity in preclinical animal models.
-
Mechanism of Action Studies: Investigating the precise binding mode and kinetics of inhibition.
The systematic application of these protocols will enable a thorough evaluation of this and other novel compounds, contributing to the development of new targeted therapies for cancer.
References
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Detection of phosphorylated Akt and MAPK in cell culture assays - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
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DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.). Retrieved January 26, 2026, from [Link]
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PI3K inhibition blocks cell viability and PI3K downstream signaling. A... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (n.d.). Retrieved January 26, 2026, from [Link]
- Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. (2009). In: Proc Am Assoc Cancer Res; 2009 Apr 18-22; Denver, CO. Philadelphia (PA): AACR; 2009. Abstract nr LB-214.
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Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]
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Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - ASCO Publications. (2016). Retrieved January 26, 2026, from [Link]
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Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets. (n.d.). Retrieved January 26, 2026, from [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
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Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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PI3K/Akt/mTOR inhibitors - Adooq Bioscience. (n.d.). Retrieved January 26, 2026, from [Link]
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Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - ASCO Publications. (2016). Retrieved January 26, 2026, from [Link]
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Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. (2019). Retrieved January 26, 2026, from [Link]
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The PI3K/AKT/mTOR pathway and associated inhibitors. The PI3K/AKT/mTOR... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (n.d.). Retrieved January 26, 2026, from [Link]
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PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781 - BPS Bioscience. (n.d.). Retrieved January 26, 2026, from [Link]
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The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
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The Strategic Application of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine in the Synthesis of Novel Antitubercular Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antitubercular Agents and the Promise of the Imidazo[1,2-a]pyridine Scaffold
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This urgent crisis necessitates the development of new therapeutic agents with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antitubercular effects.[1] Compounds bearing this nucleus have shown significant activity against both drug-susceptible and resistant strains of M. tuberculosis.[2]
The strategic introduction of a nitro group at the 6-position of the imidazo[1,2-a]pyridine ring is a key design element, drawing inspiration from the success of other nitroimidazole-based antitubercular drugs like delamanid and pretomanid.[3] The nitroaromatic moiety is often crucial for the bioactivation of these prodrugs within the mycobacterium, leading to the generation of reactive nitrogen species that are toxic to the pathogen.[4]
This technical guide focuses on the synthesis and application of a pivotal building block, 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine , in the generation of a diverse library of potential antitubercular agents. We will provide detailed synthetic protocols, explore the rationale behind the molecular design, and discuss the structure-activity relationships that guide the development of these promising compounds.
The Cornerstone Intermediate: Synthesis of this compound
The synthesis of the title compound is a critical first step in the development of this class of antitubercular agents. The general and well-established method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][5] In this case, 5-nitro-2-aminopyridine serves as the starting material.
Protocol 1: Synthesis of this compound
This protocol is based on established methodologies for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[6]
Step 1: Cyclocondensation to form this compound
-
Rationale: This step involves the reaction of 5-nitro-2-aminopyridine with 1,3-dichloroacetone. The more nucleophilic ring nitrogen of the pyridine attacks one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine ring system.
-
Procedure:
-
To a solution of 5-nitro-2-aminopyridine (1 eq.) in a suitable solvent such as ethanol or acetonitrile, add 1,3-dichloroacetone (1.1 eq.).
-
The reaction mixture is heated at reflux for 24-48 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Exploiting the Reactive Handle: Derivatization of this compound
The 2-(chloromethyl) group is a versatile reactive handle that allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This is a key strategy for building a library of analogues for structure-activity relationship (SAR) studies.
A. Synthesis of Thioether and Amine Derivatives
The chlorine atom of the 2-(chloromethyl) group can be readily displaced by sulfur and nitrogen nucleophiles, leading to the formation of thioether and amine derivatives, respectively. These modifications allow for the exploration of different physicochemical properties and potential interactions with the biological target.
Protocol 2: General Procedure for the Synthesis of 2-(Substituted-methyl)-6-nitroimidazo[1,2-a]pyridines via Nucleophilic Substitution
-
Rationale: The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system and the adjacent nitrogen atom activate the chloromethyl group for nucleophilic attack.
-
Procedure:
-
To a solution of this compound (1 eq.) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add the desired nucleophile (e.g., a thiol, an amine, or an alkoxide) (1.2 eq.) and a suitable base (e.g., potassium carbonate or triethylamine) (1.5 eq.).
-
The reaction mixture is stirred at room temperature or gently heated (50-80 °C) until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an appropriate organic solvent.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 2-(substituted-methyl)-6-nitroimidazo[1,2-a]pyridine derivative.
-
B. Pathway to Potent Amides: Synthesis of Imidazo[1,2-a]pyridine-2-carboxamides
Many of the most potent imidazo[1,2-a]pyridine-based antitubercular agents feature a carboxamide functionality at the 2-position.[7] The synthesis of these derivatives from the 2-(chloromethyl) intermediate typically involves a multi-step sequence.
Protocol 3: Synthesis of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid
-
Rationale: The 2-(chloromethyl) group can be converted to a carboxylic acid via a nitrile intermediate. This carboxylic acid is a key precursor for the synthesis of a wide range of amide derivatives.
-
Step 1: Synthesis of 2-(cyanomethyl)-6-nitroimidazo[1,2-a]pyridine
-
To a solution of this compound (1 eq.) in a polar aprotic solvent like DMSO, add sodium cyanide (1.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the nitrile intermediate.
-
-
Step 2: Hydrolysis to 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
-
The crude 2-(cyanomethyl)-6-nitroimidazo[1,2-a]pyridine is subjected to acidic or basic hydrolysis. For example, heating in a mixture of concentrated sulfuric acid and water.
-
After cooling, the reaction mixture is neutralized to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
-
Protocol 4: Synthesis of N-Substituted-6-nitroimidazo[1,2-a]pyridine-2-carboxamides
-
Rationale: Standard peptide coupling reagents can be used to efficiently couple the carboxylic acid with a variety of amines, allowing for the introduction of diverse side chains to probe the SAR.
-
Procedure:
-
To a solution of 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid (1 eq.) in a suitable solvent like DMF or dichloromethane, add a coupling agent such as HATU or EDC/HOBt (1.1 eq.) and a base like DIPEA (2 eq.).
-
After a brief activation period, add the desired primary or secondary amine (1.1 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up the reaction by washing with aqueous solutions of acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the target amide.
-
Structure-Activity Relationship (SAR) Insights
The development of potent antitubercular agents based on the 6-nitroimidazo[1,2-a]pyridine scaffold is guided by key SAR principles:
-
The 6-Nitro Group: The presence of the nitro group is generally considered essential for the antitubercular activity of this class of compounds, likely playing a role in the reductive activation within the mycobacterium.[4]
-
The 2-Position Substituent: The nature of the substituent at the 2-position, introduced via the chloromethyl intermediate, has a profound impact on the activity.
-
Amide Functionality: As mentioned, a carboxamide at this position is a common feature of highly potent analogues. The nature of the N-substituent of the amide is a key area for optimization. Lipophilic and aromatic groups often lead to enhanced activity.[7]
-
Linker Length and Flexibility: The length and flexibility of the linker between the imidazo[1,2-a]pyridine core and the terminal group of the side chain at the 2-position can significantly influence potency.[8]
-
-
Other Substitutions: Modifications at other positions of the imidazo[1,2-a]pyridine ring can also modulate the activity, solubility, and pharmacokinetic properties of the compounds.
Data Presentation
| Compound ID | Starting Material | Modification at C2-position | Key Reagents | Reported Activity (MIC against M. tuberculosis H37Rv) | Reference |
| Intermediate 1 | 5-nitro-2-aminopyridine | -CH₂Cl | 1,3-dichloroacetone | - | Inferred from[6] |
| Derivative A | Intermediate 1 | -CH₂-S-Ph | Thiophenol, K₂CO₃ | Varies based on full structure | [6] |
| Derivative B | Intermediate 1 | -CH₂-CN | NaCN | - | General reaction |
| Derivative C | Derivative B | -COOH | H₂SO₄, H₂O | - | General reaction |
| Final Compound (Example) | Derivative C | -CONH-R | Amine, HATU, DIPEA | Can reach nanomolar range | [7] |
Experimental Workflows and Signaling Pathways
Synthetic Workflow Diagram
Caption: Synthetic pathway from 5-nitro-2-aminopyridine to novel antitubercular agents.
Proposed Mechanism of Action
Caption: Proposed bioactivation pathway of 6-nitroimidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The use of this compound as a key synthetic intermediate provides a robust and versatile platform for the development of novel antitubercular agents. The protocols and strategies outlined in this guide offer a clear pathway for researchers to generate and evaluate a wide range of derivatives. Future work in this area should focus on the detailed elucidation of the mechanism of action of these compounds, optimization of their pharmacokinetic and pharmacodynamic properties, and in vivo efficacy studies in relevant animal models of tuberculosis. The continued exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold holds significant promise for the discovery of next-generation drugs to combat the global threat of tuberculosis.
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Ajit, K. Dhas., Satish, U. Deshmukh., Amol, J. Shirsat., Rajendra, P. Pawar., & Gopal, K. Kakade. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2204-2211. [Link]
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Bis-heterocyclic compounds containing imidazo[1,2-a]pyridines (IMPs) are privileged heterocyclic drug scaffolds due to their potential applications. (2022). Molecules, 27(19), 6567. [Link]
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Chakraborty, S., & Guchhait, S. K. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(59), 47753-47776. [Link]
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Gudipati, R., et al. (2015). Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(5), 1036-1040. [Link]
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Feng, L., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35233–35247. [Link]
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Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]
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Upton, A. M., et al. (2014). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144. [Link]
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Mishra, A., et al. (2018). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Mini-Reviews in Medicinal Chemistry, 18(15), 1287-1304. [Link]
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-611. [Link]
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N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]
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Anquetin, G., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1042-1046. [Link]
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Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]
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N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]
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Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144. [Link]
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Szychowski, K. A., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Molecules, 28(1), 423. [Link]
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Desgrouas, C., et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine. Molbank, 2020(3), M1149. [Link]
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Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328. [Link]
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Desgrouas, C., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(23), 5768. [Link]
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Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
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Anderson, J. R., et al. (2012). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][5]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Bioorganic & Medicinal Chemistry Letters, 22(21), 6745-6749. [Link]
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Keglevich, G., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5030. [Link]
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Application Notes and Protocols for Apoptosis Induction Studies with 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to investigate the apoptosis-inducing potential of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine. The protocols and recommendations herein are grounded in established scientific principles and best practices in cell biology and cancer research.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including notable anticancer properties.[1][2] Compounds based on this framework have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, making them attractive candidates for novel therapeutic agents.[2][3] The subject of this guide, this compound, is a derivative that warrants investigation for its pro-apoptotic capabilities. Understanding the cellular and molecular mechanisms by which this compound induces programmed cell death is a critical step in its preclinical evaluation.
This guide will provide a strategic and detailed approach to elucidating the apoptotic mechanism of this compound, from initial cell viability screens to in-depth mechanistic studies.
Part 1: Foundational In Vitro Assessment
Before delving into specific apoptosis assays, it is crucial to establish the cytotoxic profile of this compound. This involves determining the optimal concentration range and exposure time that effectively induces cell death in the cancer cell line(s) of interest.
Cell Line Selection and Culture
The choice of cancer cell line is paramount and should be guided by the research question. For a broad initial screening, a panel of cell lines from different cancer types (e.g., lung, breast, colon) is recommended. Ensure all cell lines are obtained from a reputable cell bank and are routinely tested for mycoplasma contamination. Maintain cells in the recommended culture medium and conditions.
Dose-Response and Time-Course Studies
The initial step is to perform dose-response and time-course experiments to determine the half-maximal inhibitory concentration (IC50) and the optimal treatment duration.[4][5]
Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT or PrestoBlue™)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, add the viability reagent (e.g., MTT or PrestoBlue™) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Table 1: Example Data Layout for IC50 Determination
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 90 |
| 1 | 85 | 70 | 55 |
| 10 | 55 | 40 | 25 |
| 100 | 10 | 5 | 2 |
Part 2: Elucidating the Apoptotic Pathway
Once the cytotoxic profile is established, the next phase is to confirm that the observed cell death is indeed apoptosis and to dissect the underlying molecular mechanisms.
Visualization of Apoptotic Morphology
A simple yet informative initial step is to observe the morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. This can be achieved by staining the cells with nuclear dyes like Hoechst 33342 or DAPI.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a cornerstone assay in apoptosis research that allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for the optimal duration. Include both untreated and vehicle-treated controls. A positive control (e.g., staurosporine) should also be included.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis.[12] Measuring the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) or caspase-8 (extrinsic pathway) and the executioner caspase-3/7, can provide insights into the specific apoptotic pathway being activated.[13][14]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Interpretation: An increase in luminescence is directly proportional to the amount of active caspase-3/7 in the sample.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential.[15] This can be assessed using fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[16]
Protocol: TMRE Staining for Mitochondrial Membrane Potential
-
Cell Treatment: Treat cells with this compound as previously described. A known mitochondrial uncoupler like CCCP should be used as a positive control.[17]
-
Staining: Add TMRE to the culture medium at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.
-
Analysis: The cells can be analyzed by flow cytometry or fluorescence microscopy.
Data Interpretation: A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.
Western Blot Analysis of Apoptosis-Related Proteins
To further delineate the apoptotic pathway, the expression levels of key regulatory proteins can be examined by Western blotting.[18][19]
Key Proteins to Investigate:
-
Bcl-2 Family: Pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis.
-
Caspases: Cleavage of pro-caspases (e.g., pro-caspase-3, pro-caspase-9) into their active forms.
-
PARP: Cleavage of Poly (ADP-ribose) polymerase by active caspase-3 is a classic hallmark of apoptosis.
-
Signaling Pathways: Proteins involved in survival pathways such as Akt and mTOR. A decrease in the phosphorylation of these proteins may suggest pathway inhibition.[2]
Protocol: Western Blotting
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Part 3: Visualizing the Experimental Workflow and Potential Apoptotic Pathways
To aid in the conceptualization of the experimental design and potential mechanisms, the following diagrams are provided.
Caption: Experimental workflow for apoptosis induction studies.
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techniques for measuring the enzyme inhibitory properties of imidazo[1,2-a]pyridines
An In-Depth Technical Guide to Measuring the Enzyme Inhibitory Properties of Imidazo[1,2-a]pyridines
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Enzyme Inhibition
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile structure that allows for interaction with a wide array of biological targets.[1][2][3] This heterocyclic system is a cornerstone in the development of therapeutics, demonstrating activities ranging from anticancer and anti-inflammatory to antiviral and antitubercular.[1] A significant portion of these biological effects stems from the ability of imidazo[1,2-a]pyridine derivatives to act as potent and selective enzyme inhibitors.
Key enzyme families targeted by this scaffold include:
-
Protein Kinases: Such as PI3K, Akt, DYRK1A, CLK1, and Platelet-Derived Growth Factor Receptor (PDGFR), which are often dysregulated in cancer and inflammatory diseases.[4][5][6][7][8]
-
Phosphodiesterases (PDEs): Enzymes that regulate intracellular signaling pathways.[9]
-
Pathogen-Specific Enzymes: For instance, QcrB in Mycobacterium tuberculosis, a critical component of the electron transport chain, making it a target for novel anti-TB drugs.[3][10]
Given the therapeutic potential of these molecules, the accurate and robust measurement of their enzyme inhibitory properties is paramount. This guide provides a detailed overview of the essential techniques, protocols, and data analysis workflows employed to characterize imidazo[1,2-a]pyridine-based inhibitors, designed for researchers, scientists, and drug development professionals.
Part 1: Foundational Concepts in Enzyme Inhibition
Before delving into specific protocols, it is crucial to understand the fundamental parameters that define an inhibitor's efficacy. The primary goal of these assays is to determine the concentration of the compound required to reduce enzyme activity by half, known as the half-maximal inhibitory concentration (IC50) . While the IC50 is a practical measure of potency, it is dependent on experimental conditions (e.g., substrate concentration).
A more fundamental constant is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. Determining the Ki requires understanding the inhibitor's mechanism of action (MoA) —whether it is competitive, non-competitive, or uncompetitive—which describes how the inhibitor interacts with the enzyme and its substrate.
The path from initial discovery to a well-characterized inhibitor follows a structured workflow.
Part 3: Biophysical Methods for Mechanistic Characterization
While biochemical assays are excellent for determining potency (IC50), biophysical methods are required to understand the thermodynamics and kinetics of the binding event itself. These techniques provide a deeper understanding of the molecular interactions driving inhibition.
Isothermal Titration Calorimetry (ITC)
Causality and Principle: ITC directly measures the heat released or absorbed during the binding interaction between two molecules in solution. [11][12]In a typical experiment, the imidazo[1,2-a]pyridine inhibitor is titrated into a sample cell containing the target enzyme. [13]Each injection triggers a heat change that is precisely measured. [11]As the enzyme becomes saturated with the inhibitor, the heat change diminishes.
Applicability: ITC is the gold standard for obtaining a complete thermodynamic profile of a binding interaction. It is the only technique that can directly measure the binding enthalpy (ΔH), allowing for the calculation of the binding constant (Ka, or its inverse, Kd), stoichiometry (n), and entropy (ΔS) in a single experiment. [12] Protocol: ITC for Kd Determination
-
Sample Preparation: Prepare the purified target enzyme and the imidazo[1,2-a]pyridine compound in the exact same, extensively degassed buffer. Mismatched buffers will generate large heats of dilution, obscuring the binding signal.
-
Instrument Setup: Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.
-
Titration: Set up an injection sequence (e.g., 20 injections of 2 µL each). The instrument will inject the inhibitor into the enzyme at regular intervals while maintaining a constant temperature.
-
Data Acquisition: The instrument records the heat change (as differential power) after each injection. The raw data is a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of inhibitor to enzyme. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to derive Kd, n, and ΔH.
-
Self-Validation: A well-defined, sigmoidal binding isotherm is a strong indicator of a specific binding event. The stoichiometry value (n) should be close to a biologically relevant integer (e.g., 1.0 for a 1:1 interaction).
-
Surface Plasmon Resonance (SPR)
Causality and Principle: SPR is an optical technique that detects molecular interactions in real-time without the need for labels. [14][15]The analysis involves immobilizing one interacting partner (the ligand, typically the enzyme) onto a sensor chip with a thin gold film. [14]The other partner (the analyte, the imidazo[1,2-a]pyridine inhibitor) is flowed over the surface in solution. Binding of the analyte to the ligand changes the mass at the sensor surface, which in turn alters the refractive index. [14][16]This change is detected and reported in resonance units (RU).
Applicability: SPR is exceptionally powerful for measuring the kinetics of a binding interaction, providing both the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated as koff/kon.
Protocol: SPR for Binding Kinetics Analysis
-
Ligand Immobilization: Covalently immobilize the purified target enzyme onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection (Association): Inject a series of concentrations of the imidazo[1,2-a]pyridine inhibitor over the sensor surface at a constant flow rate. Monitor the increase in RU as the inhibitor binds to the immobilized enzyme. This is the association phase.
-
Buffer Flow (Dissociation): Switch back to flowing only buffer over the chip. Monitor the decrease in RU as the inhibitor dissociates from the enzyme. This is the dissociation phase.
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove all remaining bound analyte, returning the signal to baseline and preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU vs. time) are analyzed using specialized software. The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff for each concentration.
Part 4: Data Analysis and Presentation
IC50 Determination
-
Calculate Percent Inhibition:
-
First, normalize the data using controls: % Activity = [(Signal_test - Signal_min) / (Signal_max - Signal_min)] * 100 Where Signal_test is the signal from the inhibitor well, Signal_max is the average signal from the 100% activity control (e.g., DMSO only), and Signal_min is the average signal from the 0% activity control (no enzyme or a known potent inhibitor).
-
Then, calculate % Inhibition: % Inhibition = 100 - % Activity
-
-
Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a statistical software package like GraphPad Prism to fit the data to a four-parameter logistic equation (log(inhibitor) vs. response -- Variable slope). [17][18][19]The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition. [19]
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison of multiple compounds and targets.
Table 1: Example Summary of Inhibitory Properties of Imidazo[1,2-a]pyridine Analogs
| Compound ID | Target Enzyme | Assay Method | IC50 (nM) | Binding Affinity (KD, nM) |
| IMP-001 | Kinase A | Kinase-Glo® | 15 | 12 (SPR) |
| IMP-002 | Kinase A | Kinase-Glo® | 250 | 225 (ITC) |
| IMP-003 | Kinase B | Mobility Shift | 8 | 5 (SPR) |
| IMP-004 | Phosphatase C | Fluorescence | 120 | 110 (ITC) |
References
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]
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How to calculate IC50. (2018). YouTube. [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PMC - PubMed Central. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012). Journal of Medicinal Chemistry - ACS Publications. [Link]
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Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). PMC - NIH. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. [Link]
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Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2016). PubMed. [Link]
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Caliper Microfluidics TECHNICAL BRIEF. (n.d.). Confluence Discovery Technologies. [Link]
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Capillary microfluidic electrophoretic mobility shift assays: application to enzymatic assays in drug discovery. (2010). PubMed. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). AIR Unimi. [Link]
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Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). Analytical Chemistry - ACS Publications. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. [Link]
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). NIH. [Link]
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IC50 values by using GraphPad Prism. (2022). YouTube. [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. (n.d.). MDPI. [Link]
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Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (n.d.). ResearchGate. [Link]
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Technology. (n.d.). Nanosyn. [Link]
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How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? (n.d.). ResearchGate. [Link]
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QSAR study of phosphodiesterase inhibitory activity of imidazo[2,1-b]-quinazolines. (n.d.). PubMed. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. [Link]
-
Isothermal titration calorimetry. (n.d.). Wikipedia. [Link]
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Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. (2024). PMC - NIH. [Link]
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SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. [Link]
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Adaptation of a Microfluidic qPCR System for Enzyme Kinetic Studies. (2021). Chalmers University of Technology. [Link]
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(PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). ResearchGate. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. (n.d.). PMC - NIH. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (n.d.). MDPI. [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]
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IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. [Link]
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Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy. (2000). ACS Publications. [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC. [Link]
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High throughput steady-state enzyme kinetics measured in a parallel droplet generation and absorbance detection platform. (2022). bioRxiv. [Link]
-
Determination of kinetic data using surface plasmon resonance biosensors. (2003). SciSpace. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. [Link]
-
An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. (2024). bioRxiv. [Link]
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Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
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Measuring binding kinetics with isothermal titration calorimetry. (2025). YouTube. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PMC - NIH. [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Containing Peptidomimetics: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Imidazo[1,2-a]pyridine Peptidomimetics
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1][2] Its rigid, bicyclic structure serves as an excellent framework for the spatial presentation of pharmacophoric elements. Peptidomimetics, compounds that mimic the structure and function of peptides, offer significant advantages over their natural counterparts, such as enhanced metabolic stability and improved oral bioavailability. The fusion of the imidazo[1,2-a]pyridine core with peptide-like structures gives rise to a powerful class of molecules—imidazo[1,2-a]pyridine-containing peptidomimetics—that hold immense promise for the development of novel therapeutics.[3]
This guide provides a detailed overview of a robust and versatile synthetic strategy for the construction of these complex molecules, focusing on the powerful combination of multicomponent reactions (MCRs). Specifically, we will delve into the tandem application of the Groebke-Blackburn-Bienaymé (GBB) reaction and the Ugi four-component reaction (Ugi-4CR). This approach allows for the rapid generation of molecular diversity from readily available starting materials, a crucial aspect of modern drug discovery.[4][5]
Core Synthetic Strategy: A Tandem Multicomponent Reaction Approach
The convergence and atom economy of multicomponent reactions make them highly efficient tools in organic synthesis.[1] Our featured strategy leverages two powerful isocyanide-based MCRs in a sequential manner to build the target peptidomimetics. The overall workflow involves two key stages:
-
Stage 1: Synthesis of the Imidazo[1,2-a]pyridine Core via the Groebke-Blackburn-Bienaymé (GBB) Reaction. This three-component reaction efficiently constructs the bicyclic imidazo[1,2-a]pyridine scaffold, incorporating a handle for subsequent elaboration.
-
Stage 2: Construction of the Peptidomimetic Chain via the Ugi Four-Component Reaction (Ugi-4CR). The product from the GBB reaction, typically an acid, is then utilized as one of the four components in the Ugi reaction to append a peptide-like chain.
This tandem approach provides a highly modular platform for generating libraries of diverse compounds, as variability can be introduced at multiple points in both reaction stages.[3]
Figure 1: Tandem GBB and Ugi Reaction Workflow.
Experimental Protocols
Part 1: Synthesis of Imidazo[1,2-a]pyridine-containing Acid via Groebke-Blackburn-Bienaymé Reaction
The GBB reaction is a powerful method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6] In this protocol, we adapt the reaction to synthesize an imidazo[1,2-a]pyridine core bearing a carboxylic acid functionality, which is essential for the subsequent Ugi reaction.
Reaction Scheme:
(Self-created image, not from a direct citation)
Materials and Reagents:
| Reagent | Role | Supplier Example | Purity |
| 2-Amino-5-chloropyridine | Starting Material | Sigma-Aldrich | ≥98% |
| 2-(3-Formylphenoxy)acetic acid | Starting Material | Combi-Blocks | ≥97% |
| tert-Butyl isocyanide | Starting Material | Alfa Aesar | 98% |
| Perchloric acid (HClO₄) | Catalyst | Fisher Scientific | 70% |
| Dimethylformamide (DMF) | Solvent | VWR | Anhydrous |
Detailed Protocol:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (1.0 eq), 2-(3-formylphenoxy)acetic acid (1.0 eq), and tert-butyl isocyanide (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting materials in anhydrous dimethylformamide (DMF) to a final concentration of approximately 0.5 M. To this solution, add a catalytic amount of perchloric acid (HClO₄, ~5 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation:
-
Upon completion, pour the reaction mixture into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any residual starting materials.
-
Dry the product under vacuum to yield the desired 2-(3-(6-chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid.[4] The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
-
Part 2: Synthesis of Peptidomimetics via Ugi Four-Component Reaction
The Ugi reaction is a cornerstone of MCR chemistry, allowing for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] Here, the imidazo[1,2-a]pyridine-containing acid synthesized in Part 1 serves as the carboxylic acid component.
Reaction Scheme:
(Self-created image, not from a direct citation)
Materials and Reagents:
| Reagent | Role | Supplier Example | Purity |
| Imidazo[1,2-a]pyridine-containing acid (from Part 1) | Carboxylic Acid | - | - |
| 4-Chlorobenzaldehyde | Aldehyde | Sigma-Aldrich | ≥97% |
| 4-Methoxyaniline | Amine | Acros Organics | 99% |
| tert-Butyl isocyanide | Isocyanide | Alfa Aesar | 98% |
| Methanol (MeOH) | Solvent | VWR | Anhydrous |
Detailed Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, combine the imidazo[1,2-a]pyridine-containing acid (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), 4-methoxyaniline (1.0 eq), and tert-butyl isocyanide (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to dissolve the components (concentration typically 0.2-0.5 M).
-
Reaction Execution: Heat the reaction mixture to 50 °C and stir for 24-48 hours.[4] Monitor the reaction progress by TLC. Note that the solubility of the acid component can sometimes be low; gentle heating helps to ensure the reaction proceeds.[4]
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the desired peptidomimetic product.[1]
-
Combine the fractions containing the pure product and remove the solvent to yield the final imidazo[1,2-a]pyridine-containing peptidomimetic.
-
Characterization of Synthesized Compounds
The identity and purity of the synthesized imidazo[1,2-a]pyridine derivatives and final peptidomimetics must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the successful incorporation of all components.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compounds.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide carbonyl stretches in the final peptidomimetic products.[9]
-
Thin Layer Chromatography (TLC): TLC is used for monitoring reaction progress and assessing the purity of the isolated products.[10]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The success of each step can be rigorously assessed through the characterization methods outlined above. For instance, the disappearance of starting material signals and the appearance of new, characteristic peaks in the ¹H NMR spectrum of the crude reaction mixture provide a direct measure of reaction conversion. The final purity of the product, as determined by NMR and LC-MS, serves as the ultimate validation of the purification protocol. This systematic approach ensures the reliability and reproducibility of the synthesis.
Conclusion: A Gateway to Novel Chemical Space
The tandem Groebke-Blackburn-Bienaymé and Ugi reaction strategy offers an exceptionally efficient and modular approach to the synthesis of complex imidazo[1,2-a]pyridine-containing peptidomimetics. By varying the four components in the Ugi step and the three components in the initial GBB reaction, researchers can rapidly access vast areas of chemical space. This capability is invaluable in the early stages of drug discovery for the generation of compound libraries for high-throughput screening and the exploration of structure-activity relationships. The protocols detailed herein provide a solid foundation for any research program aimed at leveraging the therapeutic potential of this promising class of molecules.
References
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(65), 34466-34499. [Link]
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Voskressensky, L. G., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
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Voskressensky, L. G., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. [Link]
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Voskressensky, L. G., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
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Yadav, G., & Singh, P. P. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(44), 9636-9657. [Link]
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Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1483-1486. [Link]
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Shaabani, A., et al. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Molecules, 29(6), 1269. [Link]
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Shaabani, A., et al. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Molecules, 29(6), 1269. [Link]
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Sharma, R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221-35238. [Link]
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Rentería-Gómez, M. A., et al. (2022). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 46(31), 14853-14863. [Link]
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Ali, I., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. New Journal of Chemistry, 43(28), 11239-11252. [Link]
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de la Torre, D., et al. (2023). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters, 25(8), 1335-1340. [Link]
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Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. [Link]
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JOVE. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 01001. [Link]
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Engin, K., et al. (2017). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry, 8(38), 5892-5899. [Link]
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Veljkovic, J., et al. (2019). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 15, 2307-2313. [Link]
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Patel, B. R., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2133-2141. [Link]
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Application Notes & Protocols: Investigating 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine in Antimicrobial Research
Introduction: The Rationale for Investigating 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific compound, this compound, combines this versatile scaffold with two critical functional groups that suggest significant potential as an antimicrobial agent.
-
The Nitro Group (-NO₂): The presence of a nitroaromatic group is a hallmark of several successful antimicrobial and antiparasitic drugs (e.g., metronidazole, fexinidazole).[5] These compounds often function as prodrugs, which are selectively activated within microbial cells.[5][6]
-
The Chloromethyl Group (-CH₂Cl): This group is a reactive electrophile, capable of forming covalent bonds with biological nucleophiles, such as cysteine or histidine residues in proteins or purine bases in DNA. This suggests a potential for irreversible inhibition of essential microbial targets.
This guide provides an in-depth overview and detailed protocols for the initial antimicrobial characterization of this compound, designed for researchers in microbiology, medicinal chemistry, and drug development.
Putative Mechanism of Action: A Prodrug Activation Strategy
The antimicrobial activity of many nitro-heterocyclic compounds is dependent on the reductive activation of the nitro group, a process that occurs preferentially in the low-oxygen environments of many pathogenic microbes.[6] The proposed mechanism for this compound is based on this established paradigm.[5][7]
Causality of the Pathway:
-
Step 1 (Entry): The compound, being a small molecule, is presumed to enter the microbial cell via passive diffusion.[8]
-
Step 2 (Activation): Within the microbe, Type I nitroreductases (NTRs), which are flavin-dependent enzymes not typically found in mammalian cells, catalyze the one-electron reduction of the nitro group.[5] This forms a highly reactive nitro radical anion.
-
Step 3 (Cytotoxicity): This radical species is cytotoxic. It can undergo further reduction to generate other reactive nitrogen intermediates or participate in redox cycling, which produces superoxide radicals. These reactive species can cause widespread damage to intracellular macromolecules, including DNA strand breakage and protein dysfunction, ultimately leading to microbial cell death.[6][8] The presence of the chloromethyl group may provide an additional mechanism for cytotoxicity through alkylation of cellular components.
This selective activation by microbial enzymes is the foundation of the compound's potential therapeutic window, minimizing toxicity to host cells.
Caption: Proposed mechanism of action for this compound.
Application Note 1: In Vitro Antimicrobial Susceptibility Profiling
The first critical step in evaluating any new potential antimicrobial is to determine its spectrum of activity and potency. This is achieved by measuring the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).
Protocol 1: Determination of MIC by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document, the authoritative standard for dilution antimicrobial susceptibility tests.[9][10]
Principle: A standardized suspension of a test microorganism is exposed to serial twofold dilutions of the compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism after a defined incubation period.
Materials:
-
This compound (herein "the compound")
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates (U-bottom)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85% NaCl)
Procedure:
-
Compound Stock Preparation:
-
Rationale: DMSO is used to solubilize the typically hydrophobic compound. A high concentration is prepared to minimize the final DMSO concentration in the assay, which can have its own antimicrobial effects.
-
Prepare a 1.28 mg/mL (or 1280 µg/mL) stock solution of the compound in 100% sterile DMSO. Vortex until fully dissolved.
-
-
Bacterial/Fungal Inoculum Preparation:
-
Rationale: Standardizing the inoculum density is crucial for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
From a fresh (18-24h) culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A₆₂₅nm = 0.08-0.13).
-
Dilute this standardized suspension 1:150 in sterile CAMHB to achieve a final target inoculum density of ~5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Rationale: This workflow creates a range of compound concentrations to precisely identify the inhibitory point.
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of a 1:10 dilution of your compound stock in CAMHB (this creates a starting concentration of 128 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This results in concentrations from 128 µg/mL to 0.25 µg/mL.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum (from step 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is 200 µL. The final compound concentrations are now halved (64 µg/mL to 0.125 µg/mL). The final inoculum is ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration well where there is no visible turbidity (i.e., the first clear well). Compare against the turbid growth control (well 11). The sterility control (well 12) should be clear.
-
Protocol 2: Determination of MBC
Principle: To determine if the compound is bactericidal (kills the organism) or bacteriostatic (inhibits growth), an aliquot from the clear wells of the MIC plate is subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each clear well (the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC assay that yields no bacterial growth on the subculture plate.
Caption: Experimental workflow for MIC and MBC determination.
Data Presentation and Interpretation
Quantitative data from susceptibility testing should be summarized for clear comparison.
Table 1: Example Antimicrobial Susceptibility Data
| Test Organism | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | 2 | 4 | 0.5 | Bactericidal (MBC/MIC = 2) |
| E. coli ATCC 25922 | 8 | >64 | 0.015 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | >64 | >64 | 0.25 | Resistant |
Interpretation Guide:
-
Bactericidal vs. Bacteriostatic: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal. A ratio > 4 suggests the agent is bacteriostatic.
-
Spectrum: The range of organisms inhibited indicates the spectrum of activity (e.g., broad-spectrum, Gram-positive specific).
-
Potency: Lower MIC values indicate higher potency. These values should be compared to established antibiotics as a benchmark.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound.
-
Handling: As a potentially reactive and mutagenic compound (due to the nitroaromatic and chloromethyl groups), handle with care in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin.
-
Disposal: Dispose of compound waste and contaminated materials according to your institution's hazardous chemical waste guidelines.
References
-
de Souza, M. V. N., & de Almeida, M. V. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Serradji, N., et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Design, Synthesis and in vitro Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyridine and Imidazol[2,1-b][7][11]benzothiazole Motifs. ResearchGate. [Link]
-
Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][7][11]benzothiazole motifs. European Journal of Medicinal Chemistry. [Link]
-
Patin, A., et al. (2019). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Infectious Diseases. [Link]
-
Fesharaki, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry. [Link]
-
Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
-
Fallah, E., et al. (2016). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Medicinal Chemistry Research. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. [Link]
-
Vlasov, S. V., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
-
Rossi, R. A., et al. (2010). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
Upadhyaya, S., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases. [Link]
-
CHAIN Network. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
Shingalapur, R. V., et al. (2015). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Journal of Chemical and Pharmaceutical Research. [Link]
-
ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
-
Lecturio. (2021). Nitroimidazoles. Lecturio. [Link]
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Application Note: Unraveling the Antiproliferative Effects of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine Through Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cell Cycle as a Prime Target in Oncology
The eukaryotic cell cycle is a fundamental and tightly regulated process that governs the replication and division of cells.[1] This intricate series of events is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Progression through these phases is controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which act at specific checkpoints.[2] These checkpoints, including the G1/S and G2/M transitions, ensure the fidelity of DNA replication and chromosome segregation, thereby maintaining genomic stability.[3]
In cancer, the deregulation of the cell cycle is a hallmark feature, leading to uncontrolled cell proliferation. Consequently, the molecular machinery of the cell cycle presents a critical target for the development of novel anticancer therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[7][8] This application note provides a detailed guide to investigating the effects of a specific derivative, 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine, on the cell cycle of cancer cells using flow cytometry-based analysis with propidium iodide staining.
The Scientific Premise: Imidazo[1,2-a]pyridines and Cell Cycle Dysregulation
Imidazo[1,2-a]pyridine derivatives have garnered significant interest for their potential as anticancer agents due to their ability to inhibit cancer cell growth.[7][8][9] Studies on various analogs within this class have revealed that a common mechanism of their antitumor activity is the induction of cell cycle arrest, often at the G2/M phase.[7] This arrest is frequently associated with the upregulation of key tumor suppressor proteins such as p53 and its downstream target, the CDK inhibitor p21.[8][9] The activation of p53 can trigger a cascade of events that halt cell cycle progression in response to cellular stress or DNA damage, allowing time for repair or, if the damage is too severe, initiating apoptosis.[10]
The proposed mechanism for certain imidazo[1,2-a]pyridines involves the inhibition of signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[7][11][12] By interfering with these pathways, these compounds can lead to an increase in the expression of cell cycle inhibitors and a subsequent block in cell division. This application note will guide researchers in elucidating whether this compound exerts its antiproliferative effects through a similar mechanism of cell cycle disruption.
Hypothesized Mechanism of Action
Caption: Experimental workflow for cell cycle analysis.
Acquisition:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate channel (typically around 617 nm). [13]3. Acquire data for at least 10,000-20,000 single-cell events per sample.
-
Use a plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a plot of fluorescence area versus fluorescence width to gate on single cells and exclude doublets, which can be misinterpreted as G2/M cells. [14] Analysis:
-
Generate a histogram of PI fluorescence intensity for the single-cell population. [15][16]2. The histogram will display distinct peaks corresponding to the different phases of the cell cycle:
Data Interpretation and Expected Outcomes
Treatment of cancer cells with an effective cell cycle inhibitor is expected to cause an accumulation of cells in a specific phase of the cell cycle. Based on the known activity of similar imidazo[1,2-a]pyridine compounds, treatment with this compound is hypothesized to induce a G2/M arrest. [7] Expected Results:
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| Vehicle Control | ~60% | ~25% | ~15% |
| Low Dose Compound | ~50% | ~20% | ~30% |
| High Dose Compound | ~30% | ~15% | ~55% |
The table above illustrates a hypothetical dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. A sub-G1 peak may also become apparent, particularly at higher concentrations or longer incubation times, which is indicative of apoptotic cells with fragmented DNA.
Concluding Remarks
This application note provides a comprehensive framework for investigating the effects of this compound on the cell cycle of cancer cells. By following these detailed protocols, researchers can generate robust and reproducible data to elucidate the antiproliferative mechanism of this and other novel therapeutic compounds. Understanding how a drug candidate impacts the cell cycle is a critical step in its preclinical evaluation and provides valuable insights for further development in the field of oncology.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]
-
Kim, J. S., & Lee, J. H. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 45(1), 1B.8.1-1B.8.12. [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., Al-Qatati, A., & Al-Tel, T. H. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]
-
Malumbres, M., & Carnero, A. (2003). Cell cycle checkpoints and their inactivation in human cancer. Current Molecular Medicine, 3(2), 115–129. [Link]
-
Al-Qatati, A., Aliwaini, S., Awadallah, A., Morjan, R., & Al-Tel, T. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]
-
N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]
-
ResearchGate. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Retrieved from [Link]
-
Amoeba Sisters. (2018, March 20). The Cell Cycle (and cancer) [Updated]. YouTube. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., Al-Qatati, A., & Al-Tel, T. H. (2019). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Pozarowski, P., & Darzynkiewicz, Z. (2004). DNA measurement and cell cycle analysis by flow cytometry. Current Protocols in Molecular Biology, Chapter 28, Unit 28.7. [Link]
-
Wikipedia. (n.d.). Cell cycle checkpoint. Retrieved from [Link]
-
MDPI. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]
-
Narayan, S., Singh, S. K., & Kumar, V. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 23(1), e010922208453. [Link]
-
My Cancer Genome. (n.d.). Cell cycle control. Retrieved from [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2013). Cell cycle, checkpoints and cancer. Retrieved from [Link]
-
Narayan, S., Singh, S. K., & Kumar, V. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 23(1), e010922208453. [Link]
-
Tan, Y. H., Oon, C. E., & Ling, A. P. (2015). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169–3172. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
solubility issues of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine in DMSO
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to overcome these hurdles and ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Solubility Issues in DMSO
Researchers often encounter difficulties when dissolving this compound in DMSO. This guide will walk you through a systematic approach to identify and resolve these issues.
Initial Observation: Compound Not Dissolving or Precipitating
You've added your weighed this compound to the appropriate volume of DMSO, but you observe particulates, cloudiness, or the compound fails to dissolve completely.
Caption: A stepwise workflow for troubleshooting solubility issues of this compound in DMSO.
Step 1: Verify the Quality of Your DMSO
The most common culprit for solubility issues with DMSO is water contamination. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2]. This absorbed water can significantly decrease the solubility of hydrophobic compounds[1].
Protocol: Best Practices for Handling DMSO
-
Use Anhydrous DMSO: Always start with a fresh, unopened bottle of anhydrous (≤0.1% water) DMSO.
-
Proper Storage: Once opened, store DMSO in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Work Quickly: When preparing solutions, minimize the time the DMSO container is open to the air.
-
Use Small Aliquots: Dispense the required volume of DMSO and securely reseal the main container immediately.
Step 2: Assess the Purity of Your Compound
Impurities in your this compound can affect its solubility.
-
Review the Certificate of Analysis (CofA): Check the purity specifications provided by the manufacturer.
-
Visual Inspection: Look for any discoloration or heterogeneity in the solid compound. While not definitive, it can be an indicator of impurities.
Step 3: Optimize Dissolution Conditions
If your DMSO is of high quality and the compound is pure, you may need to apply gentle energy to facilitate dissolution.
Protocol: Aiding Dissolution
-
Gentle Warming: Warm the solution to 30-40°C. A water bath is ideal for even temperature distribution. Avoid excessive heat, as it can degrade the compound.
-
Mechanical Agitation:
-
Vortexing: Vortex the solution for 1-2 minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. This can be particularly effective for breaking up small aggregates.
-
Step 4: Address Precipitation After Initial Dissolution
Sometimes, the compound dissolves initially but then precipitates out of solution, especially after storage.
-
Supersaturation and Freeze-Thaw Cycles: This is a common issue with DMSO stock solutions[1][3]. During freeze-thaw cycles, the presence of even small amounts of water can lead to the formation of a less soluble, crystalline form of the compound, causing it to precipitate[1].
-
Mitigation Strategy: Prepare fresh solutions for each experiment whenever possible. If you must store stock solutions, prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles.
-
-
Concentration Too High: You may be exceeding the solubility limit of the compound in DMSO.
-
Mitigation Strategy: Try preparing a more dilute stock solution.
-
Step 5: Consider Alternative Solvents
If you continue to experience significant solubility issues, DMSO may not be the optimal solvent for your application. While specific data for this compound is limited, related imidazopyridine compounds show solubility in other organic solvents[4][5][6].
Potential Alternative Solvents:
| Solvent | Considerations |
| Dichloromethane (DCM) | Good for initial dissolution, but its high volatility makes it unsuitable for long-term storage or cell-based assays. |
| Chloroform | Similar properties to DCM. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent similar to DMSO, which may offer different solubility characteristics. |
Important: Always verify the compatibility of any new solvent with your downstream experimental conditions (e.g., cell culture, in vivo studies).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning a yellow color in DMSO?
A slight yellowing of the solution is not uncommon for nitro-containing aromatic compounds. However, a significant color change could indicate degradation. This may be exacerbated by impurities in the DMSO, exposure to light, or excessive heat. Ensure you are using high-purity, anhydrous DMSO and storing your solution protected from light.
Q2: I've successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common phenomenon for compounds with low aqueous solubility[7]. The DMSO acts as a carrier solvent, but when the concentration of DMSO is lowered by dilution in an aqueous medium, the compound's solubility can drop dramatically, leading to precipitation.
Mitigation Strategies:
-
Stepwise Dilution: Dilute your DMSO stock solution in a stepwise manner to avoid a sudden change in solvent polarity[8].
-
Use of Co-solvents: In some cases, adding a small percentage of a co-solvent like PEG400 or Tween 80 to your final aqueous solution can help maintain solubility[8].
-
Lower the Final DMSO Concentration: For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5% to avoid cellular toxicity[8].
Caption: A diagram illustrating the recommended stepwise dilution method to prevent precipitation in aqueous buffers.
Q3: Can I filter my this compound solution in DMSO to remove undissolved particles?
Yes, you can filter the solution using a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter. PTFE is compatible with DMSO. However, be aware that if the issue is not particulate contamination but rather that you have exceeded the compound's solubility, filtering will remove the excess compound and your final solution concentration will be lower than intended.
Q4: How stable is this compound in DMSO?
References
-
Pipzine Chemicals. (2026, January 22). imidazo[1,2-a]pyridine, 2-(chloromethyl)-6-methyl. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-(Chloromethyl)-6-methylH-imidazo[1,2-a]pyridine. Retrieved from [Link]
-
MDPI. (n.d.). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–712. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine: Properties, Uses, Safety Data & Synthesis | Expert Chemical Information China [pipzine-chem.com]
- 5. 2-(Chloromethyl)-6-methylH-imidazo[1,2-a]pyridine: Properties, Uses, Safety Data & China Manufacturer Information [pipzine-chem.com]
- 6. 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine: Properties, Uses, Safety & Supplier China | Chemical Details & SDS [pipzine-chem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Purification of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
Welcome to the technical support center for the purification of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established methodologies and field-proven insights, this document provides a comprehensive resource for troubleshooting and optimizing your purification protocols.
Introduction to Purification Challenges
The purification of this compound can be a nuanced process, primarily due to the compound's polarity, the reactivity of the chloromethyl group, and the potential for co-eluting impurities from the synthesis. A thorough understanding of the underlying chemistry is paramount to achieving high purity and yield. This guide will address the most frequently encountered issues in a practical, question-and-answer format.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section provides in-depth solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Recovery from Silica Gel Chromatography
Question: I am experiencing low recovery of my target compound after performing silica gel column chromatography. What are the likely causes and how can I improve my yield?
Answer:
Low recovery from silica gel chromatography is a frequent challenge and can be attributed to several factors. The primary suspect is often the interaction between your polar, nitrogen-containing heterocyclic compound and the acidic nature of standard silica gel. This can lead to irreversible adsorption or on-column degradation.
Causality and Solutions:
-
Compound Adsorption/Degradation on Acidic Silica: The lone pair of electrons on the nitrogen atoms of the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and, in some cases, decomposition. The presence of the electron-withdrawing nitro group further enhances the compound's polarity, exacerbating this issue.
-
Recommendation: Before committing to a large-scale column, perform a quick stability test. Spot your crude material on a silica TLC plate, elute as you normally would, and let the plate sit for a few hours. Then, re-elute in the same direction. Any significant streaking or the appearance of new spots suggests on-column degradation.
-
Solution A: Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. You can either purchase pre-treated silica gel or prepare it by flushing the packed column with a solvent system containing 0.5-1% triethylamine before loading your sample. This neutralizes the acidic sites and minimizes unwanted interactions.
-
Solution B: Alternative Stationary Phases: Consider using a more inert stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds. However, always perform a preliminary TLC analysis on an alumina plate to ensure your compound is stable and to determine an appropriate solvent system.
-
-
Inappropriate Solvent System: An improperly chosen eluent can either fail to move your compound off the column or cause it to elute too quickly with impurities.
-
Recommendation: The ideal mobile phase should provide a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate.
-
Solution: For a polar compound like this compound, a gradient elution is often effective. Start with a less polar solvent system, such as dichloromethane (DCM), and gradually increase the polarity by adding methanol or ethyl acetate. A common starting point could be 100% DCM, gradually increasing to a DCM/methanol mixture. A documented successful eluent for a similar compound is a cyclohexane-dichloromethane mixture[1].
-
Experimental Protocol: Preparing a Triethylamine-Deactivated Silica Gel Column
-
Dry-pack your column with silica gel.
-
Saturate the column with your starting eluent (e.g., hexane or dichloromethane).
-
Prepare a solution of your starting eluent containing 1% triethylamine.
-
Flush the column with at least 5 column volumes of this basic eluent mixture.
-
Equilibrate the column with your starting eluent (without triethylamine) until the pH of the eluent exiting the column is neutral.
-
Load your sample and begin the chromatography.
Issue 2: Persistent Impurities After Chromatography
Question: Even after column chromatography, I am still observing impurities in my final product. How can I identify and remove them?
Answer:
The presence of persistent impurities often points to co-eluting species with similar polarities to your target compound. Understanding the synthetic route is key to predicting the likely structure of these byproducts.
Identifying Potential Impurities:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 5-nitro-2-aminopyridine or 1,3-dichloroacetone. 5-nitro-2-aminopyridine is quite polar and may co-elute with the product in highly polar solvent systems.
-
Regioisomers: The cyclocondensation reaction between a substituted 2-aminopyridine and an unsymmetrical ketone can potentially lead to the formation of regioisomers. While the reaction with 1,3-dichloroacetone is generally selective, alternative cyclization pathways could lead to trace isomeric impurities.
-
Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, especially if the reaction workup involves aqueous basic conditions or if the compound is exposed to moisture for extended periods. This would result in the formation of (6-nitroimidazo[1,2-a]pyridin-2-yl)methanol. This alcohol is more polar than the starting material and should be separable by chromatography.
Purification Strategy for Removing Persistent Impurities:
If chromatography alone is insufficient, a subsequent recrystallization step is highly recommended.
Experimental Protocol: Recrystallization of this compound
The polarity of the nitro group suggests that polar solvents will be most effective for recrystallization.
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your impure compound in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but high solubility at their boiling point.
-
Recommended Solvents: Based on the principles of recrystallizing nitroaromatic compounds, consider the following:
-
Single Solvents: Ethanol, methanol, or isopropanol.
-
Mixed Solvents: Ethanol/water, acetone/hexane, or ethyl acetate/hexane.
-
-
Procedure: a. Dissolve the impure compound in the minimum amount of the chosen hot solvent (or the "good" solvent of a mixed pair). b. If using a mixed solvent system, add the "bad" solvent dropwise to the hot solution until cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent. f. Dry the crystals under vacuum.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Rationale | Expected Outcome |
| Ethanol | The polarity of ethanol is well-suited for dissolving polar nitroaromatic compounds at elevated temperatures. | Good for removing less polar impurities. |
| Methanol | Similar to ethanol, but its lower boiling point can be advantageous for heat-sensitive compounds. | Effective for removing non-polar and moderately polar impurities. |
| Ethyl Acetate/Hexane | A versatile mixed-solvent system that allows for fine-tuning of polarity. | Excellent for separating compounds with small differences in polarity. |
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a yellow solid. Is this the expected color?
A1: Yes, nitroaromatic compounds are often yellow due to the electronic transitions associated with the nitro group. A pale to bright yellow solid is the expected appearance for this compound.
Q2: I am concerned about the stability of my compound during storage. What are the recommended storage conditions?
A2: The chloromethyl group can be reactive, particularly towards nucleophiles and moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a freezer (-20 °C) to minimize degradation.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an effective alternative, especially if you are struggling with compound stability on normal-phase silica. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. In this system, your polar compound will elute earlier than non-polar impurities.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by chromatographic separation and confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for this compound, highlighting key decision points.
Caption: A typical purification workflow for this compound.
Logical Relationships in Troubleshooting
The following diagram outlines the logical steps to take when troubleshooting purification issues.
Caption: A decision tree for troubleshooting the purification of this compound.
References
-
Daras, E., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(4), M1613. [Link]
Sources
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Anticancer Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based anticancer agents. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the emergence of resistance to this promising class of therapeutic compounds. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and overcome resistance in your experimental models.
Introduction to Imidazo[1,2-a]pyridines and the Challenge of Resistance
Imidazo[1,2-a]pyridines (IPs) are a versatile class of heterocyclic compounds that have garnered significant interest as anticancer therapeutics due to their potent inhibitory effects on various cancer cell lines.[1][2][3] Their mechanisms of action are diverse, often involving the targeting of critical cell signaling pathways responsible for cell growth, proliferation, and survival. A predominant target for many IP derivatives is the PI3K/Akt/mTOR signaling cascade, a central regulator of cellular metabolism and growth that is frequently dysregulated in cancer.[4][5] By inhibiting this pathway, IPs can induce cell cycle arrest and apoptosis.[1][3][4] Other reported mechanisms include the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and specific receptor tyrosine kinases.[5][6]
However, as with many targeted anticancer therapies, the development of drug resistance is a significant clinical obstacle.[1][2] Cancer cells can adapt to the selective pressure of treatment, leading to a diminished therapeutic response over time. This guide will walk you through the common mechanisms of resistance to IP-based agents and provide structured, actionable strategies to investigate and potentially circumvent them in your research.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when encountering resistance to your imidazo[1,2-a]pyridine compound.
Q1: My cancer cell line, which was initially sensitive to my imidazo[1,2-a]pyridine derivative, is now showing a reduced response. What are the likely causes?
A1: This phenomenon, known as acquired resistance, can stem from several molecular events within the cancer cells. The most common culprits include:
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Target Alteration: If your compound has a specific molecular target (e.g., a particular kinase), mutations in the gene encoding this target can prevent the drug from binding effectively.
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Increased Drug Efflux: Cancer cells can upregulate the expression of transmembrane pumps, such as ABCB1 (P-glycoprotein) and ABCG2, which actively expel the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[7][8]
-
Activation of Bypass Signaling Pathways: The cancer cells may find alternative routes to activate downstream signaling necessary for their survival, effectively circumventing the pathway blocked by your compound. For IP agents targeting the PI3K/Akt pathway, this could involve the activation of parallel pathways like the MAPK/ERK pathway.
-
Metabolic Reprogramming: Cells might alter their metabolic processes to survive the stress induced by the drug.
Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A2: A straightforward method is to perform a co-treatment experiment with a known inhibitor of common efflux pumps (e.g., verapamil for ABCB1). If the sensitivity of your resistant cells to the IP compound is restored in the presence of the efflux pump inhibitor, it strongly suggests that increased drug efflux is a contributing factor. This can be confirmed at the molecular level by quantifying the expression of genes like ABCB1 and ABCG2 using quantitative PCR (qPCR) or by assessing protein levels via Western blot or flow cytometry.
Q3: My imidazo[1,2-a]pyridine agent is a potent PI3K/Akt pathway inhibitor. How can I check for the activation of bypass pathways in my resistant cell lines?
A3: To investigate the activation of bypass pathways, you can use phosphoprotein-specific antibodies to probe the activation status of key nodes in alternative signaling cascades, such as the MAPK/ERK pathway (e.g., phospho-MEK, phospho-ERK). A phospho-kinase antibody array can provide a broader, unbiased screen of multiple signaling pathways simultaneously. Comparing the phosphoprotein profiles of your sensitive and resistant cell lines, both with and without drug treatment, will likely reveal any upregulated bypass pathways.
Troubleshooting Guide: From Observation to Mechanistic Insight
This section provides a structured approach to troubleshooting and investigating resistance to imidazo[1,2-a]pyridine-based agents in your cell culture models.
Initial Observation: Decreased Efficacy of the Imidazo[1,2-a]pyridine Agent
You may observe a rightward shift in the dose-response curve, a higher IC50 value, or a reduced maximal effect (Emax) in your cell viability assays (e.g., MTT, CellTiter-Glo).
Table 1: Initial Troubleshooting Steps
| Problem | Possible Cause | Recommended Action |
| Inconsistent IC50 values | Cell line instability; inconsistent cell seeding density; compound degradation. | Perform cell line authentication (e.g., STR profiling). Optimize and standardize cell seeding and treatment protocols. Prepare fresh stock solutions of the compound and store them appropriately. |
| Gradual loss of compound efficacy over time | Development of acquired resistance in the cell line. | Establish a frozen stock of the parental, sensitive cell line for future comparisons. Proceed with the experimental workflows outlined below to characterize the resistant phenotype. |
| Cell line is intrinsically resistant | The cell line may possess pre-existing resistance mechanisms. | Screen a panel of diverse cancer cell lines to identify sensitive models. Investigate the baseline expression of potential resistance markers (e.g., efflux pumps, status of the target pathway). |
Workflow for Characterizing Acquired Resistance
This workflow provides a step-by-step guide to developing and characterizing a resistant cell line model.
Caption: Experimental workflow for developing and characterizing resistance.
Experimental Protocols
Protocol 1: Development of an Imidazo[1,2-a]pyridine-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to a specific imidazo[1,2-a]pyridine agent through continuous dose escalation.
Materials:
-
Parental cancer cell line known to be sensitive to the IP agent.
-
Complete cell culture medium.
-
Imidazo[1,2-a]pyridine agent of interest.
-
Cell culture flasks, plates, and standard cell culture equipment.
Procedure:
-
Establish Baseline Sensitivity: Determine the IC50 value of the IP agent on the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initiate Low-Dose Exposure: Culture the parental cells in a medium containing the IP agent at a concentration of approximately 20-30% of the IC50 value.
-
Monitor and Passage: Observe the cells regularly. Initially, you may notice slower growth and increased cell death. Passage the cells as they reach 70-80% confluency, maintaining the drug concentration.
-
Dose Escalation: Once the cells have adapted and are growing at a rate similar to the untreated parental cells, double the concentration of the IP agent in the culture medium.
-
Repeat and Isolate: Repeat the process of adaptation and dose escalation. This process can take several months. The goal is to isolate a population of cells that can proliferate in the presence of the IP agent at a concentration that is 4-5 times the original IC50.
-
Characterize and Bank: Once a resistant population is established, confirm the shift in IC50. Expand the resistant cell line and create a frozen cell bank for future experiments.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in sensitive versus resistant cells.
Materials:
-
Parental and resistant cell lines.
-
IP agent of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt (total), anti-phospho-mTOR (Ser2448), anti-mTOR (total), and an anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with the IP agent at the IC50 concentration of the parental line for a specified time (e.g., 2, 6, or 24 hours). Include untreated controls for both cell lines.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins relative to the total protein levels in parental versus resistant cells, both with and without treatment. A sustained or increased level of phosphorylated Akt or mTOR in the resistant cells upon drug treatment would indicate pathway reactivation.
Strategies to Overcome Resistance
Once you have identified a potential resistance mechanism, you can devise strategies to overcome it.
Table 2: Strategies to Counter Resistance Mechanisms
| Resistance Mechanism | Proposed Strategy | Experimental Validation |
| Increased Drug Efflux (e.g., ABCB1 overexpression) | Co-administration of the IP agent with an efflux pump inhibitor. | Test the synergistic effect of the IP agent and an efflux pump inhibitor (e.g., verapamil, tariquidar) on cell viability in the resistant cell line. |
| Target Mutation | Design and synthesize second-generation IP derivatives that can bind to the mutated target. | Perform molecular docking studies to guide the design of new compounds. Test the efficacy of the new derivatives on cells engineered to express the specific mutation. |
| Bypass Pathway Activation (e.g., MAPK/ERK pathway) | Combination therapy with an inhibitor of the bypass pathway. | Evaluate the synergistic or additive effects of co-treating the resistant cells with your IP agent and an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor if the ERK pathway is activated). |
Visualizing Resistance Mechanisms and Counter-Strategies
The following diagram illustrates the interplay between the IP agent, the cancer cell, and the potential resistance mechanisms, along with the corresponding strategies to overcome them.
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
refining protocols for consistent results in 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine assays
Welcome to the technical support resource for researchers utilizing 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results. As Senior Application Scientists, we have synthesized our field experience with established biochemical principles to address the unique challenges presented by this compound's chemical nature.
Part 1: Understanding the Core Challenge
The primary challenge in working with this compound stems from its chemical structure. The chloromethyl group attached to the imidazo[1,2-a]pyridine core renders the molecule a reactive electrophile. This inherent reactivity, while potentially central to its biological activity, is also a primary source of experimental variability. Inconsistent results often arise from compound instability, non-specific reactivity, and poor solubility. This guide provides protocols and troubleshooting steps to control these variables.
Part 2: Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability is often the first indicator of compound precipitation or instability in the assay medium.
Causality: this compound, like many heterocyclic compounds, may have limited aqueous solubility. When a concentrated DMSO stock is diluted into aqueous assay buffer, the compound can crash out of solution, leading to a non-homogenous distribution in the microplate.
Troubleshooting Protocol:
-
Assess Compound Solubility:
-
Prepare a serial dilution of your DMSO stock in the final assay buffer.
-
Incubate at the assay temperature for 30 minutes.
-
Visually inspect each dilution for precipitation (cloudiness or visible particles). A nephelometer can be used for a more quantitative assessment.
-
-
Optimize the Dilution Step:
-
Recommendation: Employ a serial dilution method rather than a single, large dilution. This minimizes the time the compound spends at a supersaturated concentration.
-
Protocol:
-
Prepare an intermediate dilution of the compound in 100% DMSO.
-
Perform the next dilution into a 50:50 mix of DMSO and assay buffer.
-
Finally, perform the last dilution into 100% assay buffer.
-
-
-
Consider Excipients:
-
If solubility issues persist below the desired working concentration, consider the addition of a non-ionic surfactant like Polysorbate 20 (Tween-20) at a low concentration (e.g., 0.01%) to the assay buffer. Always run a vehicle control with the surfactant alone to ensure it does not interfere with the assay.
-
Troubleshooting Flowchart: High Replicate Variability
Caption: Troubleshooting workflow for high replicate variability.
Issue 2: Time-Dependent Loss of Activity or Increase in Background Signal
This issue points towards compound instability or non-specific covalent modification of assay components.
Causality: The chloromethyl group is an electrophilic center, making the compound susceptible to nucleophilic attack by components in the assay buffer (e.g., water, buffer salts, proteins) or by the target protein itself in a non-specific manner. This can lead to compound degradation or covalent modification of assay reagents, causing a drift in the signal over time.
Troubleshooting Protocol:
-
Assess Compound Stability in Assay Buffer:
-
Method: Use High-Performance Liquid Chromatography (HPLC) to monitor the compound's integrity over time.
-
Protocol:
-
Incubate this compound in your final assay buffer at the experimental temperature.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench any reaction by diluting the aliquot in a strong organic solvent like acetonitrile.
-
Analyze the samples by HPLC to quantify the amount of the parent compound remaining.
-
-
-
Include Nucleophile Scavengers:
-
If instability is confirmed, the addition of a scavenger can help mitigate non-specific reactions. Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1 mg/mL in the assay buffer can act as a "sink" for reactive compounds.
-
Caution: Ensure that BSA does not interfere with your primary assay readout.
-
-
Reduce Incubation Times:
-
If the compound is found to be unstable over longer periods, redesign the experiment to use the shortest possible incubation time that still yields a robust signal window.
-
Data Summary: Stability Assessment
| Time (minutes) | % Parent Compound Remaining (Buffer A) | % Parent Compound Remaining (Buffer A + 0.5 mg/mL BSA) |
| 0 | 100% | 100% |
| 30 | 85% | 98% |
| 60 | 72% | 95% |
| 120 | 55% | 91% |
Part 3: Frequently Asked Questions (FAQs)
Q1: My dose-response curve has a very shallow slope or does not reach a plateau. What could be the cause?
A1: This is a classic sign of non-specific activity, which is common for reactive compounds. The shallow slope suggests that the observed effect is not due to a specific, high-affinity binding event but rather a combination of weak, non-saturable interactions or covalent modification of multiple targets. To confirm this, you can run a "pre-incubation" experiment. Incubate your target protein with the compound for 30 minutes, then dialyze or use a desalting column to remove unbound compound. If the activity is retained after removing the free compound, it strongly suggests a covalent and potentially non-specific mechanism.
Q2: I see a high background signal in my assay, even in the absence of my target protein. Why?
A2: This is likely due to the compound interfering with the assay detection method itself. For example, if you are using a fluorescence-based readout, the compound might be auto-fluorescent at the excitation/emission wavelengths used. Alternatively, in enzymatic assays using a colorimetric substrate, the compound might directly react with and modify the substrate or the detection reagents.
Mitigation Strategy:
-
Run a counter-screen: Test the compound in your assay in the complete absence of the biological target.
-
Characterize spectral properties: Scan the absorbance and fluorescence spectra of the compound to identify any overlap with your assay's detection wavelengths.
Q3: How should I prepare my stock solutions of this compound for long-term storage?
A3: Due to the reactive chloromethyl group, the compound is susceptible to hydrolysis.
-
Solvent: Always use anhydrous, high-purity Dimethyl Sulfoxide (DMSO). Avoid aqueous buffers for long-term storage.
-
Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When thawing an aliquot, allow it to come to room temperature completely before opening the cap to prevent condensation of atmospheric moisture into the DMSO stock.
-
Quality Control: For critical experiments, it is advisable to periodically check the purity of your stock solution via HPLC, especially if it has been stored for an extended period.
Workflow for Stock Solution Preparation and QC
Caption: Best practices for compound stock management.
References
-
Title: Assay Guidance Manual: Assay Development and Implementation Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]
-
Title: The use of bovine serum albumin in in vitro bioassays to screen for endocrine-disrupting chemicals Source: Environmental Health Perspectives URL: [Link]
identifying and minimizing byproducts in 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine synthesis
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience, to help you navigate the challenges of this synthesis, particularly concerning byproduct formation and minimization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most reliable and common synthetic route for this compound?
The most prevalent and direct method is the Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1] For this specific target molecule, the reaction consists of the cyclocondensation of 2-amino-5-nitropyridine with 1,3-dichloroacetone . This one-step approach is generally favored as it directly installs the required substituents at the correct positions, thereby avoiding complex multi-step procedures and potential issues with regioselectivity that could arise from post-synthesis nitration.[2]
Caption: General workflow for the synthesis of the target compound.
Q2: What are the primary byproducts to anticipate in this synthesis?
While the direct condensation is efficient, several byproducts can arise, complicating purification and reducing yields. The principal impurities include:
-
2-(Hydroxymethyl)-6-nitroimidazo[1,2-a]pyridine: Formed via hydrolysis of the reactive chloromethyl group. This is particularly problematic if using protic solvents or during aqueous workup procedures.
-
Dimeric/Oligomeric Species: The product, being an alkylating agent, can react with another molecule of itself or the starting 2-amino-5-nitropyridine. This intermolecular SN2 reaction leads to high-molecular-weight impurities.
-
Unreacted Starting Materials: Incomplete conversion will leave residual 2-amino-5-nitropyridine, which can be challenging to separate due to its basicity.
Caption: Key pathways leading to common byproduct formation.
Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?
A multi-technique approach is advised for robust reaction monitoring and final product characterization.
| Analytical Technique | Application & Recommended Parameters |
| Thin Layer Chromatography (TLC) | Use Case: Rapid reaction progress monitoring. Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: A starting point is a 7:3 mixture of Dichloromethane:Ethyl Acetate or Hexane:Ethyl Acetate (e.g., 1:1), adjusted based on observed Rf values. The product is typically less polar than the starting aminopyridine. |
| High-Performance Liquid Chromatography (HPLC) | Use Case: Quantitative analysis of purity and byproduct profiling. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile is effective. Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm or 330 nm for the nitroaromatic system). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Use Case: Definitive identification of product and byproducts by mass.[3] Setup: A standard C18 column coupled with an ESI source. This is invaluable for confirming the mass of the expected product (C₈H₆ClN₃O₂; MW: 211.61 g/mol ) and identifying unexpected impurities. |
Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis.
Issue 1: Low Reaction Conversion & High Levels of Unreacted Starting Material
Your analytical data (TLC/HPLC) shows a significant amount of remaining 2-amino-5-nitropyridine even after prolonged reaction times.
| Probable Cause | Scientific Rationale & Recommended Solution |
| Insufficient Reaction Temperature | The cyclocondensation reaction has a significant activation energy. The nucleophilicity of the pyridine nitrogen is reduced by the electron-withdrawing nitro group, necessitating higher temperatures. Solution: Ensure the reaction is maintained at a vigorous reflux. If using a lower-boiling solvent like acetonitrile, consider switching to a higher-boiling one such as ethanol or n-butanol to increase the reaction rate.[2][4] |
| Poor Solvent Choice | The solvent must fully dissolve the starting materials to ensure a homogenous reaction mixture. Partial solubility can lead to slow or incomplete reactions. Solution: While ethanol and acetonitrile are common, Dimethylformamide (DMF) can be an excellent alternative due to its high boiling point and superior solvating power for polar, aromatic compounds.[5] However, be aware that DMF requires more rigorous removal during workup. |
| Incorrect Stoichiometry | Using a slight excess of 1,3-dichloroacetone (e.g., 1.1 equivalents) can help drive the reaction to completion.[2] However, a large excess can promote the formation of dimeric byproducts. Solution: Carefully verify the stoichiometry. Use 1.05-1.1 equivalents of 1,3-dichloroacetone. Add it dropwise to the heated solution of the aminopyridine to maintain a low instantaneous concentration, minimizing side reactions. |
Issue 2: Significant Formation of the Hydroxymethyl Byproduct
You have identified a major impurity with a mass of M-18 (loss of HCl, gain of H₂O) compared to the product, corresponding to 2-(Hydroxymethyl)-6-nitroimidazo[1,2-a]pyridine.
| Probable Cause | Scientific Rationale & Recommended Solution |
| Presence of Water in the Reaction | The benzylic-like chloride of the chloromethyl group is highly susceptible to SN1 and SN2 hydrolysis. Any water present in the solvent or reagents will readily convert the product to the corresponding alcohol. Solution: Use anhydrous solvents. If necessary, dry solvents over molecular sieves prior to use. Ensure all glassware is oven-dried. Running the reaction under an inert atmosphere (N₂ or Argon) can also help prevent atmospheric moisture ingress. |
| Hydrolysis During Workup | Quenching the reaction with water or aqueous bicarbonate solutions can cause rapid hydrolysis, especially if the product remains in the aqueous phase for an extended period.[4] Solution: Minimize contact time with aqueous solutions. When neutralizing, cool the mixture in an ice bath to slow the hydrolysis rate. Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane. |
Issue 3: Presence of High Molecular Weight Impurities (Dimers/Oligomers)
LC-MS analysis reveals peaks with masses corresponding to dimers or higher oligomers of the product.
| Probable Cause | Scientific Rationale & Recommended Solution |
| High Reactant Concentration | The reaction is bimolecular. At high concentrations, the probability of an intermolecular reaction (product molecule alkylating another nucleophile) increases significantly relative to the desired intramolecular cyclization. Solution: Perform the reaction at a lower concentration (e.g., 0.1-0.2 M). This favors the intramolecular cyclization pathway over intermolecular side reactions. |
| Excessive Reaction Temperature or Time | While heat is necessary to drive the initial cyclization, prolonged heating after product formation can promote side reactions, including dimerization. Solution: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, cool the reaction mixture promptly. Avoid unnecessarily long reflux times. |
Issue 4: Product is an Intractable Oil or Difficult to Purify
The crude product is a dark, viscous oil that resists crystallization, and column chromatography yields fractions with mixed components.
| Probable Cause | Scientific Rationale & Recommended Solution |
| Multiple Closely-Eluting Impurities | The presence of several byproducts with polarities similar to the desired product makes separation difficult. The hydroxymethyl byproduct, in particular, can have a very similar Rf. Solution: A multi-step purification strategy is often required. 1. Initial Workup: After extraction, wash the organic layer with brine to remove water-soluble impurities and dry thoroughly over MgSO₄ or Na₂SO₄. 2. Column Chromatography: Use a shallow gradient of a carefully selected solvent system. A slow elution (e.g., Hexane/Ethyl Acetate gradient from 9:1 to 1:1) can improve separation. Test fractions by TLC before combining. 3. Recrystallization: This is the best method for achieving high purity. Screen various solvents. A good starting point is isopropanol, ethanol, or a mixture of ethyl acetate and hexane. Dissolve the semi-pure solid in a minimum amount of hot solvent and allow it to cool slowly. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
1. Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-nitropyridine (1.0 eq).
-
2. Dissolution: Add a suitable solvent (e.g., anhydrous ethanol or acetonitrile, approx. 10-15 mL per gram of aminopyridine).
-
3. Heating: Heat the mixture to reflux with vigorous stirring to ensure complete dissolution.
-
4. Reagent Addition: Slowly add 1,3-dichloroacetone (1.05 eq) to the refluxing solution over 15-20 minutes.
-
5. Reaction: Maintain the reflux and monitor the reaction progress using TLC (e.g., every 1-2 hours). The reaction is typically complete within 8-16 hours.
-
6. Cooldown & Isolation: Once complete, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold solvent.
-
7. Workup (if no precipitation): If the product remains in solution, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
8. Purification: Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Analytical HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm and 330 nm
References
-
N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. Available at: [Link]
-
Di-Giorgio, C., et al. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2021(2), M1223. Available at: [Link]
-
Banu, S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 481, 01012. Available at: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available at: [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 134-138. Available at: [Link]
-
Tachikawa, H., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35195-35207. Available at: [Link]
-
Various Authors. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Al-Tel, T. H. (2009). Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). Bioorganic & Medicinal Chemistry Letters, 19(3), 812-815. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Enhancing the Aqueous Stability of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
Welcome to the technical support center for 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the aqueous stability of this promising compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations.
Introduction: Understanding the Instability of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities of the imidazo[1,2-a]pyridine scaffold.[1][2] However, its utility in aqueous environments is often hampered by inherent instability. The primary sources of degradation stem from two key structural features: the reactive 2-(chloromethyl) group and the photosensitive 6-nitro functionality.
The benzylic-like chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis in aqueous media, leading to the formation of the corresponding hydroxymethyl derivative. This conversion can significantly alter the compound's biological activity and pharmacokinetic profile. Furthermore, nitroaromatic compounds are known to be prone to photodegradation, which can lead to a complex mixture of degradation products.[3][4]
This guide will equip you with the knowledge and practical strategies to mitigate these stability issues, enabling you to confidently advance your research and development activities.
Frequently Asked Questions (FAQs)
Q1: My aqueous stock solution of this compound is showing a rapid loss of potency. What is the likely cause?
A1: The most probable cause is the hydrolysis of the 2-(chloromethyl) group to the less active 2-(hydroxymethyl)-6-nitroimidazo[1,2-a]pyridine. This reaction is catalyzed by water and can be accelerated by elevated temperatures and certain pH conditions. It is crucial to assess the rate of this degradation under your specific experimental conditions.
Q2: I've observed the formation of colored byproducts in my solution upon exposure to ambient light. What is happening?
A2: The 6-nitro group on the imidazo[1,2-a]pyridine ring makes the molecule susceptible to photodegradation.[3][4] Exposure to light, especially in the UV spectrum, can initiate photochemical reactions, leading to the formation of colored impurities and a decrease in the concentration of the active compound.
Q3: How does pH affect the stability of this compound in my aqueous buffer?
Q4: Can I use antioxidants to prevent degradation?
A4: While antioxidants can be effective in preventing oxidative degradation, the primary degradation pathways for this molecule are hydrolysis and photolysis. However, if your experimental system involves oxidative stress, the inclusion of antioxidants could be beneficial.[5][6] It is advisable to first identify the primary degradation route and then select an appropriate stabilization strategy.
Q5: Is it possible to prepare a stable, long-term aqueous formulation of this compound?
A5: Yes, through the use of advanced formulation strategies. Techniques such as encapsulation within liposomes or complexation with cyclodextrins can physically protect the molecule from the aqueous environment, thereby enhancing its stability.[7] Lyophilization (freeze-drying) of the formulated compound can also provide a stable solid dosage form that can be reconstituted before use.[7][8][9][10]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound peak in HPLC analysis of an aqueous solution. | Hydrolysis of the chloromethyl group. | 1. Confirm Degradation Product: Use UPLC-MS/MS to identify the formation of the hydroxymethyl derivative (mass increase of 18 Da).2. Control Temperature: Prepare and store solutions at low temperatures (2-8 °C) and on ice during use.3. Optimize pH: Conduct a pH-rate profile study to find the pH of maximum stability.4. Use Aprotic Solvents: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and make fresh dilutions in aqueous media immediately before use. |
| Appearance of new, unidentified peaks in the chromatogram, especially after light exposure. | Photodegradation of the nitroaromatic ring system. | 1. Protect from Light: Conduct all experiments under amber or light-protected conditions.[11] Use amber vials and cover vessels with aluminum foil.2. Characterize Photodegradants: Utilize UPLC-QToF-MS to identify the mass and potential structure of the photodegradation products.[12]3. Consider Formulation: For applications requiring light exposure, consider encapsulation in light-scattering nanoparticles or liposomes. |
| Inconsistent results between experimental repeats. | Inconsistent solution preparation and handling leading to variable degradation. | 1. Standardize Protocols: Ensure consistent timing between solution preparation and use.2. Fresh is Best: Prepare fresh aqueous solutions for each experiment.3. Validate Analytical Method: Ensure your analytical method is stability-indicating and can resolve the parent compound from its degradation products. |
| Precipitation of the compound from the aqueous solution. | Poor aqueous solubility, potentially exacerbated by degradation to less soluble products. | 1. Determine Solubility: Accurately measure the aqueous solubility of the compound at different pH values.2. Use Co-solvents: Consider the use of biocompatible co-solvents (e.g., ethanol, PEG 400) to increase solubility, but be mindful of their potential impact on biological assays.3. Formulation Strategies: Employ cyclodextrins or liposomes to enhance solubility and stability simultaneously. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments to assess and enhance the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To identify the primary degradation pathways and products of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[13]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
UPLC-MS/MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, incubate an aqueous solution (~100 µg/mL) at 80°C for 24 hours.
-
Photodegradation: Expose a solution (~100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for UPLC-MS/MS analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and characterize the major degradation products using their mass-to-charge ratios and fragmentation patterns.
Protocol 2: Liposomal Encapsulation for Enhanced Stability
Objective: To encapsulate this compound in liposomes to protect it from the aqueous environment and improve its stability.[14][15][16]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and the compound in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to multiple extrusions through a 100 nm polycarbonate membrane.
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization and Stability Testing:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the drug concentration by HPLC.
-
Assess the stability of the liposomal formulation in aqueous solution over time at different temperatures and compare it to the free drug.
-
Protocol 3: Cyclodextrin Complexation
Objective: To form an inclusion complex of this compound with a cyclodextrin to enhance its aqueous stability and solubility.[17][18]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and hot plate
-
Freeze-dryer
Procedure:
-
Preparation of the Complex:
-
Prepare a saturated aqueous solution of HP-β-CD.
-
Add an excess of the compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
-
Isolation of the Complex:
-
Filter the solution to remove any un-complexed, undissolved compound.
-
Freeze-dry the filtrate to obtain the solid inclusion complex.
-
-
Characterization and Stability Assessment:
-
Confirm complex formation using techniques such as ¹H NMR, FTIR, or DSC.
-
Determine the stoichiometry of the complex and the complexation efficiency.
-
Evaluate the aqueous stability of the complex by monitoring the concentration of the parent compound over time using HPLC and compare it to the un-complexed drug.
-
Visualizing Degradation and Stabilization
Degradation Pathway of this compound
Caption: Primary degradation pathways in aqueous solution.
Stabilization through Liposomal Encapsulation
Caption: Liposomal encapsulation protecting the drug.
Cyclodextrin Inclusion Complex Formation
Caption: Drug molecule forming a host-guest complex.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. Available at: [Link]
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. Available at: [Link]
-
Hard to Handle API Challenges. Upperton Pharma Solutions. Available at: [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]
- Synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents.
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]
-
Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma. Available at: [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io. Available at: [Link]
-
[Stabilization of roseofungin by antioxidants]. PubMed. Available at: [Link]
-
Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. Available at: [Link]
-
Lyophilization Process For Improving Drug Stability And Shelf Life. PCI Synthesis. Available at: [Link]
-
Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. PubMed Central. Available at: [Link]
-
One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. PubMed Central. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. Available at: [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. Available at: [Link]
-
The Effects of Conventional Stabilizers and Phenol Compounds Used as Antioxidants on the Stabilization of Nitrocellulose. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]
-
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. JOVE. Available at: [Link]
-
Wavelength-resolved quantum yields for phenolic carbonyls in acidic solution: molecular structure effects on brown carbon photochemistry. Royal Society of Chemistry. Available at: [Link]
-
Formation of Cyclodextrin-Drug Inclusion Compounds and Polymeric Drug Delivery Systems Using Supercritical Carbon Dioxide. VTechWorks. Available at: [Link]
-
The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. ResearchGate. Available at: [Link]
-
Stabilise Drug Formulations With Lyophilization. Symbiosis Pharmaceutical Services. Available at: [Link]
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. Available at: [Link]
-
The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. Available at: [Link]
-
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Common API Mistakes and How To Avoid Them. Moravek. Available at: [Link]
-
Nitrofurazone Removal from Water Enhanced by Coupling Photocatalysis and Biodegradation. MDPI. Available at: [Link]
-
Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. PCI Pharma Services. Available at: [Link]
-
Lyophilization as a Method for Stabilizing Pharmaceuticals. ResearchGate. Available at: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry. Available at: [Link]
-
How are cyclodextrins used to form inclusion complexes with drug molecules? Chemistry Stack Exchange. Available at: [Link]
-
Products and quantum yields for photolysis of chloroaromatics in water. ACS Publications. Available at: [Link]
-
Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]
-
Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Rwanda FDA. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
-
A new approach to the preparation of inclusion complexes with cyclodextrins and study of their stability by molecular dynam. Sciforum. Available at: [Link]
-
Liposome Encapsulated Small Molecule Development Service. Creative Biolabs. Available at: [Link]
-
Application of Validated UPLC/Q-TOF-MS Method for Simultaneous Determination of Telmisartan, Hydrochlorothiazide and their Degradation Products in Tablets. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Stabilization of roseofungin by antioxidants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 8. Lyophilization Process For Improving Drug Stability And Shelf Life [piramalpharmasolutions.com]
- 9. symbiosis-pharma.com [symbiosis-pharma.com]
- 10. researchgate.net [researchgate.net]
- 11. upperton.com [upperton.com]
- 12. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 13. rwandafda.gov.rw [rwandafda.gov.rw]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. sciforum.net [sciforum.net]
Technical Support Center: Method Refinement for Trace Analysis of 2-(Chloromethyl)pyridine Impurities
Welcome to the technical support resource for the analysis of 2-(chloromethyl)pyridine and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical challenge of detecting and quantifying these potentially genotoxic impurities at trace levels. 2-(Chloromethyl)pyridine hydrochloride is a reactive alkylating agent and a common building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its inherent reactivity makes its analysis complex, demanding robust and refined analytical methods to ensure product safety and regulatory compliance.
This document provides field-proven insights, detailed troubleshooting guides for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and validated starting protocols to accelerate your method development.
Frequently Asked Questions (FAQs)
Q1: Why is the trace analysis of 2-(chloromethyl)pyridine impurities so critical?
A1: 2-(Chloromethyl)pyridine is an alkylating agent, a class of compounds that can interact with DNA.[2] This reactivity raises concerns about potential genotoxicity. Regulatory bodies like the ICH provide stringent guidelines for controlling such impurities in pharmaceutical products to ensure patient safety.[4] Therefore, highly sensitive and specific analytical methods are required to detect and quantify these impurities at parts-per-million (ppm) levels.
Q2: Which primary analytical technique is better for this analysis: GC or HPLC?
A2: Both techniques are viable, and the choice depends on the specific context, including the API's properties, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC) , especially with a Mass Spectrometry (MS) detector, is excellent for volatile and semi-volatile compounds.[5] It can offer high efficiency and sensitivity. However, the thermal lability and reactivity of 2-(chloromethyl)pyridine can be a challenge, potentially leading to degradation in the hot injector.
-
High-Performance Liquid Chromatography (HPLC) , particularly LC-MS/MS, is often preferred for its ability to analyze thermally unstable and polar compounds without the need for high temperatures.[6] LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[7][8]
Q3: What are the main challenges encountered when analyzing 2-(chloromethyl)pyridine?
A3: The primary challenges stem from its chemical properties:
-
Reactivity: As an alkylating agent, it can react with active surfaces in the analytical flow path (e.g., GC inlet liners, column stationary phase), leading to poor peak shape and low recovery.[2]
-
Polarity: The hydrochloride salt form is highly polar and water-soluble, which can make it difficult to retain on traditional reversed-phase (RP) HPLC columns.[9]
-
Hygroscopicity & Stability: The compound is hygroscopic and can be unstable, potentially degrading in certain solvents or under specific pH conditions.[10] Careful sample preparation and handling are crucial.
Q4: What are the regulatory expectations for validating a trace impurity method?
A4: Method validation must demonstrate that the analytical procedure is suitable for its intended purpose.[11] According to ICH Q2(R1) guidelines, key validation parameters include specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, range, accuracy, and precision.[12] For impurity methods, demonstrating a high degree of specificity and a sufficiently low LOQ is paramount.[13]
Analytical Workflow & Data Management
The overall process for impurity analysis follows a structured path from sample handling to final reporting. This workflow ensures data integrity and traceability, which are critical for regulatory submissions.
Caption: General analytical workflow for impurity analysis.
Troubleshooting Guide: Gas Chromatography (GC)
GC methods for 2-(chloromethyl)pyridine are powerful but susceptible to issues related to analyte reactivity.
Q: My peak for 2-(chloromethyl)pyridine shows significant tailing. What is the cause and solution?
A: Peak tailing is a classic symptom of unwanted secondary interactions between the analyte and active sites within the GC system. The basic nitrogen on the pyridine ring is particularly prone to interacting with acidic silanol groups on glass or silica surfaces.
-
Probable Causes:
-
Active Inlet Liner: The glass inlet liner is the most common source of activity.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Column Degradation: Over time, the stationary phase can degrade, exposing the underlying active fused silica surface.
-
-
Solutions & The Science Behind Them:
-
Use a Deactivated Inlet Liner: Replace your standard liner with one that has a high-quality, robust deactivation layer (e.g., a base-deactivated liner). This masks the silanol groups, preventing interaction.
-
Employ a Guard Column: A short (1-5 m) piece of deactivated fused silica tubing installed before the analytical column can trap non-volatile residues, protecting the column.
-
Perform Inlet Maintenance: Regularly replace the septum and liner. Contamination from degraded septa is a frequent cause of activity.[14]
-
Trim the Column: Remove 15-30 cm from the inlet end of the column to eliminate contaminated sections.[14] This is often a quick and effective fix.
-
Caption: Troubleshooting decision tree for GC peak tailing.
Q: I have low or no recovery of my analyte. Where is it going?
A: This is likely due to thermal degradation in the hot injector or irreversible adsorption onto active sites.
-
Probable Causes:
-
Injector Temperature Too High: 2-(chloromethyl)pyridine can degrade at elevated temperatures.
-
Slow Sample Transfer: A non-optimized injection or flow rate can increase the analyte's residence time in the hot inlet, promoting degradation.
-
Irreversible Adsorption: Severe system activity can cause the analyte to bind so strongly it is not detected.
-
-
Solutions & The Science Behind Them:
-
Optimize Injector Temperature: Perform a temperature study, starting lower (e.g., 200 °C) and increasing incrementally to find the optimal balance between efficient volatilization and minimal degradation.
-
Use a Pulsed Splitless Injection: This technique uses a momentary increase in inlet pressure during injection to rapidly transfer the sample onto the column, minimizing time spent in the hot inlet.
-
Ensure an Inert Flow Path: Use gold-plated seals and ultra-inert liners to create the most inert environment possible, as recommended for analyzing reactive compounds.
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC, especially with MS detection, is a robust choice but requires careful method development for polar, reactive compounds.
Q: My 2-(chloromethyl)pyridine peak elutes in or very near the void volume on a C18 column. How can I get more retention?
A: This is a common problem for highly polar analytes. The analyte, especially in its salt form, has very little affinity for the nonpolar C18 stationary phase and is swept through the column with the mobile phase.
-
Probable Causes:
-
High Polarity of Analyte: The analyte is too polar for standard reversed-phase chromatography.
-
100% Aqueous Mobile Phase: Using a 100% aqueous mobile phase can cause "phase collapse" or "dewetting" on some traditional C18 columns, where the alkyl chains fold in on themselves, drastically reducing retention.
-
-
Solutions & The Science Behind Them:
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded at the base of the C18 chain.[9] This allows the phase to remain wetted and functional even in 100% aqueous mobile phases and provides an alternative interaction mechanism for retaining polar compounds.
-
Try an "AQ" or Hydrophilic-Endcapped Column: Many manufacturers offer C18 columns specifically designed for use in highly aqueous conditions (often designated "AQ"). These are resistant to phase collapse.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase (like bare silica or a diol phase) with a high organic mobile phase to retain very polar analytes.
-
Q: My sensitivity is poor and the baseline is noisy when using LC-MS/MS.
A: This is often related to suboptimal mobile phase composition, which affects both analyte ionization and chromatographic performance.
-
Probable Causes:
-
Ion Suppression: Components from the sample matrix or non-volatile buffer salts (like phosphate) can interfere with the ionization process in the MS source, reducing analyte signal.
-
Poor pH Control: The pH of the mobile phase dictates the ionization state of the analyte. For the pyridine nitrogen, a lower pH (<5) is needed to ensure it is protonated, which is ideal for positive mode electrospray ionization (ESI+).
-
Incompatible Additives: Some mobile phase additives can form adducts with the analyte, splitting the signal across multiple ions and reducing the intensity of the target ion.
-
-
Solutions & The Science Behind Them:
-
Use Volatile Buffers: Replace non-volatile buffers like phosphate with MS-compatible volatile buffers such as ammonium acetate or ammonium formate.[7][8] These will not foul the MS source. A concentration of 5-10 mM is typically sufficient.
-
Optimize pH with Volatile Acids/Bases: Use formic acid or acetic acid to control the pH in the acidic range for ESI+. This ensures the pyridine nitrogen is protonated ([M+H]+), leading to a strong and stable signal.
-
Improve Sample Cleanup: If matrix effects are suspected, implement a sample cleanup step like Solid-Phase Extraction (SPE) to remove interfering components before analysis.
-
Recommended Starting Protocols
These protocols are intended as robust starting points. Further optimization will be necessary based on your specific sample matrix, instrumentation, and required detection limits.
Protocol 1: LC-MS/MS Method for Trace Analysis
This method is highly specific and sensitive, making it ideal for quantifying 2-(chloromethyl)pyridine at very low levels. The parameters are adapted from validated methods for similar pyridine derivatives.[7][8]
| Parameter | Recommended Setting | Rationale |
| Column | Hypersil BDS C18 (50 x 4.6 mm, 3 µm) or equivalent polar-endcapped/embedded phase. | Provides a balance of retention for polar compounds and efficiency.[7][8] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Volatile buffer, excellent for MS compatibility.[7] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase. |
| Gradient | 5% B to 70% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min. | A shallow gradient ensures good resolution from other impurities. |
| Flow Rate | 0.8 mL/min | Suitable for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimize to prevent column overload. |
| Ionization Mode | ESI Positive (ESI+) | The basic pyridine nitrogen is readily protonated. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. |
| Sample Diluent | 80:20 Water:Acetonitrile | Should be similar to the initial mobile phase conditions to ensure good peak shape. |
Protocol 2: GC-MS Method for Trace Analysis
This method is suitable for samples in a volatile solvent with a relatively clean matrix.
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, VF-5ms, or equivalent) | A low-polarity, general-purpose column with low bleed is ideal for MS. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good efficiency. |
| Inlet | Splitless Mode, 220 °C | Splitless injection is required for trace analysis. Temperature is a compromise to ensure volatilization without degradation. |
| Injection Vol. | 1 µL | |
| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 2 min) | A starting point to ensure separation from solvent and other impurities. |
| MS Transfer Line | 250 °C | Must be hot enough to prevent analyte condensation. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Detection | Selected Ion Monitoring (SIM) | Monitors characteristic ions of 2-(chloromethyl)pyridine to enhance sensitivity and reduce noise. |
| Sample Solvent | Methanol or Acetonitrile | Must be high purity. Methanol was used effectively for desorption in a related method.[15] |
Method Validation Parameters
All analytical methods for impurity testing must be validated according to ICH guidelines.[11] The table below summarizes the key parameters.
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., API, other impurities, degradation products). | Peak purity analysis (e.g., DAD) or MS detection confirms identity. No co-elution at the analyte's retention time. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) and Accuracy (%Recovery) at this concentration must be acceptable. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Accuracy | The closeness of test results to the true value. | %Recovery of spiked samples should be within 80-120% for trace impurities. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (%RSD) and Intermediate Precision (%RSD) should be ≤ 15% at the LOQ, and ≤ 10% at higher concentrations. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the LOQ to 120% of the specification limit. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Small changes in flow rate, mobile phase composition, or temperature do not significantly impact results. |
References
-
Venugopal, N., Reddy, A. V., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 123-128. [Link]
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
-
Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]
-
Occupational Safety and Health Administration (OSHA). (1991). Pyridine (Method PV2295). U.S. Department of Labor. [Link]
-
Defense Technical Information Center (DTIC). (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
Wikipedia. 2-Chloromethylpyridine. [Link]
-
Phenomenex. GC Column Troubleshooting Guide. [Link]
-
Axion Labs. HPLC problems with very polar molecules. [Link]
-
ResearchGate. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
-
Cormica. Understanding Impurity Analysis. [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Journal of Chemical Education. The Preparation and Analysis of Some Metal-Pyridine Complexes. [Link]
-
Therapeutic Goods Administration (TGA). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. [Link]
-
YouTube. Practical Steps in GC Troubleshooting. [Link]
-
International Journal of Trend in Scientific Research and Development. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Chromatography Online. Troubleshooting GC Selectivity, Resolution, and Baseline Issues. [Link]
Sources
- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
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- 4. cormica.com [cormica.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. sps.nhs.uk [sps.nhs.uk]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. osha.gov [osha.gov]
strategies to improve the pharmacokinetic properties of nitroimidazo[1,2-a]pyridines
Welcome to the technical support center for researchers engaged in the development of nitroimidazo[1,2-a]pyridine-based compounds. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address common experimental hurdles in optimizing the pharmacokinetic (PK) properties of this important chemical class. Our goal is to provide not just protocols, but the underlying rationale to empower your decision-making process.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2] The addition of a nitro group is a common strategy, particularly for anti-infective agents, as it can be bio-activated by parasitic or bacterial nitroreductases (NTRs) into cytotoxic agents, offering a degree of selectivity.[3][4][5] However, this moiety, along with the scaffold itself, presents significant challenges in achieving desirable drug-like properties, including poor solubility, rapid metabolism, and potential toxicity.[3][6]
This guide will walk you through strategies to diagnose and resolve these common PK issues.
Section 1: Troubleshooting Poor Aqueous Solubility
Poor solubility is a primary barrier to oral bioavailability, limiting a compound's dissolution in gastrointestinal fluids and subsequent absorption.[7]
FAQ 1.1: My lead nitroimidazo[1,2-a]pyridine compound shows very low solubility (<10 µM) in aqueous buffer. What are my primary strategies to improve this?
This is a frequent starting point for this scaffold. The fused aromatic ring system contributes to its lipophilicity and crystallinity, often leading to poor solubility. Your approach can be twofold: structural modification or formulation enhancement.
Strategy 1: Structural Modification (Medicinal Chemistry)
The core principle is to introduce polarity without sacrificing target engagement. Structure-activity relationship (SAR) studies are key.[8][9]
-
Introduce Ionizable or Polar Groups: A highly effective strategy is to add a basic nitrogen atom. For example, replacing a phenylthioether at position 8 with a pyridyl group has been shown to significantly improve thermodynamic solubility.[10] This provides a handle for salt formation and increases hydrogen bonding potential with water.
-
Modify Existing Substituents: Focus on positions 2 and 8 of the imidazo[1,2-a]pyridine ring, which are often amenable to modification.[6] Attaching polar side chains, such as those containing sulfonyl groups or other hydrogen bond donors/acceptors, can disrupt crystal packing and enhance solvation.[6][11]
Strategy 2: Formulation Approaches
If structural changes negatively impact potency, formulation strategies can enhance the solubility of the existing compound.[12][13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules, like your compound, within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[13]
-
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix, you create a high-energy amorphous form that has a higher apparent solubility and faster dissolution rate.[14][15]
-
Nanonization: Reducing particle size to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[7]
The logical flow for addressing solubility issues is visualized below.
Caption: Workflow for addressing poor solubility.
Protocol 1.1: Kinetic Aqueous Solubility Assay using Nephelometry
This is a high-throughput method to quickly assess the solubility of your new analogues. It measures the light scattering caused by precipitated compound.
Materials:
-
10 mM DMSO stock solutions of test compounds.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates (clear bottom).
-
Plate-reading nephelometer or a plate reader with a light-scattering module.
Procedure:
-
Compound Addition: Add 2 µL of 10 mM compound stock solution in DMSO to the wells of a 96-well plate. Prepare in triplicate.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well. This results in a final compound concentration of 100 µM in 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.[16]
-
Measurement: Read the plate using a nephelometer to measure the light scattering units (LSU).
-
Standard Curve: A standard curve of known concentrations of a poorly soluble compound can be used to correlate LSU to the concentration of precipitated material, allowing for a quantitative solubility value.
-
Analysis: The concentration at which the compound begins to precipitate is its kinetic solubility.
Section 2: Tackling Metabolic Instability
Nitroimidazo[1,2-a]pyridines can be susceptible to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes located in the liver.[17][18][19] This leads to high clearance and poor in vivo exposure.
FAQ 2.1: My compound is rapidly cleared in a liver microsomal stability assay (T½ < 10 min). What are the likely metabolic "hotspots" and how can I improve stability?
A short half-life in liver microsomes strongly suggests Phase I metabolism, with CYP3A4 being a major enzyme involved in the metabolism of many drugs.[19] For the imidazo[1,2-a]pyridine scaffold, common metabolic liabilities include:
-
Oxidation of the Imidazopyridine Ring: The electron-rich nature of the scaffold makes it a target for oxidation.
-
Oxidation of Substituents: Alkyl or aryl groups attached to the core, particularly at positions 2 and 8, can be hydroxylated. For example, a phenylthioether moiety can be readily oxidized to the corresponding sulfoxide and sulfone.[3]
Improvement Strategies:
-
Metabolic Blocking: Introduce electron-withdrawing groups, such as fluorine atoms, at or near the suspected metabolic hotspots. This can shield the position from enzymatic attack by lowering the electron density.
-
Replace Labile Groups: If a specific substituent is being oxidized, replace it with a more stable isostere. A study on a 3-nitroimidazo[1,2-a]pyridine series showed that replacing a phenyl ring at position 2 with a gem-trifluoropropyl chain resulted in a slight improvement in microsomal stability.[10]
-
Steric Hindrance: Introduce bulky groups near the site of metabolism to physically block the enzyme's active site from accessing the labile position.
A successful example demonstrated that modifying substituents at positions 2 and 8 led to a compound with good mouse microsomal stability (T½ > 40 min).[6][11]
Table 2.1: Impact of Structural Modifications on Microsomal Stability
| Lead Compound Moiety | Modification Strategy | Resulting Moiety | Observed Effect on Microsomal T½ | Reference |
| Phenyl at C2 | Replace labile group | gem-trifluoropropyl chain | Slight improvement | [10] |
| Phenylthioether at C8 | Replace labile group | Pyridyl group | Significant improvement | [6][11] |
| Unsubstituted Phenyl | Metabolic blocking | Fluorinated phenyl | Often improves stability | General Strategy |
Protocol 2.1: In Vitro Mouse Liver Microsomal (MLM) Stability Assay
This assay determines the rate of metabolism of a compound when incubated with liver microsomes, a rich source of CYP enzymes.
Materials:
-
Pooled mouse liver microsomes (MLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
0.1 M Phosphate buffer, pH 7.4.
-
Test compound (1 mM stock in DMSO).
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare Master Mix: In a pre-warmed 37°C water bath, prepare a master mix containing MLM (final concentration 0.5 mg/mL) and buffer.
-
Initiate Reaction: Add the test compound to the master mix (final concentration 1 µM). Pre-incubate for 5 minutes at 37°C.
-
Start Metabolism: Add the pre-warmed NADPH regenerating system to start the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a 96-well plate containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (T½ = 0.693 / k).
Section 3: Assessing and Mitigating Nitroaromatic-Associated Toxicity
The nitro group is a "structural alert" for toxicity, primarily mutagenicity and genotoxicity. This is because it can be reduced by nitroreductases to form highly reactive intermediates, such as hydroxylamines, which can form adducts with DNA.[20][21][22]
FAQ 3.1: My project requires a nitroaromatic pharmacophore for activity. How can I be confident it's not genotoxic, and what are my options if it is?
The key is that the nitro group must be selectively reduced by parasitic/bacterial NTRs, not mammalian ones.[3] However, reduction can still occur via gut microbiota or other endogenous enzymes, posing a risk.[20]
Step 1: In Vitro Genotoxicity Assessment
-
Ames Test (Bacterial Reverse Mutation Assay): This is the standard first-line test. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result (reversion to histidine synthesis) indicates the compound is a mutagen.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks in eukaryotic cells. It provides a measure of genotoxicity. A non-genotoxic profile was reported for a 3-nitroimidazo[1,2-a]pyridine derivative that was negative in both the Ames and comet assays.[3]
Step 2: Mitigation via Bioisosteric Replacement If your compound shows genotoxicity, or if you wish to proactively de-risk the program, replacing the nitro group with a bioisostere is the recommended strategy.[23] A bioisostere is a substituent that mimics the physicochemical properties of the original group while potentially altering its metabolic fate.
-
Trifluoromethyl (CF₃) Group: The CF₃ group can be an excellent bioisostere for an aliphatic nitro group, showing improved metabolic stability and potency in some cases.[24]
-
Sulfonamide or Sulfone Groups: These groups can mimic the electronic and steric properties of the nitro group.
-
Other Heterocycles: In some contexts, groups like 1,2,4-oxadiazoles or thiazoles have been used as amide bioisosteres, a principle that can be extended to other functional groups.[25]
The diagram below illustrates the bioactivation pathway and the concept of bioisosteric replacement.
Caption: Bioactivation of nitroaromatics and the bioisostere mitigation strategy.
This guide provides a framework for addressing the most common pharmacokinetic challenges encountered when working with nitroimidazo[1,2-a]pyridines. By systematically evaluating solubility, metabolic stability, and potential toxicity, and by applying the rational design and formulation strategies outlined, researchers can significantly improve the probability of advancing potent compounds into the next stages of drug development.
References
-
Fersing, C., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Infectious Diseases. Available at: [Link]
-
Lampire, O., et al. (2025). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. ResearchGate. Available at: [Link]
-
Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available at: [Link]
-
Fersing, C., et al. (2025). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. ResearchGate. Available at: [Link]
-
Melief, E., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Fersing, C., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]
-
Fersing, C., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]
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Locuson, C., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]
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De Melo, E. B., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Shultz, M. D., et al. (2013). Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. PubMed. Available at: [Link]
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Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Williams, D. E. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Available at: [Link]
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Auberson, Y., et al. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
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da Silva, G. V. J., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Auberson, Y., et al. (2015). Imidazopyridines as selective CYP3A4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. Available at: [Link]
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Drug Hunter. (2025). Bioisosteres Cheat Sheet. Drug Hunter. Available at: [Link]
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Anderson, R. F., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]
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Juvale, D. C., et al. (2025). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]
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Pullan, S. T., et al. (2025). The Role of Nitroreductases in Resistance to Nitroimidazoles. ResearchGate. Available at: [Link]
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Neres, J., et al. (2025). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Trends in Microbiology. Available at: [Link]
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Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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da Silva, G. V. J., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Pullan, S. T., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics. Available at: [Link]
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Wang, Y., et al. (n.d.). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PMC - NIH. Available at: [Link]
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da Silva, G. V. J., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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de Oliveira, R. B., et al. (2016). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]
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Gonzalez-Reyes, R. E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
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Rivera-Torres, J., & Shay, J. W. (2022). The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. Journal of Personalized Medicine. Available at: [Link]
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Patel, J. (n.d.). Novel manufacturing strategies for poorly water-soluble drugs. ProQuest. Available at: [Link]
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Zilberberg, C., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
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Li, Y., et al. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
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Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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addressing poor water solubility of bicyclic nitroimidazoles in drug development
A Senior Application Scientist's Guide to Addressing Poor Water Solubility in Drug Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclic nitroimidazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of poor water solubility inherent to this important class of compounds. As your Senior Application Scientist, my goal is to provide not just methods, but the underlying scientific rationale to empower your experimental decisions.
Part 1: Understanding the Core Problem: FAQs on Bicyclic Nitroimidazole Solubility
This section addresses the fundamental questions researchers face when beginning their work with this chemical series.
Q1: Why are bicyclic nitroimidazoles often poorly water-soluble?
Answer: The poor water solubility of bicyclic nitroimidazoles is primarily rooted in their physicochemical properties. These molecules typically possess a rigid, fused ring structure that is largely lipophilic (fat-loving). Key contributing factors include:
-
High Lipophilicity: Many compounds in this class have a high octanol-water partition coefficient (log P), indicating a preference for non-polar environments over aqueous ones. For instance, the anti-tubercular drug Pretomanid, a 4-nitroimidazole derivative, has a log P of 2.75.[1]
-
Crystalline Structure: The planar and rigid nature of the bicyclic system facilitates strong intermolecular interactions in the solid state, leading to a stable crystal lattice. A significant amount of energy is required to break this lattice apart, which counteracts the favorable energy of hydration, thus limiting solubility.
-
Lack of Ionizable Groups: Many bicyclic nitroimidazoles are neutral molecules and lack readily ionizable functional groups. This means their solubility is often independent of pH, preventing the use of simple pH adjustment to enhance dissolution.[1]
Q2: How does poor solubility impact the drug development process?
Answer: Poor aqueous solubility is a major hurdle in drug development that can lead to project termination if not adequately addressed. The primary consequences are:
-
Low Oral Bioavailability: For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[2] Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption, resulting in low and variable drug concentrations in the bloodstream.[3] This can render an otherwise potent compound therapeutically ineffective.
-
Challenges in Formulation: Developing both oral and parenteral (injectable) dosage forms is difficult. For intravenous formulations, low solubility can lead to the drug precipitating in the bloodstream, causing potential embolisms.
-
Inaccurate In Vitro Assay Results: In early-stage discovery, compounds are often dissolved in organic solvents like DMSO for biological screening.[4] If the compound's solubility in the aqueous assay buffer is exceeded, it can precipitate, leading to artificially low potency measurements and unreliable structure-activity relationship (SAR) data.
Q3: What is the Biopharmaceutics Classification System (BCS) and where do these compounds typically fall?
Answer: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[2] Bicyclic nitroimidazoles are generally considered BCS Class II compounds.
| BCS Class | Solubility | Permeability | Absorption Rate-Limiting Step |
| Class I | High | High | Gastric Emptying |
| Class II | Low | High | Dissolution |
| Class III | High | Low | Permeability |
| Class IV | Low | Low | Dissolution & Permeability |
As BCS Class II agents, their absorption is limited by how quickly they can dissolve. Therefore, formulation strategies that enhance the dissolution rate are critical for achieving therapeutic success.[3][5]
Part 2: Troubleshooting and Strategic Solutions
This section provides actionable guidance for overcoming solubility challenges at different stages of development.
Troubleshooting Guide: Common Experimental Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Compound precipitates during in vitro biological assays. | The compound's concentration exceeds its thermodynamic solubility in the aqueous assay buffer. | 1. Reduce Final DMSO Concentration: Ensure the final concentration of DMSO is minimal (typically <0.5%) as it can influence biological activity. 2. Check Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 1) to determine the practical solubility limit in your specific assay buffer. 3. Incorporate Solubilizing Excipients: Consider adding non-ionic surfactants (e.g., Tween 80) or cyclodextrins to the assay medium to increase solubility. |
| Inconsistent results in animal pharmacokinetic (PK) studies. | Poor and variable dissolution in the GI tract of the animal model. The formulation is not robust. | 1. Particle Size Reduction: Micronization or nanonization increases the surface area available for dissolution.[6] 2. Use a Suspension with a Wetting Agent: Formulate the compound as a suspension in a vehicle containing a wetting agent (e.g., methylcellulose with Tween 80) to ensure uniform dispersion. 3. Develop an Amorphous Solid Dispersion: For early PK studies, preparing a simple solid dispersion with a polymer like PVP can dramatically improve dissolution and provide more consistent exposure.[5] |
| Failure to achieve desired concentration for IV formulation. | The intrinsic water solubility of the drug is too low for the required dose. | 1. Co-solvency: Investigate mixtures of water with biocompatible organic solvents (e.g., ethanol, propylene glycol, PEG 400).[7] 2. pH Adjustment (if applicable): If the molecule has a weakly acidic or basic handle, pH modification can be attempted, though many nitroimidazoles are neutral.[8] 3. Prodrug Approach: Design a water-soluble prodrug that is converted to the active parent drug in vivo.[9][10] This is a highly effective but resource-intensive strategy. |
Strategic Approaches to Enhance Solubility
Choosing the right strategy depends on the stage of development and the physicochemical properties of your specific molecule.
Caption: Decision workflow for selecting a solubility enhancement strategy.
1. Medicinal Chemistry Approaches (Lead Optimization Phase)
If you are in the lead optimization phase, modifying the chemical structure is the most fundamental approach.
-
Strategy: Introduce polar functional groups or replace lipophilic moieties with more hydrophilic ones. For example, replacing a phenyl group with a less lipophilic heterocycle like a pyridine or pyrazine ring can enhance solubility.[11] Another approach involves adding linkers such as ketones or amides.[11]
-
Causality: The goal is to disrupt the crystal lattice energy and increase favorable interactions with water molecules. However, this must be balanced carefully, as significant structural changes can negatively impact the compound's permeability and target binding affinity, potentially leading to a loss of biological activity.[11]
2. Formulation-Based Approaches (Preclinical & Clinical Phases)
Once a lead candidate is selected, formulation strategies become paramount.
-
Amorphous Solid Dispersions (ASDs):
-
Mechanism: The drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., HPMC-AS, Soluplus®, PVP VA64). This prevents the drug from crystallizing, holding it in a higher-energy amorphous state.[5][12] When introduced to an aqueous environment, the polymer dissolves and releases the drug in a supersaturated state, which dramatically increases the driving force for absorption.
-
Best For: Oral solid dosage forms. It is one of the most commercially successful strategies for BCS Class II compounds.[1]
-
-
Nanotechnology-Based Drug Delivery:
-
Mechanism: Reducing the particle size to the nanometer scale (<1000 nm) significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6][13] Nanoparticle systems can also improve absorption by interacting with the gastrointestinal lining.
-
Examples:
-
Nanosuspensions: Crystalline drug nanoparticles stabilized by surfactants.
-
Mesoporous Silica Nanoparticles: The drug is loaded into the pores of silica carriers, preventing crystallization and allowing for rapid release.[11]
-
Lipid and Polymeric Nanoparticles: Encapsulating the drug within a nanoparticle carrier can improve solubility and modify its pharmacokinetic profile.[14][15]
-
-
-
Prodrug Approach:
-
Mechanism: A polar, water-solubilizing promoiety is chemically attached to the parent drug.[16] This new molecule (the prodrug) has high water solubility. After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[9][10] Phosphate esters are a classic example used to create highly water-soluble prodrugs for IV administration.[16]
-
Best For: Both oral and parenteral delivery when very high solubility is required and other methods are insufficient.
-
Part 3: Key Experimental Protocols
Adherence to robust, validated protocols is essential for generating reliable data.
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to assess the solubility of compounds in aqueous buffers, simulating conditions in biological assays.
Objective: To determine the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer over a defined time.
Materials:
-
Test compound(s) dissolved in 100% DMSO (e.g., at 10 mM).
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Nephelometer or a plate reader capable of measuring light scattering.
-
Clear, 96-well microplates.
Methodology:
-
Plate Preparation: Add 198 µL of the aqueous buffer to each well of the microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. Perform a serial 2-fold dilution across the plate by transferring 100 µL from one well to the next (which already contains 100 µL of buffer, leaving 100 µL in the previous well and mixing in the next), creating a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubation: Cover the plate and incubate at room temperature (or 37°C) for a specified time (e.g., 2 hours). It is crucial to keep this time consistent.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise significantly above the baseline (background signal of the buffer/DMSO).
Self-Validation:
-
Run a blank control (buffer with 1% DMSO only) to establish the baseline turbidity.
-
Use a known poorly soluble compound (e.g., Nifedipine) and a known soluble compound (e.g., Metronidazole) as negative and positive controls, respectively.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common lab-scale method for producing ASDs for early-stage in vivo studies.
Objective: To create a molecular dispersion of a bicyclic nitroimidazole within a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Bicyclic nitroimidazole compound.
-
Polymer (e.g., HPMCAS-LG, PVP VA64).
-
Volatile organic solvent capable of dissolving both the drug and the polymer (e.g., acetone, methanol, or a mixture).
-
Rotary evaporator or vacuum oven.
-
Mortar and pestle.
Methodology:
-
Solution Preparation: Calculate the required amounts of drug and polymer for a specific drug loading (e.g., 25% w/w). Dissolve both components completely in the chosen solvent in a round-bottom flask. A typical ratio might be 100 mg of drug and 300 mg of polymer.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, clear film is formed on the flask wall. The clarity of the film is a good initial indicator of miscibility.
-
Secondary Drying: Scrape the film from the flask and place it in a vacuum oven. Dry overnight at a temperature well below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
-
Processing: Gently grind the dried material into a fine powder using a mortar and pestle. Store immediately in a desiccator to prevent moisture absorption, which can induce recrystallization.
Self-Validation:
-
Visual Inspection: The final product should be a clear, glassy solid, not a cloudy or crystalline material.
-
Performance Test: Conduct a dissolution test comparing the ASD to the neat crystalline drug. The ASD should show a significantly faster and higher extent of dissolution, often exhibiting a "spring and parachute" effect (rapid dissolution to a supersaturated state followed by a slow precipitation).
Caption: Workflow for preparing an amorphous solid dispersion.
References
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Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. Available at: [Link]
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Development of new bicyclic nitroimidazoles as antimicrobial agents. UQ eSpace, The University of Queensland. Available at: [Link]
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Enhancement of Solubility of Poorly Solubile Drug Tinidazole. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]
- Nitroimidazole antibacterial compounds and methods of use thereof. Google Patents.
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Nitroimidazole - Wikipedia. Wikipedia. Available at: [Link]
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Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. International Journal of Novel Research in Pharmacy and Health. Available at: [Link]
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Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. National Institutes of Health. Available at: [Link]
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Metronidazole Delivery Nanosystem Able To Reduce the Pathogenicity of Bacteria in Colorectal Infection. National Center for Biotechnology Information. Available at: [Link]
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In vitro potency and physicochemical properties for bicyclic 4-nitroimidazole analogs. ResearchGate. Available at: [Link]
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Nitroimidazoles for the treatment of TB: past, present and future. National Center for Biotechnology Information. Available at: [Link]
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Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. National Institutes of Health. Available at: [Link]
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. National Center for Biotechnology Information. Available at: [Link]
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Brief Overview of Approaches and Challenges in New Antibiotic Development: A Focus On Drug Repurposing. National Institutes of Health. Available at: [Link]
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Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. PubMed. Available at: [Link]
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Prodrug strategies to overcome poor water solubility. ResearchGate. Available at: [Link]
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Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Horizon IRD. Available at: [Link]
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Nanoparticle-Mediated Drug Delivery Systems For The Treatment Of IBD: Current Perspectives. ResearchGate. Available at: [Link]
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Synthesis of Optically Active Bicyclic Derivatives of Nitroimidazoles. MDPI. Available at: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]
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Determination of nitroimidazole antibiotics based on dispersive solid-phase extraction combined with capillary electrophoresis. ResearchGate. Available at: [Link]
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Challenges in Preclinical Drug Development: How to Overcome Them? Medium. Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Available at: [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]
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Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent. Available at: [Link]
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ENHANCEMENT OF SOLUBILITY OF POORLY WATER SOLUBLE DRUG – METRONIDAZOLE BY HYDROTROPY. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Prodrug strategies to overcome poor water solubility. PubMed. Available at: [Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
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Metronidazole Delivery Nanosystem Able To Reduce the Pathogenicity of Bacteria in Colorectal Infection. PubMed. Available at: [Link]
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Nanotechnology –Based Drug Delivery System. International Journal of Pharmaceutical Sciences. Available at: [Link]
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METRONIDAZOLE-EXCIPIENT COMPATIBILITY STUDIES FOR MEDICATED CHEWING GUM DELIVERY SYSTEMS DEVELOPMENT. ResearchGate. Available at: [Link]
-
Preclinical Studies in the Drug Development Process: Prospects and Challenges. ResearchGate. Available at: [Link]
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Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
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Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. MDPI. Available at: [Link]
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Application of drug physico chemical characterisation in drug discovery. Merck Group. Available at: [Link]
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Challenges in developing new antibacterial drugs. ResearchGate. Available at: [Link]
-
Nanoparticle-based Drug Delivery Systems: Promising Approaches Against Infections. SciELO. Available at: [Link]
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Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis. PubMed. Available at: [Link]
-
HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies. Available at: [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine via Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds like 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine, a scaffold of significant interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique.[1] This guide provides an in-depth, experience-driven methodology for utilizing one- and two-dimensional NMR to elucidate and confirm the structure of this specific molecule, while also contextualizing NMR's role alongside other common analytical methods.
The Rationale: Why NMR is a Self-Validating System for Structure Elucidation
Unlike techniques that provide singular data points like molecular weight (Mass Spectrometry) or require a crystalline solid state (X-ray Crystallography), NMR spectroscopy offers a holistic view of a molecule's solution-state structure.[2][3] It provides detailed information on the chemical environment, count, and connectivity of every magnetically active nucleus (primarily ¹H and ¹³C). This wealth of interconnected data—chemical shifts, scalar couplings, and through-space correlations—creates a self-validating system where every piece of the structural puzzle must fit perfectly with all others.
The structure , this compound, possesses distinct electronic features that are well-suited for NMR analysis. The fused bicyclic system has a unique set of protons, and the strong electron-withdrawing effects of the nitro group at the 6-position and the chloromethyl group at the 2-position induce predictable and informative shifts in the NMR spectrum.[4]
Figure 1: Chemical structure of this compound with standard IUPAC numbering for NMR assignment.
Predictive Analysis: The Causality Behind Expected NMR Signals
Before stepping into the lab, an experienced scientist will form a hypothesis of the expected NMR spectrum. This predictive step is crucial as it transforms the experiment from a simple data acquisition exercise into a method of hypothesis testing.
Expected ¹H NMR Spectrum: The molecule has five distinct proton environments:
-
Aromatic Protons (H-5, H-7, H-8): The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The C-6 nitro group is a powerful electron-withdrawing group, which will deshield adjacent protons. Therefore, H-5 and H-7 are expected to be significantly downfield. H-5, being ortho to the nitro group, should be the most deshielded. The coupling patterns are key:
-
H-5: Will appear as a doublet, coupled only to H-7 (a small meta coupling, J ≈ 2 Hz).
-
H-7: Will appear as a doublet of doublets, coupled to H-5 (meta coupling, J ≈ 2 Hz) and H-8 (ortho coupling, J ≈ 9 Hz).
-
H-8: Will appear as a doublet, coupled only to H-7 (ortho coupling, J ≈ 9 Hz).
-
-
Imidazole Proton (H-3): This proton on the five-membered ring will likely appear as a singlet, typically in the δ 7.5-8.5 ppm range.
-
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and will appear as a sharp singlet, typically in the δ 4.5-5.5 ppm range due to the deshielding effect of the adjacent chlorine atom and the heterocyclic system.
Expected ¹³C NMR Spectrum: The structure has 8 distinct carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic and Heterocyclic Carbons (C-2, C-3, C-5, C-6, C-7, C-8, C-9a): These will appear in the δ 110-160 ppm range. The carbon bearing the nitro group (C-6) will be significantly deshielded. Carbons directly attached to nitrogen (C-2, C-8a, C-5) will also show characteristic shifts.
-
Chloromethyl Carbon (-CH₂Cl): This aliphatic carbon will be the most upfield signal, expected in the δ 40-50 ppm range.
Experimental Workflow and Detailed Protocols
Protocol 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of polar organic compounds. CDCl₃ can also be used.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved. A clear, particulate-free solution is essential for acquiring high-quality spectra.
Protocol 2: NMR Data Acquisition These parameters are for a 400 MHz spectrometer and may be adjusted based on the instrument.
-
Instrument Setup: Insert the sample into the NMR magnet. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-2048 scans (or more, depending on concentration).
-
-
2D COSY Acquisition:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
-
-
2D HSQC Acquisition:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).
-
Spectral Widths: Calibrated automatically from 1D spectra.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
Data Interpretation: A Step-by-Step Elucidation
This section details the logical process of piecing together the spectral data to confirm the target structure.[5]
Sources
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A Comparative Analysis of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine and Other Anticancer Agents: A Technical Guide for Researchers
In the landscape of anticancer drug discovery, the pursuit of novel scaffolds with potent and selective activity remains a paramount objective. Among these, the imidazo[1,2-a]pyridine core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant potential as anticancer therapeutics.[1][2] This guide provides a comprehensive comparison of a representative compound from this class, 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine, with established anticancer agents, offering insights into its potential mechanisms, and providing detailed experimental protocols for its evaluation.
While specific experimental data for this compound is not extensively available in the public domain, this guide will extrapolate from the known activities of structurally related imidazo[1,2-a]pyridine derivatives to provide a comparative framework. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapies.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Anticancer Core
The imidazo[1,2-a]pyridine scaffold has garnered considerable attention due to the potent inhibitory effects of its derivatives against various cancer cell lines.[3][4] The versatility of this heterocyclic system allows for substitutions at multiple positions, leading to a diverse array of compounds with distinct mechanisms of action.[5] Notably, derivatives of this scaffold have been shown to target key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR pathway and tubulin polymerization.[6][7][8]
The subject of this guide, this compound, possesses two key reactive moieties: the chloromethyl group at the 2-position, which can act as an alkylating agent, and the nitro group at the 6-position, an electron-withdrawing group that can influence the molecule's electronic properties and biological activity.
Comparative Analysis: Anticancer Activity Profile
To contextualize the potential of this compound, we compare the reported activities of other imidazo[1,2-a]pyridine derivatives with those of standard chemotherapeutic agents: Cisplatin (a DNA alkylating agent), Doxorubicin (a topoisomerase inhibitor), and Erlotinib (a targeted EGFR inhibitor).
| Compound/Agent | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 9d (imidazo[1,2-a]pyridine-triazole hybrid) | MCF-7 (Breast) | 2.35 | Not specified |
| HeLa (Cervical) | 10.89 | Not specified | |
| Compound 5b (imidazo[1,2-a]pyridine derivative) | Jurkat (Leukemia) | 0.06 | Tubulin Polymerization Inhibitor |
| HCT116 (Colon) | 0.138 | Tubulin Polymerization Inhibitor | |
| B16-F10 (Melanoma) | 0.380 | Tubulin Polymerization Inhibitor | |
| MDA-MB-231 (Breast) | 1.054 | Tubulin Polymerization Inhibitor | |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid 6d | A549 (Lung) | 2.8 | Tubulin Polymerization Inhibitor |
| IP-5 (novel Imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 45 | Induces apoptosis, reduces pAKT levels |
| IP-6 (novel Imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 47.7 | Induces apoptosis, reduces pAKT levels |
| Standard Anticancer Agents | |||
| Cisplatin | SKOV-3 (Ovarian) | 2 - 40 | DNA cross-linking |
| A549 (Lung) | 7.49 (48h) - 10.91 (24h) | DNA cross-linking | |
| Doxorubicin | Diffuse Large B-cell Lymphoma cell lines | Varies | DNA intercalation, Topoisomerase II inhibition, free radical generation |
| IL-37 treated cancer cells | ~1 | DNA intercalation, Topoisomerase II inhibition, free radical generation | |
| Erlotinib | EGFR kinase (in vitro) | 0.002 | EGFR Tyrosine Kinase Inhibitor |
| EGFR autophosphorylation (in cells) | 0.02 | EGFR Tyrosine Kinase Inhibitor | |
| HER2 kinase (in cells) | 0.150 | HER2 Tyrosine Kinase Inhibitor | |
| Pancreatic Ductal Adenocarcinoma cells | Varies (e.g., BxPC-3: 1.26) | EGFR Tyrosine Kinase Inhibitor |
Note: IC50 values can vary significantly based on the experimental conditions, including cell density and assay duration.[9][10] The data presented here is for comparative purposes.
Proposed Synthesis of this compound
Step 1: Cyclization to form the imidazo[1,2-a]pyridine core.
2-amino-5-nitropyridine is reacted with 1,3-dichloroacetone in a suitable solvent such as ethanol under reflux. This reaction constructs the imidazo[1,2-a]pyridine ring system, yielding this compound.
Step 2: Purification.
The crude product is then purified using column chromatography on silica gel to obtain the final compound.
Key Experimental Protocols
The evaluation of a novel anticancer agent requires a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for essential assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy: Xenograft Models
In vivo studies are crucial for evaluating the therapeutic potential of a compound in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a commonly used preclinical model.
Workflow Overview:
-
Cell Culture and Implantation: Human cancer cells are cultured in vitro, harvested, and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Compound Administration: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. The body weight of the mice is also regularly measured as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.
Visualizing Mechanisms and Workflows
PI3K/Akt/mTOR Signaling Pathway
Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][8]
Caption: A generalized workflow for the screening and development of novel anticancer agents.
Conclusion
While further investigation into the specific activity of this compound is warranted, the broader class of imidazo[1,2-a]pyridine derivatives demonstrates significant promise as a source of novel anticancer agents. Their diverse mechanisms of action, including the inhibition of key signaling pathways and cellular processes, make them attractive candidates for further development. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to evaluate the potential of this and other novel compounds in the ongoing fight against cancer.
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A Comparative Guide to the Cytotoxicity of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine Derivatives
Introduction: The Therapeutic Potential of Nitroimidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Within this class, 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine derivatives have emerged as promising candidates for anticancer drug development.[2][3] Their therapeutic potential is largely attributed to the presence of the nitro group, which can be selectively activated under the hypoxic conditions characteristic of solid tumors.[4] This targeted activation minimizes off-target effects, a significant challenge in conventional chemotherapy. This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives, supported by experimental data, detailed protocols, and an exploration of their structure-activity relationships and mechanisms of action.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of this compound derivatives is highly dependent on the substitution patterns on the core structure. The following table summarizes the in vitro anticancer activities of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. It is important to note that a direct comparison is nuanced due to variations in experimental conditions across different studies.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [2][5] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [2][5] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [2][5] |
| Compound 13k | HCC827 (Lung Cancer) | 0.09 | [6][7] |
| Compound 13k | A549 (Lung Cancer) | 0.23 | [6][7] |
| Compound 13k | SH-SY5Y (Neuroblastoma) | 0.18 | [6][7] |
| Compound 13k | HEL (Erythroleukemia) | 0.43 | [6][7] |
| Compound 13k | MCF-7 (Breast Cancer) | 0.15 | [6][7] |
| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine | HepG2 (Liver Cancer) | > 7.8 | [3] |
Experimental Protocol: A Self-Validating MTT Assay for Cytotoxicity Assessment
The determination of a compound's cytotoxic potential is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[8] The causality behind this choice lies in its principle: the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
To ensure the trustworthiness and reproducibility of the results, a self-validating system is described below:
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8] A blank well containing only media is included to serve as a background control.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are included in parallel. The cells are then incubated for a specified duration, typically 48 hours.[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[8]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8] The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Validation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve. The experiment should be repeated at least three times to ensure statistical validity. The positive control should consistently show a significant reduction in cell viability, validating the assay's sensitivity.
Caption: Workflow of the MTT cell viability assay.
Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Cytotoxicity
The cytotoxic potency of imidazo[1,2-a]pyridine derivatives is intricately linked to their chemical structure. Analysis of the available data reveals several key SAR trends:
-
Substitution at the 6-position: The presence of a halogen, such as chlorine, at the 6-position of the imidazo[1,2-a]pyridine ring has been a focal point for developing potent anticancer agents.[8]
-
The Nitro Group: The 6-nitro group is a critical feature for hypoxia-selective cytotoxicity. Under low oxygen conditions, the nitro group is reduced to cytotoxic metabolites that can damage cellular macromolecules.[4]
-
Substituents at the 2-position: Modifications at the 2-position significantly influence the biological activity. The chloromethyl group at this position provides a reactive site that can potentially alkylate biological nucleophiles. Further derivatization at this position can modulate the compound's potency and selectivity. For instance, replacing the chloromethyl group with other functionalities can alter the compound's interaction with target molecules.
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes and reach its intracellular target. Fine-tuning the lipophilicity through strategic substitutions is a key aspect of optimizing the pharmacological profile.
Caption: Key structural features influencing cytotoxicity.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The anticancer effects of this compound derivatives are multifaceted, involving at least two distinct but potentially synergistic mechanisms:
-
Hypoxia-Selective Bioreductive Activation: In the low-oxygen environment of solid tumors, the 6-nitro group undergoes a one-electron reduction by cellular reductases to form a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction to form highly reactive and cytotoxic species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can induce cellular damage, including DNA strand breaks, ultimately leading to cell death.[4]
-
Inhibition of Key Signaling Pathways and Induction of Apoptosis: Imidazo[1,2-a]pyridine derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6][7] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[2] Studies have shown that some derivatives can cause an increase in the levels of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G2/M phase.[2] Furthermore, the induction of apoptosis can occur through both intrinsic and extrinsic pathways, as evidenced by the activation of caspases.
Caption: Proposed mechanisms of anticancer action.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of anticancer agents with a dual mechanism of action that includes hypoxia-selective cytotoxicity and the inhibition of key oncogenic signaling pathways. The structure-activity relationship studies highlight the importance of the 6-nitro and 2-chloromethyl groups for their biological activity. While the compiled data provides a valuable overview, further head-to-head comparative studies under standardized conditions are necessary to definitively elucidate the most potent and selective derivatives for further preclinical and clinical development. Future research should also focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles.
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A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The efficacy of drug discovery and development programs often hinges on the efficient and versatile synthesis of such privileged heterocyclic systems. This guide provides an in-depth comparison of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs. We will delve into the classical Tschitschibabin and Ortoleva-King reactions, as well as modern, highly efficient one-pot and microwave-assisted methodologies.
The Classical Approaches: Tschitschibabin and Ortoleva-King Reactions
The Tschitschibabin Reaction: A Time-Honored Condensation
The Tschitschibabin reaction, first reported in 1925, is a foundational method for the synthesis of imidazo[1,2-a]pyridines involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound. While historically significant, the original protocol often required harsh reaction conditions.
Mechanism: The reaction proceeds through an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization via condensation between the exocyclic amine and the carbonyl group, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.
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A Strategic Guide to Investigating Cross-Resistance with 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-resistance studies for the novel compound 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine. While direct experimental data on this specific molecule is emerging, this document synthesizes established principles of drug resistance with the known biological activities of the imidazo[1,2-a]pyridine scaffold and related nitroaromatic and alkylating agents to offer a scientifically grounded approach.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties[1][2][3]. The subject of this guide, this compound, is functionalized with two key moieties that suggest a multi-pronged mechanism of action: a nitro group, indicative of potential bioreductive activation, and a chloromethyl group, a potential alkylating agent. Understanding the interplay between these functionalities is paramount to predicting and investigating mechanisms of resistance.
Part 1: Postulated Mechanism of Action and Rationale for Cross-Resistance Studies
A logical starting point for any cross-resistance study is a well-defined hypothesis regarding the compound's mechanism of action. For this compound, a dual mechanism can be postulated:
-
Bioreductive Activation of the Nitro Group: Similar to other nitroaromatic compounds like the anti-infective metronidazole, the 6-nitro group is likely to undergo enzymatic reduction under hypoxic conditions, which are prevalent in solid tumors and anaerobic microbial environments. This reduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic nitro radicals, which can induce DNA damage and oxidative stress.
-
Alkylation by the Chloromethyl Group: The 2-(chloromethyl) group is a reactive electrophile that can be attacked by biological nucleophiles, such as the nitrogen and sulfur atoms in DNA bases and proteins. This alkylation can lead to DNA cross-linking, adduct formation, and protein dysfunction, ultimately triggering apoptosis or cell cycle arrest. The presence of this group makes the compound a potential candidate for further synthetic modifications[4][5].
Given these potential mechanisms, cross-resistance is a significant concern. Resistance could arise from alterations in the pathways that activate the drug or from the upregulation of mechanisms that repair the damage it causes. This necessitates a thorough investigation of its activity against cell lines or microbial strains with known resistance to other agents.
Part 2: Designing the Cross-Resistance Study: A Step-by-Step Approach
A well-designed cross-resistance study should be systematic and multi-faceted, moving from broad phenotypic screens to more focused mechanistic investigations.
Selection of Model Systems
The choice of appropriate cell lines (for anticancer studies) or microbial strains (for antimicrobial studies) is critical. A recommended panel would include:
-
Parental (Sensitive) Line/Strain: The wild-type cell line or microbial strain that is known to be sensitive to a range of therapeutic agents.
-
Resistant Lines/Strains:
-
Drug-Selected Resistant Lines: Lines generated by prolonged exposure to a single drug, leading to the selection of resistant clones. It is advisable to include lines resistant to:
-
Bioreductive Drugs: e.g., metronidazole-resistant bacteria or tirapazamine-resistant cancer cells.
-
Alkylating Agents: e.g., cisplatin- or temozolomide-resistant cancer cell lines.
-
Topoisomerase Inhibitors: e.g., doxorubicin- or etoposide-resistant lines, as DNA repair mechanisms can overlap.
-
-
Genetically Engineered Lines: Lines with specific genetic modifications, such as overexpression of drug efflux pumps (e.g., P-glycoprotein) or DNA repair enzymes (e.g., MGMT).
-
Experimental Workflow for Assessing Cross-Resistance
The following workflow provides a logical progression for a comprehensive cross-resistance assessment.
Caption: Experimental workflow for cross-resistance studies.
Detailed Experimental Protocols
-
Cell/Microbial Culture: Culture parental and resistant cells/strains according to standard protocols.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Treatment: Seed cells/inoculate media in 96-well plates and treat with a range of concentrations of the test compound and reference drugs.
-
Incubation: Incubate for a predetermined period (e.g., 48-72 hours for cancer cells, 24-48 hours for microbes).
-
Viability/Growth Assessment:
-
For Cancer Cells: Use a viability assay such as MTT or CellTiter-Glo®.
-
For Microbes: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring optical density.
-
-
Data Analysis: Plot cell viability/growth against drug concentration and determine the IC50/MIC values using non-linear regression. Calculate the Resistance Factor (RF) as:
-
RF = IC50 (resistant line) / IC50 (parental line)
-
Part 3: Comparative Data and Interpretation
The results of the cross-resistance studies should be presented in a clear and comparative format.
Table 1: Hypothetical Cross-Resistance Profile of this compound
| Cell Line/Strain | Resistance Mechanism | IC50 (µM) of Reference Drug | IC50 (µM) of this compound | Resistance Factor (RF) |
| Parental Line | - | 1.0 (Cisplatin) | 0.5 | 1.0 |
| Cisplatin-Resistant | Increased DNA Repair | 15.0 (Cisplatin) | 2.5 | 5.0 |
| Metronidazole-Resistant | Decreased Reductase Activity | 50.0 (Metronidazole) | 5.0 | 10.0 |
| P-gp Overexpressing | Drug Efflux | 20.0 (Doxorubicin) | 0.6 | 1.2 |
Interpretation of Hypothetical Data:
-
The moderate cross-resistance in the cisplatin-resistant line (RF = 5.0) suggests some overlap in the DNA damage response pathways.
-
The significant cross-resistance in the metronidazole-resistant line (RF = 10.0) strongly indicates that bioreductive activation is a key part of the compound's mechanism of action.
-
The lack of significant cross-resistance in the P-gp overexpressing line (RF = 1.2) suggests that this compound is not a major substrate for this efflux pump.
Part 4: Investigating the Molecular Mechanisms of Resistance
A deeper understanding of the mechanisms driving cross-resistance is crucial for the future development of the compound.
Potential Mechanisms of Resistance
Caption: Potential mechanisms of resistance to this compound.
Recommended Mechanistic Assays
-
Drug Accumulation Studies: Use techniques like LC-MS/MS to quantify the intracellular concentration of the compound in sensitive and resistant cells.
-
DNA Damage Assays: Employ methods like the comet assay or immunofluorescence staining for γ-H2AX to assess the extent of DNA damage.
-
Enzyme Activity Assays: Measure the activity of key nitroreductases in cell lysates.
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to quantify the expression levels of genes and proteins involved in drug transport, metabolism, and DNA repair.
Conclusion
A thorough investigation of cross-resistance is a critical step in the preclinical development of any new therapeutic agent. For this compound, a compound with a promising dual mechanism of action, a systematic approach as outlined in this guide will provide invaluable insights into its potential clinical utility and inform strategies for its optimal use, including combination therapies to overcome resistance. The imidazo[1,2-a]pyridine scaffold continues to be a source of promising drug candidates, and a comprehensive understanding of their resistance profiles is essential for their successful translation to the clinic[3][6].
References
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. [Link]
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6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. [Link]
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Cross-resistance relationships between neonicotinoids and pymetrozine in Bemisia tabaci (Hemiptera: Aleyrodidae). PubMed. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
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Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. National Institutes of Health. [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]
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A Comparative Guide to the Efficacy of Imidazo[1,2-a]Pyridine Derivatives as p38 MAPK Inhibitors: Benchmarking Against Known Standards
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]Pyridine Scaffold and the p38 MAPK Signaling Pathway
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[1][2][3] This guide focuses on a specific derivative, 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine, and its potential as a modulator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. While direct experimental data for this particular compound is not yet broadly available, the known activities of related imidazo[1,2-a]pyridine analogs suggest its potential as a subject for further investigation.[4]
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1][5] Dysregulation of this pathway is implicated in a range of diseases, most notably in inflammatory conditions and cancer, making it a key target for therapeutic intervention.[6] This guide provides a comparative framework for evaluating the potential efficacy of novel compounds like this compound by benchmarking against well-characterized p38 MAPK inhibitors: SB203580, BIRB 796, and VX-745 (Neflamapimod).
This document will provide a detailed comparison of these known inhibitors, present standardized experimental protocols for assessing p38 MAPK inhibition, and offer a clear pathway for researchers to evaluate the efficacy of new chemical entities within this class.
The p38 MAPK Signaling Pathway: A Key Therapeutic Target
The p38 MAPK signaling cascade is a central regulator of cellular responses to stress and inflammation.[1] Activation of p38 MAPK, through phosphorylation by upstream kinases such as MKK3 and MKK6, triggers a downstream cascade that ultimately leads to the activation of transcription factors and other protein kinases.[5] This, in turn, modulates the expression of a wide array of genes involved in inflammation, cell cycle control, and apoptosis.[7] The central role of p38 MAPK in these processes makes it a highly attractive target for the development of novel therapeutics.
Figure 1: Simplified representation of the p38 MAPK signaling pathway.
Comparative Analysis of Known p38 MAPK Inhibitors
A critical step in evaluating a novel compound is to compare its performance against established inhibitors. This section provides an overview of three well-characterized p38 MAPK inhibitors, which serve as benchmarks for efficacy and selectivity.
| Inhibitor | Mechanism of Action | p38α IC50 | p38β IC50 | Cellular Activity (IC50) |
| SB203580 | ATP-competitive inhibitor | 50 nM | 500 nM | Varies by cell type and stimulus |
| BIRB 796 (Doramapimod) | Allosteric inhibitor, binds to a unique pocket adjacent to the ATP-binding site[8] | High affinity (Kd = 50-100 pM)[9] | - | 21 nM (LPS-induced TNFα in PBMCs)[9] |
| VX-745 (Neflamapimod) | Potent and selective ATP-competitive inhibitor | 9-10 nM[10][11] | 220 nM[10] | 45-51 nM (LPS-induced IL-1β and TNFα in PBMCs)[11][12] |
SB203580 is a first-generation pyridinylimidazole inhibitor that has been instrumental in elucidating the biological functions of the p38 MAPK pathway.[6] While potent, it exhibits some off-target effects and is primarily used as a research tool.
BIRB 796 (Doramapimod) represents a second-generation inhibitor with a distinct allosteric mechanism of action.[8] This unique binding mode confers high affinity and selectivity.[9]
VX-745 (Neflamapimod) is a potent and selective inhibitor that has advanced to clinical trials for neurodegenerative diseases, highlighting the therapeutic potential of targeting the p38 MAPK pathway.[13]
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of this compound with the known inhibitors, a standardized set of experiments is crucial. The following protocols describe both a biochemical and a cell-based assay for determining inhibitory activity against p38 MAPK.
Protocol 1: In Vitro p38α Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Figure 2: Workflow for the in vitro p38α kinase assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT).
-
Dilute recombinant active p38α kinase to the desired concentration in the assay buffer.
-
Prepare a solution of the substrate, such as ATF2, in the assay buffer.
-
Prepare a solution of ATP at the desired concentration (often at or near the Km for p38α).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the known inhibitors (SB203580, BIRB 796, VX-745) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to generate a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the diluted compounds.
-
Add the diluted p38α kinase to each well.
-
Add the ATF2 substrate to each well.
-
Incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.[7]
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[3]
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated ATF2. This can be achieved through various methods, including:
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cellular Assay for p38 MAPK Inhibition
This assay measures the ability of a compound to inhibit p38 MAPK activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.
Detailed Steps:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or HeLa cells) in the appropriate growth medium.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and the known inhibitors for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation of the p38 MAPK Pathway:
-
Cell Lysis and Detection of Downstream Readouts:
-
After stimulation, lyse the cells to extract proteins.
-
Measure the inhibition of p38 MAPK activity by assessing downstream readouts, such as:
-
-
Data Analysis:
-
Quantify the levels of the downstream readout for each compound concentration.
-
Calculate the percent inhibition relative to the stimulated control (no inhibitor).
-
Determine the IC50 value for each compound in the cellular assay.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound as a potential p38 MAPK inhibitor. By benchmarking against the well-characterized inhibitors SB203580, BIRB 796, and VX-745, researchers can gain a clear understanding of the relative potency and cellular efficacy of this novel compound. The provided experimental protocols offer a standardized approach to generating robust and comparable data.
The imidazo[1,2-a]pyridine scaffold continues to be a promising starting point for the development of novel kinase inhibitors. The systematic evaluation of derivatives such as this compound, following the methodologies outlined in this guide, is a critical step in the identification of new therapeutic leads for the treatment of inflammatory diseases and other conditions driven by aberrant p38 MAPK signaling. Future studies should also aim to characterize the selectivity profile of this compound against a panel of other kinases to fully understand its potential as a drug candidate.
References
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p38 MAPK Signaling Review. (n.d.). Assay Genie. Retrieved from [Link]
- A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. (2012). BMC Biochemistry, 13(1), 8.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(1), e230224227183.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(5), 834-855.
- SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. (2001). European Journal of Pharmaceutical Sciences, 14(1), 29-36.
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IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. (n.d.). ResearchGate. Retrieved from [Link]
-
p38 MAPK inhibitor | BIRB 796. (n.d.). opnMe | Boehringer Ingelheim. Retrieved from [Link]
- Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. (2004). Bioorganic & Medicinal Chemistry Letters, 14(12), 3133-3136.
- European Journal of Medicinal Chemistry. (2017). 138, 994-1008.
- BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2021). ACS Omega, 6(17), 11453-11462.
- 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (2020). Molbank, 2020(2), M1130.
- Pharmacological Inhibition of p38 MAPK by SB203580 Increases Resistance to Carboplatin in A2780cp Cells and Promotes Growth in Primary Ovarian Cancer Cells. (2018). International Journal of Molecular Sciences, 19(10), 3127.
- Pyridinylimidazole Based p38 MAP Kinase Inhibitors. (2002). Current Topics in Medicinal Chemistry, 2(9), 1011-1020.
- Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease. (2018). Journal of Prevention of Alzheimer's Disease, 5(4), 238-245.
- SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation. (2015). PLoS ONE, 10(11), e0142489.
- BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2021). ACS Omega, 6(17), 11453-11462.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 186-193.
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Bridging the Gap: A Comparative Guide to Validating In Vitro Anti-Cancer Activity of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine and its Analogs with In Vivo Models
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad therapeutic potential.[1][2] Derivatives such as 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine represent a promising frontier in oncology, demonstrating significant anti-cancer properties in preliminary studies.[3] However, the successful translation of a compound from a promising in vitro "hit" to a viable clinical candidate is contingent upon rigorous in vivo validation.
This guide offers an in-depth comparison of in vitro and in vivo evaluation strategies for the imidazo[1,2-a]pyridine class of compounds. By examining the methodologies, data interpretation, and inherent challenges of each approach, we aim to provide a comprehensive framework for researchers to effectively bridge the bench-to-bedside gap.
Section 1: In Vitro Assessment: Foundational Insights into Anti-Cancer Potential
In vitro assays serve as the initial, critical step in the drug discovery pipeline. They provide a rapid and resource-efficient method to screen compound libraries, determine cytotoxic potency, and elucidate mechanisms of action at a cellular level.
Quantifying Cytotoxicity: The IC50 Benchmark
The half-maximal inhibitory concentration (IC50) is a primary metric derived from in vitro assays. It quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table presents representative in vitro data for a 6-substituted imidazo[1,2-a]pyridine derivative, showcasing its cytotoxic efficacy across various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of a Representative Imidazo[1,2-a]pyridine Derivative
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Non-Small Cell Lung Cancer | HCC827 | 0.09[4] |
| Non-Small Cell Lung Cancer | A549 | 0.21[4] |
| Breast Cancer | MCF-7 | 0.18[4] |
| Neuroblastoma | SH-SY5Y | 0.43[4] |
| Normal Human Cells | MRC-5 (Lung Fibroblast) | 1.98[4] |
This data highlights the compound's potent and selective activity against cancerous cells compared to normal human cells, a desirable characteristic for any potential therapeutic.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell viability.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with serial dilutions of the imidazo[1,2-a]pyridine compound for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, where it is converted by metabolically active cells into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of the solution is measured using a spectrophotometer, which correlates with the number of viable cells.
Visualizing the In Vitro Experimental Workflow
Caption: In Vitro Cell Viability Assay Workflow.
Section 2: In Vivo Validation: Assessing Efficacy in a Systemic Context
While in vitro data is informative, it cannot fully predict a compound's behavior in a complex, whole-organism system. In vivo models are therefore essential to evaluate pharmacokinetics, safety, and true anti-tumor efficacy.
The Xenograft Model: A Preclinical Standard
Human tumor xenografts in immunocompromised mice are a cornerstone of preclinical oncology research. This model allows for the direct assessment of a compound's ability to inhibit the growth of human-derived tumors.
Table 2: In Vivo Anti-Tumor Efficacy of a Representative Imidazo[1,2-a]pyridine Derivative in a HeLa Xenograft Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | N/A | Intraperitoneal | 0 |
| Imidazo[1,2-a]pyridine Derivative | 25 | Intraperitoneal | 37[5] |
These findings demonstrate that the anti-cancer activity observed in vitro translates to a significant reduction in tumor growth in a living model.[5]
Experimental Protocol: Subcutaneous Xenograft Study
Methodology:
-
Animal Preparation: Immunocompromised mice are allowed to acclimate to the laboratory environment.
-
Tumor Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size, with measurements taken regularly.
-
Treatment: Mice are randomized into control and treatment groups, and the compound is administered according to a defined schedule.
-
Monitoring: Tumor volume and animal well-being (e.g., body weight) are monitored throughout the study.
Visualizing the In Vivo Experimental Workflow
Caption: In Vivo Xenograft Study Workflow.
Section 3: Comparative Analysis and Mechanistic Insights
A direct comparison of in vitro and in vivo data is crucial for a comprehensive understanding of a compound's potential. While a strong correlation is often observed, discrepancies can arise due to factors such as:
-
Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) profile can significantly impact its concentration at the tumor site.
-
Tumor Microenvironment: The complex interplay of stromal cells, vasculature, and immune components in a living tumor can influence drug response.
-
Systemic Toxicity: The maximum tolerated dose in an animal model may be a limiting factor for achieving therapeutic concentrations.
Mechanism of Action: Targeting Key Cancer Pathways
Many imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by targeting critical signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival.[4]
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion
The development of novel anti-cancer therapeutics from the imidazo[1,2-a]pyridine class requires a multi-faceted approach. While in vitro assays provide essential data on potency and mechanism, they are only the first step. Rigorous in vivo validation is imperative to confirm efficacy and assess the safety of a compound in a systemic context. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can effectively navigate the complexities of drug development and advance the most promising candidates toward clinical application.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]
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N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Research. [Link]
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Boufroura, H., Nedjar-Kolli, B., & La-Viec, G. (2012). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Medicinal Chemistry Research, 21(10), 3251–3261. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2021). International Immunopharmacology, 96, 107601. [Link]
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Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., & Raynaud, F. I. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403–412. [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, J., & Li, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]
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Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. (2019). Dalton Transactions, 48(43), 16301–16312. [Link]
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In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. (2022). Pharmaceuticals, 15(9), 1063. [Link]
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Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. (2016). RSC Advances, 6(78), 74309–74318. [Link]
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- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cancer Cell Selectivity of Novel Imidazo[1,2-a]pyridine Analogs
In the relentless pursuit of more effective and less toxic cancer therapies, the principle of selective cytotoxicity stands as a cornerstone of modern drug discovery. The ideal chemotherapeutic agent should exhibit potent lethality against malignant cells while leaving healthy tissues unscathed. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals on how to rigorously assess the cancer cell selectivity of novel therapeutic candidates, using the promising imidazo[1,2-a]pyridine scaffold as a central example.
The imidazo[1,2-a]pyridine core has garnered significant interest as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2][3] These compounds often exert their effects by targeting critical cellular pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR signaling cascade.[1][4] This guide will walk you through the essential experimental workflows, from initial cytotoxicity screening to mechanistic investigations, to build a comprehensive selectivity profile for a compound of interest, exemplified here by a representative imidazo[1,2-a]pyridine derivative.
The Imperative of Selectivity: A Conceptual Overview
The therapeutic index, a quantitative measure of a drug's safety, is fundamentally linked to its selectivity. A high therapeutic index is indicative of a compound that is effective at a dose that is well-tolerated and minimally toxic to the patient. In the context of anticancer drug development, this translates to a high degree of selectivity for cancer cells over normal, healthy cells.[5] The selectivity index (SI) is a crucial metric derived from in vitro studies, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells.[6][7][8][9] An SI value greater than 1.0 suggests a degree of selectivity, with higher values being more desirable.[9]
Experimental Workflow for Assessing Selectivity
A systematic and multi-faceted approach is essential for a thorough evaluation of a compound's selectivity. The following workflow outlines the key stages of this process, from initial screening to in-depth mechanistic studies.
Caption: A streamlined workflow for assessing the cancer cell selectivity of a novel compound.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine) and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mechanism of Action: Unraveling the "Why" Behind Selectivity
The selective action of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit signaling pathways that are hyperactive in cancer cells, such as the PI3K/Akt/mTOR pathway.[1][4]
Caption: Proposed mechanism of action for a selective imidazo[1,2-a]pyridine derivative.
Data Presentation and Interpretation
Table 1: Comparative Cytotoxicity and Selectivity Index of a Representative Imidazo[1,2-a]pyridine Derivative
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Imidazo[1,2-a]pyridine Derivative | MCF-7 | Breast Cancer | 5.2 | 8.6 |
| A549 | Lung Cancer | 8.1 | 5.5 | |
| HCT116 | Colon Cancer | 6.5 | 6.9 | |
| MCF-10A | Normal Breast Epithelial | 44.8 | - | |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | 0.8 | 2.1 |
| A549 | Lung Cancer | 1.2 | 1.4 | |
| HCT116 | Colon Cancer | 1.0 | 1.7 | |
| MCF-10A | Normal Breast Epithelial | 1.7 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Comparative Analysis: Benchmarking Against the Gold Standard
A direct comparison of the selectivity profile of a novel compound with that of a standard chemotherapeutic agent provides valuable context for its potential clinical utility.
Caption: A visual comparison of the selectivity profiles of a novel compound and a standard drug.
Conclusion
The assessment of cancer cell selectivity is a critical and multifaceted process in the development of novel anticancer agents. By employing a systematic workflow that includes robust cytotoxicity assays, mechanistic investigations, and comparative analyses, researchers can build a comprehensive selectivity profile for promising compounds such as this compound and its analogs. This rigorous evaluation is paramount for identifying drug candidates with the potential for high efficacy and a favorable safety profile, ultimately contributing to the development of more effective and better-tolerated cancer therapies.
References
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A Comparative Guide to the Drug-Likeness of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of several marketed drugs.[1][2] Its versatile biological activities, ranging from anticancer to antimicrobial, make it a focal point for drug discovery.[3][4] This guide provides an in-depth evaluation of a novel class of these compounds: azo-based imidazo[1,2-a]pyridine derivatives. By merging the recognized bioactivity of the imidazo[1,2-a]pyridine core with the pharmacological versatility of the azo group, researchers are exploring new frontiers in drug design.[5]
This guide will dissect the drug-likeness of these novel compounds through a comparative lens, juxtaposing their performance against established antibacterial agents and their non-azo counterparts. We will delve into the experimental data, from in vitro antibacterial assays to in silico pharmacokinetic predictions, to provide a comprehensive assessment for researchers in the field.
The Rationale Behind Hybridization: Imidazo[1,2-a]pyridine and the Azo Moiety
The strategic amalgamation of the imidazo[1,2-a]pyridine scaffold with an azo functional group is a calculated approach to unlock synergistic therapeutic potential.[5] The imidazo[1,2-a]pyridine nucleus is a well-established pharmacophore, present in drugs like zolpidem and alpidem, and is known for its broad spectrum of biological activities.[1][3] On the other hand, azo compounds, characterized by the -N=N- bond, have a long history in medicinal chemistry, including the pioneering antibacterial drug Prontosil.[6] The incorporation of an azo group can significantly modulate a molecule's electronic properties, lipophilicity, and binding interactions, potentially leading to enhanced potency and selectivity.[7]
However, the development of azo compounds as drugs is not without its challenges. A primary concern is their reductive metabolism in the body, particularly by the gut microbiota, which can cleave the azo bond to release potentially toxic aromatic amines.[8] Therefore, a thorough evaluation of the metabolic stability and toxicity profile of these novel derivatives is paramount.
Comparative Analysis of Antibacterial Activity
A recent study on a series of novel azo-linked imidazo[1,2-a]pyridine derivatives (designated as 4a-f ) has provided crucial data on their antibacterial efficacy.[5] The minimum inhibitory concentration (MIC), a key measure of antibacterial potency, was determined against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in μg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | E. coli CTXM (MDR) | Klebsiella pneumoniae NDM (MDR) | Streptomycin (Standard) |
| 4a | >1000 | 1000 | 1000 | >1000 | - | - | 8 |
| 4b | 500 | 250 | 500 | 1000 | - | - | 8 |
| 4c | 250 | 125 | 250 | 500 | - | - | 8 |
| 4d | 125 | 62.5 | 125 | 250 | - | - | 8 |
| 4e | 62.5 | 31.25 | 62.5 | 125 | 500-700 | - | 8 |
| 4f | 500 | 250 | 500 | 1000 | - | - | 8 |
Data synthesized from a study by Bouziane, et al. (2025).[5]
From this data, derivative 4e emerges as the most potent antibacterial agent within the series, with significantly lower MIC values across all tested strains compared to its analogues.[5] Notably, its activity, while not surpassing the standard antibiotic streptomycin in non-resistant strains, demonstrates promise, especially considering its efficacy against a multidrug-resistant E. coli strain.[5] The superior performance of 4e can be attributed to its specific substitution pattern, highlighting the importance of structure-activity relationship (SAR) studies in optimizing this scaffold.
Evaluating Drug-Likeness: In Silico ADMET Profiling
Beyond mere efficacy, the "drug-likeness" of a compound is a critical determinant of its potential for clinical success. This multifaceted property is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico predictive models are invaluable tools in the early stages of drug discovery for assessing these parameters.[9][10]
Lipinski's Rule of Five: A First Pass Filter
Lipinski's Rule of Five provides a set of simple physicochemical parameters to evaluate the potential for oral bioavailability of a drug candidate.[11] A compound is considered to have favorable drug-like properties if it violates no more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Table 2: Lipinski's Rule of Five Analysis for Azo-Based Imidazo[1,2-a]pyridine Derivatives (4a-f)
| Compound | Molecular Weight (Da) | LogP | H-Bond Donors | H-Bond Acceptors | Number of Violations | Bioavailability Score |
| 4a | 364.41 | 4.04 | 1 | 4 | 0 | 0.55 |
| 4b | 378.44 | 3.85 | 1 | 4 | 0 | 0.55 |
| 4c | 398.85 | 4.52 | 1 | 4 | 0 | 0.55 |
| 4d | 412.88 | 4.32 | 1 | 4 | 0 | 0.55 |
| 4e | 342.36 | 2.68 | 1 | 5 | 0 | 0.55 |
| 4f | 314.35 | 3.33 | 1 | 4 | 0 | 0.55 |
Data sourced from Bouziane, et al. (2025) and calculated using SwissADME.[12]
All the synthesized azo-based imidazo[1,2-a]pyridine derivatives (4a-f ) exhibit excellent compliance with Lipinski's Rule of Five, with zero violations.[12] This suggests a high probability of good oral absorption and permeation, a crucial first step for a viable oral drug candidate.
Deeper Dive into ADMET Properties
A more granular in silico analysis of the ADMET properties of these compounds reveals further insights into their pharmacokinetic profiles.
Table 3: Predicted ADMET Properties of Azo-Based Imidazo[1,2-a]pyridine Derivatives (4a-f)
| Compound | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeant | P-gp Substrate | CYP2D6 Inhibitor | CYP3A4 Inhibitor | hERG Blocker |
| 4a | High | No | No | No | No | No |
| 4b | High | No | No | No | No | No |
| 4c | Low | No | No | No | No | No |
| 4d | Low | No | No | No | No | No |
| 4e | High | No | No | No | No | No |
| 4f | High | Yes | No | Yes | No | No |
Data predicted using SwissADME and ADMET Lab servers.[12]
The majority of the compounds are predicted to have high gastrointestinal absorption, which is a positive attribute for oral drug candidates.[12] Encouragingly, none of the compounds are predicted to be P-glycoprotein (P-gp) substrates, suggesting they are less likely to be susceptible to efflux pumps that can reduce intracellular drug concentrations.[12] Furthermore, with the exception of 4f , the compounds are not predicted to be significant inhibitors of key cytochrome P450 enzymes (CYP2D6 and CYP3A4), indicating a lower potential for drug-drug interactions.[12] The prediction of no hERG blockage for all compounds is also a favorable safety indicator, as hERG channel inhibition can lead to cardiotoxicity.[12]
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of this evaluation, it is crucial to understand the methodologies behind the data. The following are detailed, step-by-step protocols for key experiments in the assessment of drug-likeness.
Synthesis of Azo-Based Imidazo[1,2-a]pyridine Derivatives
The synthesis of the target compounds is a multi-step process that requires careful execution and characterization at each stage.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety, extending from synthesis to the final disposal of waste materials. The compound 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine is a functionalized heterocyclic molecule, likely utilized as a key intermediate in the synthesis of biologically active agents.[1][2] Due to the combination of a reactive chloromethyl group, an energetic nitro group, and a nitrogen-containing imidazopyridine core, this compound's toxicological properties may not be fully investigated.[3] Therefore, a disposal protocol grounded in a thorough understanding of its chemical functionalities is not just a regulatory requirement but a cornerstone of responsible laboratory practice.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Part 1: Foundational Hazard Assessment: The "Why" Behind the Protocol
Proper disposal begins with a clear-eyed assessment of the hazards, which are dictated by the compound's distinct chemical features. The causality for the stringent procedures described later originates here.
-
Imidazo[1,2-a]pyridine Core : This nitrogen-based heterocyclic system is the structural backbone. Upon combustion, such structures can release toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[3] The pyridine substructure suggests that under certain high-heat conditions, hydrogen cyanide (HCN) could also be a decomposition product.[4]
-
Chloromethyl Group (-CH₂Cl) : This is a reactive, electrophilic functional group. It acts as an alkylating agent, a class of compounds known for their ability to cause severe skin burns, eye damage, and respiratory irritation.[5][6] This reactivity necessitates robust personal protective equipment and containment to prevent exposure.
-
Nitro Group (-NO₂) : The presence of a nitro group on an aromatic ring classifies this compound as a nitroaromatic. These compounds are energetically active and must be treated as potential oxidizers. They can form shock-sensitive or explosive mixtures and react violently with incompatible materials like strong acids, bases, or reducing agents.[7][8] This characteristic is the primary driver for strict waste segregation.
Summary of Chemical Hazards
| Feature | Associated Hazard | Rationale & Citation |
| Imidazo[1,2-a]pyridine Core | Toxic Combustion Byproducts (NOx, HCl) | The heterocyclic, nitrogen-containing ring system decomposes into hazardous gases upon incineration.[3][4] |
| Chloromethyl Group | Corrosive, Irritant, Alkylating Agent | Halogenated alkyl groups are highly reactive and can cause chemical burns and irritation upon contact.[5][6] |
| Nitro Group | Oxidizer, Potential Explosive Risk, High Incompatibility | This energetic functional group can react violently and dictates strict segregation from other chemical waste streams.[7][8][9] |
| Overall Compound Profile | Uncharacterized Toxicity | As a research chemical, full toxicological data is often unavailable, demanding a cautious approach to handling and disposal.[3] |
Part 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before handling any waste, establishing a safe working environment is critical. This is a self-validating system: correct controls and PPE are your first and most effective line of defense.
Engineering Controls
All handling and segregation of this compound waste must be performed inside a certified chemical fume hood. This is to prevent the inhalation of fine dust particles and ensure any potential vapors are contained.[3][6] A calibrated laboratory scale should be present to quantify waste for accurate record-keeping. Ensure an ABC dry chemical fire extinguisher and a chemical spill kit containing an inert absorbent like vermiculite or sand are readily accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory for any personnel involved in the disposal process.
| PPE Item | Specification | Justification |
| Hand Protection | Double-layered Nitrile Gloves | Provides robust protection against skin contact with the potentially corrosive and irritating solid compound.[5] |
| Eye Protection | Chemical Splash Goggles / Full-Face Shield | Essential for protecting against airborne dust particles and accidental splashes, which could cause severe eye damage.[5][6] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Particulate Respirator (or higher) | Required for weighing operations, cleaning spills, or any situation where dust generation is unavoidable.[3] |
Part 3: The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a direct, procedural guide for safe disposal.
Step 1: Waste Segregation
This is the most critical step. Due to its reactive nitro group, this compound is incompatible with a wide range of chemicals.
-
Action: Designate a specific, sealed waste container solely for this compound and materials contaminated with it.
-
Causality: Mixing this waste with acids, bases, or reducing agents can lead to a violent exothermic reaction.[8][10] It must be kept separate from all other waste streams.
Caption: Key Chemical Incompatibilities for Disposal Waste.
By adhering to this comprehensive disposal guide, you ensure that your innovative research is matched by an unwavering commitment to safety and environmental stewardship, building a foundation of trust in your laboratory's operational integrity.
References
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- Pyridine: incident management. GOV.UK.
- SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.
- Safety Data Sheet: Pyridine. Carl ROTH.
- SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 2,6-BIS(CHLOROMETHYL)PYRIDINE. ChemicalBook.
- 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
- Incompatible Chemicals. Risk Management and Safety, The University of Texas at Dallas.
- Examples of Incompatible Chemicals. University of Nebraska-Lincoln Environmental Health and Safety.
- Incompatible Chemicals. Utah State University Environmental Health and Safety.
- Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. National Center for Biotechnology Information (NCBI), NIH.
- 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine. Pipzine Chemicals.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.
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Personal protective equipment for handling 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
Comprehensive Safety and Handling Guide: 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a novel research chemical, its toxicological properties have not been fully investigated[1]. Therefore, a conservative approach grounded in the known hazards of its constituent functional groups—a chlorinated pyridine, a nitroimidazole, and a potential alkylating agent—is mandatory. This document is designed to empower researchers, scientists, and drug development professionals to work safely and effectively.
At-a-Glance Hazard Assessment
A risk assessment must be performed before any work with this compound begins. The primary hazards are derived from its structural components:
-
Imidazo[1,2-a]pyridine Core: This heterocyclic system is common in biologically active molecules and pharmaceuticals[2][3][4]. While the core itself is relatively stable, its derivatives must be handled with care.
-
Chloromethyl Group (-CH₂Cl): This functional group classifies the compound as a potential alkylating agent. Such agents can be reactive and may pose risks of skin/eye irritation, sensitization, and potential genotoxicity. The related compound, 2-(Chloromethyl)pyridine Hydrochloride, is known to cause severe skin burns and eye damage[5].
-
Nitroimidazole Moiety (-NO₂): The presence of a nitro group on an imidazole ring is a significant structural alert[6]. Many nitroimidazole compounds are prodrugs that are reductively activated under hypoxic conditions to form cytotoxic radicals that can damage DNA[7][8][9]. This raises concerns about potential mutagenicity and genotoxicity[6].
To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. All handling should proceed with the assumption that the compound is highly toxic, corrosive, and a potential mutagen.
Engineering and Administrative Controls: Your First Line of Defense
The principle of causality here is simple: prevent exposure before it can happen. Relying solely on Personal Protective Equipment (PPE) is insufficient.
-
Designated Work Area: All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted in a designated area within a certified laboratory chemical fume hood[10]. This area should be clearly marked with signage indicating the presence of a potent or hazardous compound.
-
Ventilation: A properly functioning chemical fume hood is non-negotiable. The hood's airflow prevents the inhalation of dust or vapors, which is a primary route of exposure. Ensure the sash is kept as low as possible.
-
Restricted Access: Only trained personnel directly involved in the experiment should be in the designated area during handling.
-
No Dry Sweeping: To prevent aerosolization of the solid compound, never use dry sweeping to clean up. Use wet methods or a HEPA-filtered vacuum designed for hazardous dust[11].
Personal Protective Equipment (PPE): The Last Barrier
PPE selection must be deliberate and based on the specific task. The following table outlines the minimum required PPE. For any procedure with a higher risk of splash or aerosol generation, upgrade to a higher level of protection.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Fully-buttoned lab coat made of low-permeability fabric. | Double-gloving: inner nitrile glove, outer butyl or thicker nitrile glove. | Chemical safety goggles and a full-face shield. | NIOSH-approved N95 or higher-rated particle respirator[1]. |
| Solution Preparation | Chemical-resistant apron over a lab coat. | Double-gloving as above. Change outer glove immediately upon contamination. | Chemical safety goggles and a full-face shield. | Not required if performed entirely within a certified fume hood. |
| Reaction Workup & Purification | Chemical-resistant apron over a lab coat. | Double-gloving as above. | Chemical safety goggles. Face shield recommended. | Not required if performed entirely within a certified fume hood. |
| Spill Cleanup | Disposable chemical-resistant gown or coveralls. | Heavy-duty butyl or neoprene gloves. | Chemical safety goggles and a full-face shield. | NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 filters[1]. |
Causality Behind PPE Choices:
-
Double-Gloving: This provides a critical safety buffer. The outer glove bears the brunt of any contamination. If it is compromised, the inner glove provides temporary protection while the outer glove is removed and replaced. Nitrile gloves are not recommended for prolonged direct contact with chlorinated compounds[10][12].
-
Face Shield over Goggles: Goggles protect from direct splashes, but a face shield provides a broader barrier against splashes and aerosolized particles, protecting the entire face[13].
-
Respiratory Protection: When handling the solid powder outside of a contained system (like a glovebox), fine particles can become airborne. An N95 respirator is essential to prevent inhalation[1]. For emergencies or large spills, an air-purifying respirator with combination cartridges is necessary to protect against both particulates and potential vapors[1].
Operational Plan: Step-by-Step Handling
Trust in a protocol comes from its clarity and built-in safety checks. Follow these steps meticulously.
Preparation and Weighing
-
Assemble all materials: Gather all necessary equipment, including spatulas, weigh paper, and pre-labeled, sealable containers, and place them inside the chemical fume hood.
-
Don PPE: Put on all required PPE as specified in the table for "Weighing Solid".
-
Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the balance and tare it.
-
Transfer Compound: Carefully transfer the desired amount of this compound to the container. Avoid any sudden movements that could create dust.
-
Seal and Clean: Immediately seal the container. Carefully wipe the spatula and any surrounding surfaces inside the hood with a solvent-dampened cloth (e.g., isopropanol). Dispose of the cloth as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (outer gloves first) to avoid self-contamination. Wash hands thoroughly.
Solution Preparation
-
Work in Fume Hood: All steps must be performed in a chemical fume hood.
-
Don PPE: Put on all required PPE for "Solution Preparation".
-
Add Solvent: Add the solvent to the sealed container containing the pre-weighed solid using a syringe or pipette.
-
Dissolve: Mix gently to dissolve the compound.
-
Transfer: If transferring the solution, use a syringe or cannula techniques to minimize exposure.
Emergency and Disposal Plan
Accidental Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[10][12]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][14]. Remove contact lenses if present and easy to do so[15]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Spill Response
Waste Disposal
-
Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, weigh paper, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[10][16].
-
Disposal Method: The compound is likely flammable and contains both nitrogen and chlorine. Disposal should be handled by a licensed professional waste disposal service, likely through chemical incineration with an afterburner and scrubber to handle the nitrogen oxides (NOx) and hydrogen chloride gas that may be produced upon combustion[1]. Do not dispose of this material down the drain[1][17].
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this novel and potentially hazardous compound, ensuring a safe and productive research environment.
References
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Pyridine: incident management. GOV.UK.[Link]
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Safety Data Sheet: Pyridine. Carl ROTH.[Link]
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. University of Washington.[Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.[Link]
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2-(Chloromethyl)-6-methylH-imidazo[1,2-a]pyridine. Pipzine Chemicals.[Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.[Link]
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Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. National Institutes of Health (NIH).[Link]
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A Critical Appraisal of the Toxicology of Metronidazole. PN Lee Statistics and Computing Ltd.[Link]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.[Link]
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Safety Data Sheet: Pyridine. Carl ROTH.[Link]
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6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.[Link]
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Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, Oxford Academic.[Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.[Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.[Link]
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Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. PMC, National Institutes of Health (NIH).[Link]
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.[Link]
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Nitroimidazole - Wikipedia. Wikipedia.[Link]
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Personal protective equipment for preparing toxic drugs. GERPAC.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
